molecular formula C10H5BrF3N B1339427 4-Bromo-7-(trifluoromethyl)quinoline CAS No. 89446-67-3

4-Bromo-7-(trifluoromethyl)quinoline

Cat. No.: B1339427
CAS No.: 89446-67-3
M. Wt: 276.05 g/mol
InChI Key: GVRZSGYZKGTTDG-UHFFFAOYSA-N
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Description

4-Bromo-7-(trifluoromethyl)quinoline is a useful research compound. Its molecular formula is C10H5BrF3N and its molecular weight is 276.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-7-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3N/c11-8-3-4-15-9-5-6(10(12,13)14)1-2-7(8)9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRZSGYZKGTTDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40576390
Record name 4-Bromo-7-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89446-67-3
Record name 4-Bromo-7-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-7-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-Bromo-7-(trifluoromethyl)quinoline. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of quinoline chemistry and data from structurally related analogs to provide a thorough resource for researchers.

Chemical Properties

This compound is a halogenated quinoline derivative. The presence of both a bromine atom and a trifluoromethyl group is expected to significantly influence its chemical reactivity and biological activity.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in the literature. The following table summarizes available predicted data and data from structurally similar compounds.

PropertyValueSource/Method
Molecular Formula C₁₀H₅BrF₃N-
Molecular Weight 276.05 g/mol -
CAS Number 89446-67-3[1]
Predicted Boiling Point 301.3 ± 37.0 °C at 760 mmHgPrediction[1]
Predicted Density 1.7 ± 0.1 g/cm³Prediction[1]
Predicted Flash Point 136.0 ± 26.5 °CPrediction[1]
Melting Point Not available-
Solubility Not available-
Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show complex splitting patterns in the aromatic region (typically δ 7.0-9.0 ppm). The chemical shifts of the protons on the quinoline ring will be influenced by the electron-withdrawing effects of the bromine and trifluoromethyl groups.

¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms of the quinoline core. The carbons attached to the bromine and the trifluoromethyl group, as well as those in their vicinity, will show characteristic chemical shifts.

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the -CF₃ group, likely in the range of -60 to -70 ppm, which is a typical range for trifluoromethyl groups attached to an aromatic ring.[3]

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z 276, with a characteristic isotopic pattern for the presence of one bromine atom (M+2 peak with approximately equal intensity).

Synthesis and Purification

While a specific protocol for the synthesis of this compound is not detailed in the literature, established methods for quinoline synthesis can be adapted. The Gould-Jacobs reaction and the Skraup synthesis are two classical and versatile methods.[4][5][6][7][8][9][10][11]

Proposed Synthesis via Gould-Jacobs Reaction

A plausible synthetic route to this compound is a multi-step process starting from 3-(trifluoromethyl)aniline, proceeding through a Gould-Jacobs reaction to form the quinoline core, followed by bromination.

Gould-Jacobs Synthesis A 3-(Trifluoromethyl)aniline C Intermediate Adduct A->C Condensation B Diethyl 2-(ethoxymethylene)malonate B->C D 4-Hydroxy-7-(trifluoromethyl)quinoline C->D Thermal Cyclization E 4-Chloro-7-(trifluoromethyl)quinoline D->E Chlorination (e.g., POCl₃) F This compound E->F Halogen Exchange (e.g., HBr) or Nucleophilic Substitution

Figure 1: Proposed synthesis of this compound via a modified Gould-Jacobs approach.

Experimental Protocol (General Procedure):

  • Condensation: 3-(Trifluoromethyl)aniline is reacted with diethyl ethoxymethylenemalonate, typically by heating the mixture to form the corresponding anilinomethylenemalonate intermediate.[4]

  • Cyclization: The intermediate is heated at a high temperature (often in a high-boiling solvent like Dowtherm A) to induce cyclization, yielding ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate.[4]

  • Hydrolysis and Decarboxylation: The resulting ester is saponified with a base (e.g., NaOH) and then acidified to give the carboxylic acid, which is subsequently decarboxylated by heating to afford 4-hydroxy-7-(trifluoromethyl)quinoline.

  • Chlorination: The 4-hydroxy group is converted to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃).[4]

  • Bromination: The 4-chloroquinoline can then be converted to 4-bromoquinoline. This can be achieved through various methods, including halogen exchange reactions.

Purification

Purification of the final product and intermediates would typically involve standard laboratory techniques:

  • Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common method for purifying solid quinoline derivatives.[12]

  • Column Chromatography: Silica gel chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate) is effective for separating the desired product from impurities.[12]

Reactivity and Potential Applications

The bromine atom at the 4-position of the quinoline ring is a versatile handle for further chemical modifications. It can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents. This makes this compound a valuable building block for the synthesis of more complex molecules.

Reactivity A This compound B Suzuki Coupling (Aryl/Alkyl Boronic Acids) A->B C Stille Coupling (Organostannanes) A->C D Buchwald-Hartwig Amination (Amines) A->D E Sonogashira Coupling (Terminal Alkynes) A->E

Figure 2: Potential cross-coupling reactions of this compound.

Biological Activity

While specific biological data for this compound is scarce, the quinoline scaffold is a well-established pharmacophore. The presence of a trifluoromethyl group can enhance metabolic stability and cell permeability, often leading to improved biological activity.

Anticancer and Antiparasitic Potential

Numerous studies have demonstrated the antiparasitic and antineoplastic activities of 7-trifluoromethylquinoline derivatives. For instance, novel derivatives of 7-trifluoromethyl-4-(4-substituted anilino)quinoline have shown promising in vitro activity against various parasites and human tumor cell lines.[13] The substitution pattern on the quinoline ring is crucial for activity, and the bromo- and trifluoromethyl-substituted scaffold of the title compound makes it an interesting candidate for screening in anticancer and antiparasitic assays.

Experimental Protocols for Biological Evaluation

Standard in vitro assays can be employed to evaluate the biological activity of this compound.

Biological_Screening A This compound B Anticancer Screening A->B C Antiparasitic Screening A->C D MTT Assay (Cell Viability) B->D E Apoptosis Assays (e.g., Annexin V) B->E F In vitro parasite culture (e.g., P. falciparum) C->F

Figure 3: General workflow for the biological evaluation of this compound.

MTT Assay for Cytotoxicity:

  • Cell Seeding: Plate cancer cell lines in 96-well plates at a suitable density.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength to determine cell viability.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its synthesis is achievable through established methodologies in quinoline chemistry, and its structure suggests potential for a range of biological activities, particularly in the areas of oncology and parasitology. The reactive bromine handle at the 4-position further enhances its utility as a versatile building block for the development of novel small molecules. This technical guide provides a foundational resource to stimulate and support further research into the chemical and biological properties of this intriguing compound.

References

Technical Guide: Spectral and Synthetic Profile of 4-Bromo-7-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral and synthetic characteristics of 4-Bromo-7-(trifluoromethyl)quinoline, a halogenated and trifluoromethylated quinoline derivative of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide presents a compilation of predicted properties, spectral data from closely related analogs, a detailed synthetic protocol, and an exploration of its potential biological significance based on the activities of similar quinoline-based molecules.

Chemical Structure and Properties

This compound possesses a quinoline core substituted with a bromine atom at the 4-position and a trifluoromethyl group at the 7-position. This substitution pattern is expected to significantly influence its physicochemical and biological properties.[1]

PropertyValue
CAS Number 89446-67-3[1]
Molecular Formula C₁₀H₅BrF₃N[1]
Molecular Weight 276.05 g/mol [1]
Appearance Predicted to be a solid
Boiling Point (Predicted) 301.3 ± 37.0 °C at 760 mmHg
Density (Predicted) 1.7 ± 0.1 g/cm³
Flash Point (Predicted) 136.0 ± 26.5 °C

Spectral Data (Analog-Based)

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit characteristic signals for the aromatic protons on the quinoline ring system. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and trifluoromethyl groups. For comparison, the ¹H NMR data for 4-(4-Bromophenyl)-6-methoxyquinoline is provided.

Table 2: ¹H NMR Data for an Analogous Compound (4-(4-Bromophenyl)-6-methoxyquinoline in CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.66d4.4Quinoline H
7.95d9.2Quinoline H
7.53d8.4Phenyl H
7.32-7.19m-Quinoline & Phenyl H
7.10d4.3Quinoline H
6.98d2.8Quinoline H
3.66s-Methoxy H

Data sourced from supporting information for a Royal Society of Chemistry publication.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct resonances for the ten carbon atoms of the this compound molecule. The trifluoromethyl group will appear as a quartet due to C-F coupling. The table below shows ¹³C NMR data for 6-Methoxy-4-(4-(trifluoromethyl)phenyl)quinoline as a reference.

Table 3: ¹³C NMR Data for an Analogous Compound (6-Methoxy-4-(4-(trifluoromethyl)phenyl)quinoline in CDCl₃)

Chemical Shift (δ) ppmAssignment
158.2Quinoline C
147.4Quinoline C
145.4Quinoline C
144.8Quinoline C
142.1 (d, J = 1.7 Hz)Phenyl C
131.5Quinoline C
130.6 (d, J = 32.7 Hz)Phenyl C
129.7Phenyl C
127.2Quinoline C
125.7 (q, J = 3.9 Hz)Phenyl C
124.0 (d, J = 272.2 Hz)Trifluoromethyl C
122.0Quinoline C
121.6Quinoline C
103.2Quinoline C
55.5Methoxy C

Data sourced from supporting information for a Royal Society of Chemistry publication.[2]

Mass Spectrometry

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity.

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/z
[M]⁺ (for ⁷⁹Br)274.96
[M+2]⁺ (for ⁸¹Br)276.96
Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the quinoline ring system and the C-Br and C-F bonds.

Table 5: Predicted Infrared Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
3100-3000Aromatic C-H stretch
1600-1450Aromatic C=C and C=N stretching
1350-1100C-F stretching (strong)
1000-800C-H out-of-plane bending
700-550C-Br stretch

Experimental Protocols

Synthesis of this compound

A plausible and commonly employed synthetic route to this compound involves a two-step process starting from 3-(trifluoromethyl)aniline.[1]

This step can be achieved via a Conrad-Limpach reaction.

  • Reactants: 3-(Trifluoromethyl)aniline and a suitable β-ketoester (e.g., diethyl malonate).

  • Procedure:

    • A mixture of 3-(trifluoromethyl)aniline and diethyl malonate is heated, often in the presence of a catalytic amount of acid, to form an enamine intermediate.

    • The intermediate is then subjected to thermal cyclization at a high temperature to yield 4-hydroxy-7-(trifluoromethyl)quinoline.

    • The crude product is purified by recrystallization.

The hydroxyl group at the 4-position is converted to a bromine atom.

  • Reagents: 4-Hydroxy-7-(trifluoromethyl)quinoline and a brominating agent (e.g., phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃)).

  • Procedure:

    • 4-Hydroxy-7-(trifluoromethyl)quinoline is treated with the brominating agent, often in a suitable solvent.

    • The reaction mixture is heated to drive the conversion.

    • Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.

Visualization of Synthetic and Biological Pathways

Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Workflow A 3-(Trifluoromethyl)aniline C 4-Hydroxy-7-(trifluoromethyl)quinoline A->C Conrad-Limpach Reaction B Diethyl Malonate B->C D This compound C->D Bromination (e.g., POBr3) Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor This compound (Potential Kinase Inhibitor) Inhibitor->Raf Inhibition

References

In-depth Technical Guide: Predicted Mechanism of Action of 4-Bromo-7-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activity and specific mechanism of action of 4-Bromo-7-(trifluoromethyl)quinoline are not extensively available in peer-reviewed literature. This technical guide provides a comprehensive overview of its predicted mechanism of action based on structure-activity relationships (SAR) derived from studies on structurally analogous quinoline derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals as a predictive analysis to guide future experimental investigations.

Executive Summary

This compound is a halogenated quinoline derivative with significant potential as a bioactive molecule. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The presence of a bromine atom and a trifluoromethyl group on the quinoline ring is anticipated to significantly influence its physicochemical properties and biological activity. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity to biological targets, while the bromo substituent can also contribute to increased potency.[2] Based on the known biological activities of similar quinoline derivatives, this compound is predicted to exhibit anticancer, anti-inflammatory, and antimicrobial properties. Its mechanism of action is likely to involve the modulation of key cellular processes such as enzyme activity, apoptosis, and cellular signaling pathways.

Predicted Biological Activities and Mechanisms of Action

The biological activities of this compound are likely to be multifaceted, stemming from the combined electronic and steric effects of its substituents.

Anticancer Activity

Quinoline derivatives are well-documented as potent anticancer agents.[3][4] The predicted anticancer mechanism of this compound may involve:

  • Induction of Apoptosis: Many quinoline-based compounds exert their cytotoxic effects by triggering programmed cell death (apoptosis).[4][5][6][7][8] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases.[8]

  • Enzyme Inhibition:

    • Topoisomerase Inhibition: Quinolines can interfere with the function of topoisomerases, enzymes critical for DNA replication and repair, leading to DNA damage and cell death.[3][9]

    • Kinase Inhibition: The quinoline scaffold is present in several kinase inhibitors. It is plausible that this compound could inhibit protein kinases involved in cancer cell proliferation and survival signaling pathways.

    • Proteasome Inhibition: Some substituted quinolines have been identified as noncovalent inhibitors of the human proteasome, a key player in cellular protein degradation.[10]

  • DNA Damage Response: Quinoline-based compounds have been shown to intercalate into DNA and elicit a DNA damage response, potentially through the activation of p53.[11]

Anti-inflammatory Activity

Certain quinoline derivatives possess anti-inflammatory properties, often attributed to the inhibition of key inflammatory enzymes.[1][12] this compound might exert anti-inflammatory effects through:

  • Cyclooxygenase (COX) Inhibition: Inhibition of COX enzymes (COX-1 and COX-2) is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). Structurally similar compounds have shown COX inhibitory activity.[1]

Antimicrobial Activity

The quinoline core is a fundamental component of several antimicrobial drugs.[1] The antimicrobial potential of this compound could be due to:

  • Enzyme Inhibition: It may inhibit essential bacterial or fungal enzymes, thereby disrupting critical metabolic pathways.

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the compound, enhanced by the trifluoromethyl group, may facilitate its interaction with and disruption of microbial cell membranes.[2]

Quantitative Data from Structurally Similar Compounds

To provide a quantitative perspective, the following table summarizes the biological activities of various quinoline derivatives that share structural similarities with this compound.

Compound/DerivativeTarget/AssayActivity (IC50/MIC)Reference
6-Bromo-5-nitroquinolineHT29 cancer cell lineLower cytotoxicity than 5-FU[4]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC6, HeLa, and HT29 cancer cell linesIC50: 5.45–9.6 μg/mL[9]
7-chloro-(4-thioalkylquinoline) derivativesCCRF-CEM cancer cell lineIC50: 0.55–2.74 µM[5]
4-amino-3-acetylquinolineL1210 murine leukemia cell lineIC50: < 4 μg/ml[7]
Substituted Quinoline 7Human 20S proteasome (chymotrypsin-like activity)IC50: 14.4 μM[10]
2-(7-trifluoromethylquinolin-4-ylamino)benzoic acid N'-(2-nitrooxy propionyl)hydrazideCarrageenan-induced rat paw edemaComparable to indomethacin[12]
Quinoline-based hydroxyimidazolium hybrid 7bM. tuberculosis H37RvMIC: 10 µg/mL[1]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to investigate the predicted biological activities of this compound.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., HT29, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value can then be calculated.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

In Vitro Enzyme Inhibition Assay (e.g., Topoisomerase I)

This assay measures the ability of a compound to inhibit the activity of a specific enzyme.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I enzyme, and reaction buffer.

  • Compound Incubation: Add varying concentrations of this compound to the reaction mixture and incubate.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., SDS and proteinase K).

  • Agarose Gel Electrophoresis: Separate the DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.

  • Visualization and Quantification: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. The inhibition of enzyme activity is determined by the reduction in the amount of relaxed DNA compared to the control.

Visualizing Potential Mechanisms of Action

The following diagrams, created using the DOT language, illustrate hypothetical signaling pathways and workflows relevant to the predicted mechanism of action of this compound.

G cluster_0 Predicted Anticancer Mechanism A This compound B Inhibition of Topoisomerase A->B C Inhibition of Protein Kinases A->C D Induction of DNA Damage A->D B->D H Cell Cycle Arrest C->H E Activation of p53 D->E F Activation of Caspases E->F E->H G Apoptosis F->G

Caption: Predicted signaling pathways for the anticancer activity of this compound.

G cluster_1 Experimental Workflow for Cytotoxicity Assessment A Cancer Cell Culture B Treatment with This compound A->B C Incubation (24, 48, 72h) B->C D MTT Assay C->D E Measurement of Absorbance D->E F Calculation of IC50 Value E->F

Caption: A typical experimental workflow for determining the cytotoxic effects of the compound.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, a comprehensive analysis of structurally related compounds strongly suggests that this compound is a promising candidate for further investigation as a therapeutic agent. Its predicted mechanisms of action, including the induction of apoptosis and inhibition of key enzymes, are consistent with the established activities of many bioactive quinoline derivatives.

Future research should focus on synthesizing this compound and systematically evaluating its biological activities through a battery of in vitro and in vivo assays. Elucidating its precise molecular targets and signaling pathways will be crucial for understanding its full therapeutic potential and for the rational design of more potent and selective analogues.

References

Technical Guide: 4-Bromo-7-(trifluoromethyl)quinoline (CAS 89446-67-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-7-(trifluoromethyl)quinoline, with CAS number 89446-67-3, is a halogenated quinoline derivative. The quinoline scaffold is a prominent heterocyclic structure found in numerous natural and synthetic compounds with a broad spectrum of biological activities. The presence of a bromine atom at the 4-position and a trifluoromethyl group at the 7-position suggests its potential as a versatile intermediate in the synthesis of novel bioactive molecules. While direct and extensive research on the biological properties of this compound is limited, the broader class of 4-substituted-7-(trifluoromethyl)quinoline derivatives has demonstrated significant potential in medicinal chemistry, particularly as analgesic, anti-inflammatory, and anticancer agents.

This technical guide provides a comprehensive overview of the known properties of this compound, its role as a synthetic precursor, and the biological activities and experimental protocols associated with its closely related derivatives.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 89446-67-3
Molecular Formula C₁₀H₅BrF₃N
Molecular Weight 276.05 g/mol
Appearance Solid
Purity Typically ≥97%

Safety Information: this compound is classified as harmful if swallowed, and causes skin and eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment should be used when handling this compound.

Synthetic Applications

This compound is a key intermediate in the synthesis of various 4-substituted quinoline derivatives. The bromine atom at the 4-position is a versatile functional group that can be readily displaced by various nucleophiles, allowing for the introduction of diverse functionalities.

A notable application is in the synthesis of 4-anilino-7-(trifluoromethyl)quinoline derivatives, which have been investigated for their pharmacological activities.

General Synthetic Protocol for 4-Anilino-7-(trifluoromethyl)quinoline Derivatives

This protocol is adapted from the synthesis of analogous compounds and can be applied to this compound.

Reaction:

G Bromoquinoline This compound Product 4-Anilino-7-(trifluoromethyl)quinoline Derivative Bromoquinoline->Product 1 eq. Aniline Substituted Aniline Aniline->Product 1.1 eq. Solvent Solvent (e.g., Ethanol) Solvent->Product Heat Heat (Reflux) Heat->Product G Start Select Male Wistar Rats (150-200g) Grouping Group Animals (n=6) Start->Grouping Fasting Fast Overnight (with water) Grouping->Fasting CompoundAdmin Administer Test Compound or Vehicle (p.o.) Fasting->CompoundAdmin CarrageenanInjection Inject Carrageenan (0.1 mL, 1%) into Paw CompoundAdmin->CarrageenanInjection 1h post-administration MeasurePawVolume Measure Paw Volume at 0, 1, 2, 3, 4h CarrageenanInjection->MeasurePawVolume CalculateEdema Calculate % Inhibition of Edema MeasurePawVolume->CalculateEdema End Analyze Data CalculateEdema->End G Start Seed Cancer Cells in 96-well plate Incubate1 Incubate for 24h (for attachment) Start->Incubate1 Treat Treat with varying concentrations of Test Compound Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT reagent to each well Incubate2->AddMTT Incubate3 Incubate for 4h (Formazan formation) AddMTT->Incubate3 Solubilize Add Solubilization Buffer (e.g., DMSO) Incubate3->Solubilize ReadAbsorbance Read Absorbance at 570nm Solubilize->ReadAbsorbance CalculateViability Calculate % Cell Viability and IC50 ReadAbsorbance->CalculateViability End Data Analysis CalculateViability->End G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation PI3K PI3K RTK->PI3K Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Transcription Factor Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Quinoline Quinoline Derivative Quinoline->RTK Inhibition Quinoline->PI3K Inhibition

Starting Materials for the Synthesis of 4-Bromo-7-(trifluoromethyl)quinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary starting materials and synthetic routes for the preparation of 4-Bromo-7-(trifluoromethyl)quinoline, a key building block in medicinal chemistry and drug discovery. The document details the core synthetic pathways, provides experimentally derived protocols for key transformations, and presents quantitative data in a structured format.

Introduction

This compound is a halogenated quinoline derivative of significant interest in the synthesis of novel pharmaceutical agents. The quinoline scaffold is a privileged structure in drug development, and the presence of a bromine atom at the 4-position provides a versatile handle for further functionalization through cross-coupling reactions, while the trifluoromethyl group at the 7-position can enhance metabolic stability and binding affinity of target molecules. The synthesis of this compound is typically approached through a multi-step sequence, beginning with readily available starting materials.

Core Synthetic Pathway

The most common and efficient synthesis of this compound proceeds through a two-step process. The initial step involves the construction of the quinoline core to form the key intermediate, 4-Hydroxy-7-(trifluoromethyl)quinoline. This is followed by a halogenation step to replace the hydroxyl group with a bromine atom.

Diagram of the Core Synthetic Pathway

G cluster_0 Step 1: Quinoline Core Synthesis cluster_1 Step 2: Bromination 3-(Trifluoromethyl)aniline 3-(Trifluoromethyl)aniline Intermediate_1 3-(Trifluoromethyl)aniline->Intermediate_1 Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate->Intermediate_1 4-Hydroxy-7-(trifluoromethyl)quinoline 4-Hydroxy-7-(trifluoromethyl)quinoline 4-Hydroxy-7-(trifluoromethyl)quinoline_2 4-Hydroxy-7-(trifluoromethyl)quinoline Intermediate_1->4-Hydroxy-7-(trifluoromethyl)quinoline Gould-Jacobs Reaction Intermediate_2 4-Hydroxy-7-(trifluoromethyl)quinoline_2->Intermediate_2 This compound This compound Brominating_Agent Vilsmeier-Haack type reagent (e.g., PBr3/DMF) Brominating_Agent->Intermediate_2 Intermediate_2->this compound Halogenation

Caption: Synthetic pathway for this compound.

Starting Materials and Intermediates: Quantitative Data

The following table summarizes the key starting materials and intermediates with their relevant quantitative data.

Compound NameRoleMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
3-(Trifluoromethyl)anilineStarting MaterialC₇H₆F₃N161.12-5-6
Diethyl ethoxymethylenemalonateStarting MaterialC₁₀H₁₆O₅216.23--
4-Hydroxy-7-(trifluoromethyl)quinolineIntermediateC₁₀H₆F₃NO213.16~90266-269
This compoundFinal ProductC₁₀H₅BrF₃N276.05VariableNot reported

Experimental Protocols

The following experimental protocols are based on established methodologies for the synthesis of analogous quinoline derivatives.

Step 1: Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline (Gould-Jacobs Reaction)

This procedure outlines the formation of the quinoline ring system from 3-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate.

Materials:

  • 3-(Trifluoromethyl)aniline

  • Diethyl ethoxymethylenemalonate

  • Dowtherm A (or diphenyl ether)

Procedure:

  • In a round-bottom flask, combine equimolar amounts of 3-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate.

  • Heat the mixture to approximately 125°C for 1-2 hours. Ethanol, a byproduct of the condensation, will distill off.

  • In a separate flask equipped with a reflux condenser, heat Dowtherm A to 250°C.

  • Slowly and carefully add the reaction mixture from step 2 to the hot Dowtherm A. The cyclization reaction will occur, typically with the evolution of ethanol.

  • Maintain the temperature at 250°C for an additional 15-30 minutes after the addition is complete.

  • Allow the reaction mixture to cool to below 100°C and then add petroleum ether or hexane to precipitate the product.

  • Collect the solid product by filtration and wash with a suitable solvent (e.g., petroleum ether) to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization.

Step 2: Synthesis of this compound (Bromination)

This protocol describes the conversion of the 4-hydroxy group to a 4-bromo group using a Vilsmeier-Haack type reagent, which can be generated in situ from phosphorus tribromide (PBr₃) and N,N-dimethylformamide (DMF).

Materials:

  • 4-Hydroxy-7-(trifluoromethyl)quinoline

  • Phosphorus tribromide (PBr₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (or another suitable inert solvent)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve 4-Hydroxy-7-(trifluoromethyl)quinoline in a minimal amount of anhydrous DMF.

  • Cool the solution in an ice bath.

  • Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution. An exothermic reaction may be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the product precipitates.

  • Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to yield this compound.

Alternative Synthetic Strategies

While the described two-step synthesis is the most prevalent, other methods for constructing the quinoline core exist and can be adapted for the synthesis of this compound. These include:

  • Conrad-Limpach Synthesis: Similar to the Gould-Jacobs reaction, this method involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline.[1][2]

  • Friedländer Annulation: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3]

  • Pfitzinger Reaction: This reaction utilizes isatin and a carbonyl compound to construct the quinoline ring system.[4]

  • Skraup Synthesis: This classic method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[4]

The choice of synthetic route will depend on the availability of starting materials, desired substitution patterns, and scalability of the reaction.

Conclusion

The synthesis of this compound is readily achievable through a robust two-step process starting from 3-(trifluoromethyl)aniline. The key intermediate, 4-Hydroxy-7-(trifluoromethyl)quinoline, is formed via a Gould-Jacobs or Conrad-Limpach reaction, followed by a bromination step to yield the final product. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important synthetic building block.

References

The Bromine Atom in 4-Bromo-7-(trifluoromethyl)quinoline: A Versatile Handle for Synthetic Innovation in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of a bromine atom at the 4-position and a trifluoromethyl group at the 7-position of the quinoline ring system creates a highly versatile and reactive building block: 4-Bromo-7-(trifluoromethyl)quinoline. The electron-withdrawing nature of the trifluoromethyl group and the quinoline nitrogen atom significantly activates the C4-position, making the bromine atom an excellent leaving group for a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity of this bromine atom, focusing on key synthetic methodologies, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, that are critical for the development of novel therapeutics. Detailed experimental protocols, quantitative data, and visual workflows are presented to empower researchers in their drug discovery endeavors.

Core Reactivity Principles

The reactivity of the bromine atom in this compound is primarily dictated by the electronic properties of the quinoline ring system. The nitrogen atom in the quinoline ring and the potent electron-withdrawing trifluoromethyl (-CF₃) group at the 7-position work in concert to decrease the electron density at the C4-position. This electron deficiency renders the C4-carbon highly susceptible to attack by nucleophiles and facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions. Consequently, the bromine atom at this position serves as a versatile synthetic handle for the introduction of a wide array of functional groups, enabling the exploration of vast chemical space in drug discovery programs.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of this compound. The pronounced electron-deficient character at the C4-position allows for the direct displacement of the bromide by a variety of nucleophiles, most notably amines, to forge crucial C-N bonds. This reaction is particularly relevant in the synthesis of kinase inhibitors, where a 4-anilinoquinoline scaffold is often a key pharmacophore.

Quantitative Data for SNAr Reactions

The following table summarizes representative data for the SNAr reaction of 4-halo-7-(trifluoromethyl)quinoline with an amine nucleophile. While the original substrate was the chloro-analogue, the reactivity of the bromo-analogue is expected to be even higher.

NucleophileProductSolventTemperature (°C)Time (h)Yield (%)Reference
3,4,5-Trimethoxyaniline7-(Trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amineEtOHReflux1673[1][2]
ButylamineN-Butyl-7-(trifluoromethyl)quinolin-4-amineNeat120-1306>60 (estimated)[3]
N,N-Dimethylethane-1,2-diamineN'-(7-(Trifluoromethyl)quinolin-4-yl)-N,N-dimethylethane-1,2-diamineNeat1308>60 (estimated)[3]

Note: Yields for Butylamine and N,N-Dimethylethane-1,2-diamine are estimated based on reported data for analogous 7-substituted 4-chloroquinolines.[3]

Experimental Protocol: Synthesis of 7-(Trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine

This protocol is adapted from the synthesis of the analogous compound from 4-chloro-7-(trifluoromethyl)quinoline.[1][2]

Materials:

  • This compound (1.0 eq)

  • 3,4,5-Trimethoxyaniline (1.1 eq)

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Round-bottom flask

  • Reflux condenser

  • Standard glassware for work-up and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and 3,4,5-trimethoxyaniline (1.1 eq).

  • Add ethanol as the solvent, followed by a catalytic amount of concentrated HCl.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with 1 M NaOH solution until a precipitate forms.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with water and then with a cold, non-polar solvent (e.g., hexane) to remove impurities.

  • Dry the purified product under vacuum to yield 7-(Trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine as a solid.

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Combine this compound, 3,4,5-trimethoxyaniline, EtOH, and cat. HCl React Heat to Reflux (16 hours) Start->React Monitor Monitor by TLC/LC-MS React->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Neutralize Neutralize with 1 M NaOH Cool->Neutralize Filter Filter Solid Neutralize->Filter Wash Wash with H₂O and Hexane Filter->Wash Dry Dry under Vacuum Wash->Dry End Purified Product Dry->End

SNAr Experimental Workflow

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position is an ideal handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds with a high degree of control and functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting the bromoquinoline with an organoboron species. This reaction is instrumental in synthesizing biaryl compounds and introducing alkyl or alkenyl substituents.

The following table provides expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on data from analogous brominated heterocyclic systems.[4][5][6]

Arylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Expected Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O10085-95
4-Methoxyphenylboronic acidPdCl₂(dppf) (3)-K₂CO₃1,4-Dioxane/H₂O10080-90
3-Fluorophenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O11082-92
Thiophen-2-ylboronic acidXPhosPdG2 (2.5)XPhos (5)K₂CO₃EtOH/H₂O135 (MW)70-80

This is a general procedure that can be adapted for the coupling of this compound with various arylboronic acids.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., Na₂CO₃, 2.0 eq)

  • Degassed solvent (e.g., Toluene/Ethanol/Water mixture)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube or microwave vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (3 mol%), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the degassed solvent system via syringe.

  • Seal the vessel and heat the reaction mixture to 100-110 °C for 12-24 hours, or as determined by reaction monitoring.

  • Cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification Start Combine 4-Bromo-7-(CF₃)quinoline, ArB(OH)₂, Pd Catalyst, and Base AddSolvent Add Degassed Solvent Start->AddSolvent Heat Heat (100-110 °C) (12-24 hours) AddSolvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool & Dilute Monitor->Cool Reaction Complete Wash Wash with H₂O and Brine Cool->Wash Dry Dry over Na₂SO₄ Wash->Dry Purify Concentrate & Purify (Chromatography) Dry->Purify End Purified 4-Aryl-7-(CF₃)quinoline Purify->End

Suzuki-Miyaura Coupling Experimental Workflow
Buchwald-Hartwig Amination

For amines that are poor nucleophiles for SNAr, the Buchwald-Hartwig amination offers a powerful alternative for C-N bond formation. This reaction is highly versatile, with a broad scope of compatible amine coupling partners.

The following table presents expected reaction conditions and yields for the Buchwald-Hartwig amination of this compound, based on protocols for similar electron-deficient aryl bromides.[7][8]

AminePd-Precatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Expected Yield (%)
AnilinePd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.5)Toluene10080-95
MorpholineG3-XPhos (1-2)-LHMDS (1.5)1,4-Dioxane10085-98
BenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Toluene11075-90
IndolePd₂(dba)₃ (1.5)BrettPhos (3.0)K₂CO₃ (2.0)t-AmylOH11070-85

This is a general procedure adaptable for the amination of this compound. The choice of ligand and base is crucial and often requires optimization.[7]

Materials:

  • This compound (1.0 eq)

  • Amine (1.1-1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.5 eq)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube.

  • Add this compound and the amine coupling partner.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C triple bond by reacting this compound with a terminal alkyne. This reaction is invaluable for introducing alkynyl moieties, which can serve as versatile intermediates for further transformations or as key structural elements in pharmacologically active molecules.

The table below outlines typical conditions and expected yields for the Sonogashira coupling of this compound, derived from general protocols for aryl bromides.[4][9]

Terminal AlkynePd-Catalyst (mol%)Cu-Cocatalyst (mol%)BaseSolventTemp (°C)Expected Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (3)TriethylamineTHFRT to 5085-95
TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DiisopropylamineToluene6080-90
Propargyl alcoholPdCl₂(dppf) (3)CuI (5)TriethylamineDMF8075-85
1-HexynePd(PPh₃)₂Cl₂ (2)CuI (3)DiisopropylamineTHFRT80-90

This general procedure can be used for the Sonogashira coupling of this compound. Anhydrous and anaerobic conditions are typically required.[9]

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.1-1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 3 mol%)

  • Amine base (e.g., Triethylamine, 2-3 eq)

  • Anhydrous solvent (e.g., THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise to the stirred mixture.

  • Stir the reaction at room temperature or heat gently (e.g., 50 °C) until the starting material is consumed, as monitored by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the solution with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Derivatives of 4-substituted-7-(trifluoromethyl)quinolines, particularly 4-anilinoquinolines, have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer. Two notable targets are Cyclin G-Associated Kinase (GAK) and Protein Kinase Novel 3 (PKN3).

Cyclin G-Associated Kinase (GAK) Signaling

GAK is a serine/threonine kinase involved in clathrin-mediated endocytosis and receptor trafficking.[1] Inhibition of GAK can disrupt these processes, affecting the signaling of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). By inhibiting GAK, 4-anilino-7-(trifluoromethyl)quinoline derivatives can lead to increased EGFR expression and altered downstream signaling, potentially impacting cell growth and survival.[1]

GAK_Pathway Ligand EGF EGFR EGFR Ligand->EGFR Binds ClathrinVesicle Clathrin-Coated Vesicle EGFR->ClathrinVesicle Internalization Downstream Downstream Signaling (e.g., ERK, Akt) EGFR->Downstream Uncoating Vesicle Uncoating ClathrinVesicle->Uncoating GAK GAK GAK->Uncoating Facilitates Uncoating->EGFR Recycling/ Degradation Inhibitor 4-Anilino-7-(CF₃)quinoline Derivative Inhibitor->GAK Inhibits PKN3_Pathway PI3K PI3K PIP3 PIP₃ PI3K->PIP3 Activates PKN3 PKN3 PIP3->PKN3 Recruits & Activates RhoC RhoC-GTP RhoC->PKN3 Binds & Activates CellGrowth Malignant Cell Growth & Invasion PKN3->CellGrowth Inhibitor 4-Anilino-7-(CF₃)quinoline Derivative Inhibitor->PKN3 Inhibits

References

The Impact of Trifluoromethylation on the Photophysical Landscape of Quinolines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF₃) group into the quinoline scaffold has emerged as a powerful strategy in the design of novel fluorophores and bioactive molecules. This electron-withdrawing group significantly modulates the electronic and steric properties of the quinoline ring system, leading to profound alterations in its photophysical behavior. This technical guide provides a comprehensive overview of the core photophysical properties of trifluoromethylated quinolines, detailing experimental protocols for their characterization and presenting key quantitative data for comparative analysis.

Core Photophysical Properties of Trifluoromethylated Quinolines

The presence of a CF₃ group can influence several key photophysical parameters, including absorption and emission maxima, fluorescence quantum yields, and excited-state lifetimes. These properties are highly dependent on the position of the trifluoromethyl group on the quinoline core, as well as the nature and substitution pattern of other functional groups.

Data Presentation

The following tables summarize the reported photophysical data for a range of trifluoromethyl-substituted quinolines, facilitating a comparative analysis of their properties.

Table 1: Photophysical Properties of 6-Amino-2-substituted-4-(trifluoromethyl)quinolines

CompoundR-substituentSolventλ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ_f)
1a MeCHCl₃360419590.12
DMSO375440650.20
MeOH370435650.13
1b PhCHCl₃370429590.80
DMSO385450650.75
MeOH380445650.85
1c 4-MeC₆H₄CHCl₃372432600.78
DMSO388455670.72
MeOH382450680.83
1d 4-FC₆H₄CHCl₃368428600.75
DMSO383448650.70
MeOH378443650.80
1e 4-NO₂C₆H₄CHCl₃4105101000.15
DMSO4305801500.25
MeOH4205501300.18
1f 2-FurylCHCl₃380445650.65
DMSO395465700.60
MeOH390460700.70

Data extracted from Rocha et al., Beilstein J. Org. Chem. 2021, 17, 2799–2811.[1][2]

Table 2: Photophysical Properties of Alkynylated 2-Trifluoromethylquinolines

CompoundSubstitution PatternR-substituentλ_abs (nm)λ_em (nm)Quantum Yield (Φ_f)
2a 6,8-bis(phenylethynyl)H3584250.85
2b 6,8-bis(p-tolylethynyl)H3624280.92
2c 6,8-bis(4-methoxyphenylethynyl)H3704350.95

Data extracted from a study on bis- and tris-alkynyl-2-trifluoromethylquinolines.[3]

Experimental Protocols

Accurate determination of the photophysical properties of trifluoromethylated quinolines is crucial for their application. The following are detailed methodologies for key experiments.

Synthesis of 6-Amino-2-alkyl(aryl/heteroaryl)-4-(trifluoromethyl)quinolines

A general and efficient method for the synthesis of this class of compounds involves the intramolecular cyclization of (Z)-4-((4-aminophenyl)amino)-1,1,1-trifluoro-but-3-en-2-ones in an acidic medium.[4]

Materials:

  • (Z)-4-((4-aminophenyl)amino)-1,1,1-trifluoro-but-3-en-2-one derivatives

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • To a flask containing the (Z)-4-((4-aminophenyl)amino)-1,1,1-trifluoro-but-3-en-2-one derivative (1 mmol), add concentrated sulfuric acid (5 mL).

  • Heat the reaction mixture at 120 °C for 10 hours.

  • After cooling to room temperature, carefully pour the mixture onto ice.

  • Neutralize the solution with a suitable base (e.g., NaOH solution) until a precipitate is formed.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to afford the desired 6-amino-2-substituted-4-(trifluoromethyl)quinoline.

Measurement of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φ_f) is determined relative to a well-characterized standard with a known quantum yield.[5][6][7]

Materials and Equipment:

  • Fluorimeter (Steady-State Fluorescence Spectrometer)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solvent (spectroscopic grade)

  • Standard fluorophore with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)

  • Trifluoromethylated quinoline sample

Procedure:

  • Prepare a series of dilute solutions of both the standard and the sample in the same solvent, with absorbance values ranging from 0.01 to 0.1 at the excitation wavelength.

  • Record the UV-Vis absorption spectra of all solutions.

  • Using the fluorimeter, record the fluorescence emission spectra of all solutions at the same excitation wavelength used for the absorption measurements. Ensure that the excitation and emission slits are kept constant throughout the measurements.

  • Integrate the area under the emission spectra for both the standard and the sample solutions.

  • Plot a graph of integrated fluorescence intensity versus absorbance for both the standard and the sample.

  • The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_std * (m_sample / m_std) * (n_sample² / n_std²)

    where:

    • Φ_std is the quantum yield of the standard.

    • m_sample and m_std are the gradients of the linear plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • n_sample and n_std are the refractive indices of the sample and standard solutions (usually assumed to be the same if the same solvent is used).

Visualizations

The following diagrams illustrate key processes and workflows relevant to the study of trifluoromethylated quinolines.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Enaminone Enaminone Derivative Cyclization Intramolecular Cyclization (120 °C, 10h) Enaminone->Cyclization H2SO4 Conc. H₂SO₄ H2SO4->Cyclization Quenching Quenching on Ice Cyclization->Quenching Neutralization Neutralization Quenching->Neutralization Filtration Filtration Neutralization->Filtration Purification Purification (Recrystallization/Chromatography) Filtration->Purification Product 6-Amino-4-(trifluoromethyl)quinoline Purification->Product

Synthesis workflow for 6-amino-4-(trifluoromethyl)quinolines.

Photophysics_Workflow cluster_sample_prep Sample Preparation cluster_measurements Spectroscopic Measurements cluster_data_analysis Data Analysis cluster_results Results Sample Trifluoromethylated Quinoline Dilution Serial Dilutions (Abs < 0.1) Sample->Dilution Solvent Spectroscopic Grade Solvent Solvent->Dilution UVVis UV-Vis Absorption Spectroscopy Dilution->UVVis Fluorescence Steady-State Fluorescence Spectroscopy Dilution->Fluorescence Plotting Plot Intensity vs. Absorbance UVVis->Plotting Integration Integrate Emission Spectra Fluorescence->Integration Integration->Plotting Calculation Calculate Quantum Yield Plotting->Calculation Photophysical_Data Photophysical Properties (λ_abs, λ_em, Φ_f) Calculation->Photophysical_Data

Experimental workflow for photophysical characterization.

References

The Pivotal Role of the Trifluoromethyl Group in Quinoline Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF3) group into the quinoline scaffold has emerged as a transformative strategy in medicinal chemistry. This powerful electron-withdrawing moiety imparts a unique combination of physicochemical and biological properties that can significantly enhance the therapeutic potential of quinoline-based compounds. This technical guide provides an in-depth analysis of the role of the trifluoromethyl group in quinoline derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Physicochemical and Biological Impact of Trifluoromethylation

The trifluoromethyl group exerts a profound influence on the molecular properties of quinoline derivatives, primarily through its strong electron-withdrawing inductive effect, high lipophilicity, and metabolic stability.[1][2] These attributes collectively contribute to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.

Key Physicochemical Alterations:

  • Increased Lipophilicity: The CF3 group significantly enhances a molecule's ability to partition into lipidic environments, a critical factor for cell membrane permeability and bioavailability.[3][4] This property is quantified by the logarithm of the partition coefficient (logP).

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes.[3][5] This leads to a longer in vivo half-life and improved drug efficacy.

  • Modulation of Basicity: The electron-withdrawing nature of the CF3 group decreases the basicity (pKa) of the quinoline nitrogen.[6] This can influence the compound's solubility, receptor binding, and pharmacokinetic properties.

  • Altered Electronic Profile: The strong dipole moment of the CF3 group can lead to favorable interactions with biological targets, such as hydrogen bond acceptors and aromatic systems, thereby enhancing binding affinity.[4]

Impact on Biological Activity:

The incorporation of a trifluoromethyl group has been instrumental in the development of potent quinoline-based drugs targeting a range of diseases, most notably malaria and cancer.

  • Antimalarial Activity: Trifluoromethylated quinolines have demonstrated significant efficacy against both drug-sensitive and resistant strains of Plasmodium falciparum.[7][8] The CF3 group is a key feature in several endochin-like quinolones (ELQs) that are currently under investigation.[8]

  • Anticancer Activity: A number of trifluoromethylated quinoline derivatives have been developed as potent anticancer agents.[5][9][10] A prominent example is sorafenib, a multi-kinase inhibitor approved for the treatment of various cancers.[3][11] These compounds often exert their effects by inhibiting key signaling pathways involved in cell proliferation, angiogenesis, and survival.

Quantitative Data on Trifluoromethylated Quinoline Derivatives

The following tables summarize key physicochemical and biological data for a selection of trifluoromethyl-substituted quinoline derivatives, providing a basis for structure-activity relationship (SAR) studies.

Table 1: Physicochemical Properties of Selected Trifluoromethyl-Substituted Quinolines

Compound NameSubstitution PatternMelting Point (°C)pKa (Predicted)logPReference(s)
2-(Trifluoromethyl)quinoline2-CF358-62--[6]
6-(Trifluoromethyl)quinoline6-CF3--3.25[6]
7-(Trifluoromethyl)quinoline7-CF365-672.55-[6]
3,4-Dichloro-7-(trifluoromethyl)quinoline3,4-diCl, 7-CF3---[6]
2,8-Bis(trifluoromethyl)-4-quinolinol2,8-diCF3, 4-OH128-130--[12]

Note: A hyphen (-) indicates that the data was not found in the surveyed literature.

Table 2: In Vitro Antimalarial Activity of Selected Trifluoromethylated Quinoline Derivatives

CompoundPlasmodium falciparum StrainIC50 (µg/mL)Reference(s)
2,8-bis(Trifluoromethyl)quinoline-4-(N4-ethyl-5-nitroimidazolo)methylene ketoneD10 (chloroquine-sensitive)4.8[7]
2,8-bis(Trifluoromethyl)quinoline-4-(5-pyrimidino)ketoneD10 (chloroquine-sensitive)5.2[7]

Table 3: In Vitro Anticancer Activity of Selected Trifluoromethylated Quinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference(s)
Novel Fluorinated Quinoline Analog 6aMDA-MB-468 (Breast)2.5-5[13]
Novel Fluorinated Quinoline Analog 6bMDA-MB-468 (Breast)2.5-5[13]
Novel Fluorinated Quinoline Analog 6dMDA-MB-468 (Breast)2.5-5[13]
Novel Fluorinated Quinoline Analog 6fMDA-MB-468 (Breast)2.5-5[13]
SorafenibVariousVaries[3]

Experimental Protocols

Detailed methodologies are crucial for the synthesis, characterization, and biological evaluation of trifluoromethylated quinoline derivatives. The following sections provide representative protocols for key experiments.

Synthesis of Trifluoromethylated Quinolines

A common and versatile method for synthesizing the quinoline core is the Friedländer annulation , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.

Protocol: Synthesis of 2,8-Bis(trifluoromethyl)-4-quinolinol [12]

  • Reactant Mixture: In a round-bottomed flask equipped with a magnetic stir bar, combine 2-(trifluoromethyl)aniline (4.3 mmol) and ethyl 4,4,4-trifluoro-3-oxobutanoate (4.3 mmol).

  • Acid Catalyst: Add polyphosphoric acid (4.0 g) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at 120°C for 3 hours under a nitrogen atmosphere.

  • Quenching: After the reaction is complete, cool the mixture and quench with ice water (50 mL).

  • Precipitation and Filtration: A yellow precipitate will form. Collect the solid by vacuum filtration and wash with cold distilled water.

  • Purification: The resulting yellow solid can be further purified by recrystallization if necessary.

  • Characterization: Confirm the structure of the final product using 1H NMR, 13C NMR, 19F NMR, and mass spectrometry.

In Vitro Biological Assays

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay) [6][14]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the trifluoromethylated quinoline derivatives for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Protocol: In Vitro Antimalarial Activity (pLDH Assay) [2][15]

  • Parasite Culture: Culture P. falciparum in human red blood cells in a 96-well plate.

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Incubation: Incubate the plates for 48 hours.

  • pLDH Activity Measurement: Measure the activity of parasite lactate dehydrogenase (pLDH) using a colorimetric assay. The pLDH enzyme specifically utilizes 3-acetyl pyridine NAD (APAD) as a coenzyme, a reaction that is slow for human LDH.

  • IC50 Determination: Determine the IC50 value from the dose-response curve.

Protocol: Western Blot for ERK Phosphorylation [7][16]

  • Cell Treatment and Lysis: Treat cells with the test compound, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK.

Visualizing Mechanisms and Workflows

Signaling Pathways

Trifluoromethylated quinoline derivatives often exert their biological effects by modulating specific signaling pathways. The following diagram illustrates the inhibition of the Raf/MEK/ERK pathway by a trifluoromethylated quinoline kinase inhibitor like sorafenib.

Signaling_Pathway Raf/MEK/ERK Signaling Pathway Inhibition GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Angiogenesis, Survival TranscriptionFactors->CellProliferation Inhibitor Trifluoromethylated Quinoline Inhibitor (e.g., Sorafenib) Inhibitor->Raf Experimental_Workflow Drug Discovery Workflow for Trifluoromethylated Quinolines cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_preclinical Preclinical Evaluation Synthesis Synthesis (e.g., Friedländer Annulation) Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Characterization (NMR, MS, X-ray) Purification->Characterization PrimaryScreening Primary Screening (e.g., MTT Assay) Characterization->PrimaryScreening SecondaryScreening Secondary Screening (e.g., Antimalarial Assay) PrimaryScreening->SecondaryScreening IC50 IC50 Determination SecondaryScreening->IC50 Mechanism Mechanism of Action (e.g., Kinase Inhibition Assay) IC50->Mechanism WesternBlot Target Validation (e.g., Western Blot) Mechanism->WesternBlot ADME ADME/Tox Studies WesternBlot->ADME InVivo In Vivo Efficacy (Animal Models) ADME->InVivo Lead Lead Optimization InVivo->Lead

References

Antimicrobial Activity of Halogenated Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Halogenated Quinolines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the diverse biological activities of halogenated quinolines, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The introduction of halogen atoms onto the quinoline scaffold can profoundly influence their physicochemical properties and biological functions, leading to potent antimicrobial, anticancer, antiviral, and antiparasitic agents. This document details the quantitative biological data, experimental methodologies, and mechanisms of action associated with these compounds.

Halogenated quinolines have demonstrated remarkable efficacy against a range of pathogenic microorganisms, including drug-resistant strains. Their ability to eradicate bacterial biofilms, which are notoriously resistant to conventional antibiotics, makes them particularly promising candidates for novel antimicrobial therapies.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) and minimum biofilm eradication concentration (MBEC) values for selected halogenated quinolines against various bacterial strains.

Compound IDHalogen SubstitutionTarget OrganismMIC (µM)MBEC (µM)Reference
HQ-6 Halogenated QuinolineMRSA-125[1]
HQ-3 Halogenated QuinolineMRSE-3.0[1]
HQ-4 Halogenated QuinolineVRE-1.0[1]
HQ-5 Halogenated QuinolineVRE-1.0[1]
HQ-6 Halogenated QuinolineVRE-1.0[1]
HQ 2 Halogenated QuinolineMRSE 359840.592.35[2][3]
HQ 1, 2, 11, 13 Halogenated QuinolinesMRSE0.30-0.78-[2]
HQ 3 Halogenated QuinolineMRSE 35984, MRSA 1707, VRE 7002210.30-0.78-[2]
Novel HQs Halogenated QuinolinesMRSA, MRSE, VRE-1.0–23.5[4]
HQ 8 Halogenated QuinolineMRSE 359840.10-[4]
HQ 10 Halogenated QuinolineMRSE 359840.15-[4]
HQ 15 Halogenated QuinolineMRSE 359840.10-[4]
HQ 15 Halogenated QuinolineVRE0.30-[4]
4-hydroxy-3-iodo-quinol-2-one (11) 3-iodoMRSA-10.097 µg/mL-[5]
4-hydroxy-3-iodo-quinol-2-one (11) 3-iodoMRSA (distinct strain)0.049 µg/mL-[5]
4-hydroxy-3-iodo-quinol-2-one (11) 3-iodoMRSA (non-typeable)0.049 µg/mL-[5]
Compound 5d Quinolone coupled hybridGram-positive and Gram-negative strains0.125–8 µg/mL-[6]
Compound Qa5 2-(trifluoromethyl)-4-hydroxyquinoline derivativeXanthomonas oryzae (Xoo)3.12 µg/mL-[7]

*MRSA: Methicillin-resistant Staphylococcus aureus; MRSE: Methicillin-resistant Staphylococcus epidermidis; VRE: Vancomycin-resistant Enterococcus.

Experimental Protocols: Antimicrobial Assays

The MIC, representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a fundamental measure of antibacterial activity. A common method for its determination is the microtiter plate assay.

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated to achieve a logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration, typically 10^5 to 10^6 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The halogenated quinoline compounds are serially diluted in the broth medium within a 96-well microtiter plate.

  • Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

The MBEC assay is crucial for evaluating the efficacy of compounds against bacterial biofilms. The Calgary Biofilm Device (CBD) is a frequently used platform for this purpose.[1]

  • Biofilm Formation: A 96-well plate is inoculated with a standardized bacterial suspension and a lid with 96 pegs is placed on top. The device is incubated to allow for biofilm formation on the pegs.

  • Exposure to Test Compounds: After incubation, the peg lid is rinsed to remove planktonic bacteria and then placed into a 96-well plate containing serial dilutions of the halogenated quinoline compounds.

  • Incubation and Biofilm Viability Assessment: The plate is incubated again to expose the biofilms to the compounds. Following this, the pegs are rinsed and placed in a recovery medium. The viability of the remaining biofilm is assessed, often by measuring turbidity or using a viability stain.

  • Determination of MBEC: The MBEC is the minimum concentration of the compound required to eradicate the biofilm.

G cluster_workflow Antimicrobial Assay Workflow start Start prep_bacteria Prepare Bacterial Inoculum start->prep_bacteria prep_compounds Prepare Serial Dilutions of Halogenated Quinolines start->prep_compounds inoculate Inoculate Microtiter Plate prep_bacteria->inoculate form_biofilm Form Biofilm on Pegs (CBD) prep_bacteria->form_biofilm prep_compounds->inoculate expose_biofilm Expose Biofilm to Compounds prep_compounds->expose_biofilm incubate Incubate Plate inoculate->incubate read_mic Determine MIC incubate->read_mic end End read_mic->end MIC Assay form_biofilm->expose_biofilm assess_viability Assess Biofilm Viability expose_biofilm->assess_viability read_mbec Determine MBEC assess_viability->read_mbec read_mbec->end MBEC Assay

Caption: Workflow for MIC and MBEC assays.

Anticancer Activity of Halogenated Quinolines

The anticancer potential of halogenated quinolines is a rapidly expanding area of research. These compounds have been shown to exhibit cytotoxicity against various cancer cell lines through diverse mechanisms of action, including the inhibition of key enzymes involved in cell proliferation and survival.

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values for several halogenated quinolines against different human cancer cell lines.

Compound IDHalogen/SubstituentCancer Cell LineIC50 (µM)Reference
Compounds 67-70 Hydrogen or halogen on position 3 or 4Human prostate cancer6.95 - 7.93 µg/mL[8]
Compound 62 Quinolone–chalcone-linked podophyllotoxinsVarious cell lines2.2 - 15.4[8]
Compound 63 Quinolone–chalcone hybridColon cancer (Caco-2)5.0[8]
Compound 64 Quinolone–chalcone hybridColon cancer (Caco-2)2.5[8]
Compound 39 Quinolone–chalcone hybridA549 (NSCLC)1.91[8]
Compound 40 Quinolone–chalcone hybridK-562 (CML)5.29[8]
Compound 11 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC6, HeLa, HT295.45–9.6 µg/mL[9]
Compound 3c 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideC-32, MDA-MB-231, A549Comparable to cisplatin/doxorubicin[10]
Compound 5a Quinoline-based EGFR/HER-2 dual-target inhibitorEGFR0.071[11]
Compound 5a Quinoline-based EGFR/HER-2 dual-target inhibitorHER-20.031[11]
PQ 4-methyl-2-(3-pyridinyl)quinolinePC3 (prostate)4.40[12]
Q-13 Pyridine moiety-0.016[12]
Q-14 Pyridine moietyBreast malignancy0.38[12]
Q-15 Thiophene-1-benzopyridine with phenyl moietyBreast cancer38.14[12]
Q-16 Thiophene-1-benzopyridine with phenyl moietyBreast cancer28.36[12]

*NSCLC: Non-small cell lung cancer; CML: Chronic myeloid leukemia.

Experimental Protocols: Anticancer Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the halogenated quinoline compounds and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow for the reduction of MTT by metabolically active cells into a purple formazan product.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that reduces the absorbance by 50% compared to untreated control cells.

G cluster_pathway Anticancer Mechanisms of Halogenated Quinolines HQ Halogenated Quinoline DNA_Gyrase DNA Gyrase/Topoisomerase HQ->DNA_Gyrase Inhibition Tubulin Tubulin Polymerization HQ->Tubulin Inhibition Kinases Tyrosine Kinases (e.g., EGFR, HER-2) HQ->Kinases Inhibition PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway HQ->PI3K_Akt_mTOR Inhibition DNA_Replication DNA Replication Inhibition DNA_Gyrase->DNA_Replication Cell_Cycle_Arrest Cell Cycle Arrest Tubulin->Cell_Cycle_Arrest Kinases->Cell_Cycle_Arrest DNA_Replication->Cell_Cycle_Arrest Apoptosis Apoptosis Induction Cell_Cycle_Arrest->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death PI3K_Akt_mTOR->Apoptosis Inhibition of survival signals

Caption: Anticancer mechanisms of halogenated quinolines.

Antiviral and Antiparasitic Activities

Halogenated quinolines have also been investigated for their potential as antiviral and antiparasitic agents. Their broad spectrum of activity highlights their versatility as a scaffold for drug discovery.

Antiviral Activity

Certain halogenated quinolines have shown inhibitory effects against various viruses, including Human Immunodeficiency Virus (HIV), Zika virus (ZIKV), and coronaviruses.[13][14][15] The mechanisms of action can vary, from inhibiting viral entry and replication to interfering with viral enzymes. For instance, some quinolone derivatives have been shown to inhibit HIV-1 replication by interfering with the Tat-TAR interaction.[14]

Antiparasitic Activity

The antiparasitic properties of quinolines are well-established, with chloroquine being a famous example. Halogenated derivatives have also demonstrated activity against parasites like Toxoplasma gondii and Trichomonas vaginalis.[16][17] For example, certain quinolines-1,2,3-triazolylcarboxamides have shown a cytotoxic effect against T. vaginalis trophozoites.[17]

Conclusion

Halogenated quinolines represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The synthetic tractability of the quinoline ring allows for extensive structural modifications, enabling the fine-tuning of their therapeutic properties. The data and protocols presented in this guide underscore the significant potential of halogenated quinolines in the development of new drugs to combat infectious diseases and cancer. Further research into their mechanisms of action and structure-activity relationships will be crucial for translating these promising compounds into clinical applications.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with 4-Bromo-7-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This powerful palladium-catalyzed reaction couples an organoboron species, typically a boronic acid, with an organic halide.[1][2][3] In the realm of medicinal chemistry and drug development, the synthesis of substituted quinoline scaffolds is of paramount importance, as these motifs are present in a wide array of biologically active compounds. The 4-aryl-7-(trifluoromethyl)quinoline core, in particular, is a valuable pharmacophore, and its synthesis via Suzuki coupling of 4-bromo-7-(trifluoromethyl)quinoline offers a versatile route to novel molecular entities. The trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

These application notes provide a detailed protocol for the Suzuki coupling of this compound with various arylboronic acids, based on established procedures for structurally similar heterocyclic systems.

General Reaction Scheme

The Suzuki coupling of this compound with an arylboronic acid proceeds via a palladium-catalyzed cross-coupling reaction to yield the corresponding 4-aryl-7-(trifluoromethyl)quinoline.

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Quinoline This compound Product 4-Aryl-7-(trifluoromethyl)quinoline Quinoline:e->Product:w + BoronicAcid Arylboronic Acid (R-B(OH)₂) BoronicAcid:e->Product:w + Catalyst Pd Catalyst Catalyst:n->Product:s cat. Base Base Base:n->Product:s Solvent Solvent Solvent:n->Product:s

Caption: General scheme for the Suzuki coupling of this compound.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of a structurally related substrate, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, with various arylboronic acids. These data can serve as a guide for optimizing the reaction with this compound.[4]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidXPhosPdG2 (2.5) / XPhos (5)K₂CO₃Ethanol/H₂O135 (µW)0.574
24-Methoxyphenylboronic acidXPhosPdG2 (2.5) / XPhos (5)K₂CO₃Ethanol/H₂O135 (µW)0.589
34-Fluorophenylboronic acidXPhosPdG2 (2.5) / XPhos (5)K₂CO₃Ethanol/H₂O135 (µW)0.578
44-(Trifluoromethyl)phenylboronic acidXPhosPdG2 (2.5) / XPhos (5)K₂CO₃Ethanol/H₂O135 (µW)0.572
5Thiophen-2-ylboronic acidXPhosPdG2 (2.5) / XPhos (5)K₂CO₃Ethanol/H₂O135 (µW)0.567

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki coupling of this compound. This procedure is adapted from established methods for similar bromo-substituted nitrogen heterocycles and may require optimization for specific substrates.[4][5][6]

Materials
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhosPdG2; 2-5 mol%)

  • Ligand (if required by the catalyst, e.g., XPhos)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃; 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture such as ethanol/water)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating source (oil bath or microwave reactor)

  • Standard laboratory glassware for workup and purification

  • Inert gas (Argon or Nitrogen)

Reaction Setup and Procedure

Experimental_Workflow start Start reagents Combine Reactants: This compound, Arylboronic acid, Base start->reagents atmosphere Establish Inert Atmosphere: Evacuate and backfill with Ar/N₂ (3x) reagents->atmosphere solvent_catalyst Add Degassed Solvent and Catalyst atmosphere->solvent_catalyst reaction Heat and Stir: (e.g., 80-135 °C, 0.5-12 h) solvent_catalyst->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: Dilute with organic solvent, wash with H₂O and brine monitoring->workup Complete purification Purify: Dry organic layer, concentrate, and perform column chromatography workup->purification product Isolated 4-Aryl-7-(trifluoromethyl)quinoline purification->product

Caption: Experimental workflow for the Suzuki coupling reaction.

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (2-3 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent via syringe. Add the palladium catalyst and any additional ligand to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-135 °C) with vigorous stirring. The reaction can be performed in a conventional oil bath or a microwave reactor for accelerated reaction times.[4]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 4-aryl-7-(trifluoromethyl)quinoline.

Signaling Pathway and Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl R¹-Pd(II)Ln-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 ArylHalide R¹-X (this compound) ArylHalide->OxAdd Boronate R²-B(OR)₂⁻ (from Arylboronic Acid + Base) Boronate->Transmetalation Product R¹-R² (4-Aryl-7-(trifluoromethyl)quinoline) Product->RedElim

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: The aryl group from the boronic acid (activated by the base to form a boronate species) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex are eliminated to form the new carbon-carbon bond of the 4-aryl-7-(trifluoromethyl)quinoline product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[1]

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-7-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become an indispensable tool in medicinal chemistry and drug development for the synthesis of arylamines, which are prevalent structural motifs in a vast number of biologically active compounds. The 4-amino-7-(trifluoromethyl)quinoline scaffold is of significant interest due to the unique properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and cell permeability.

These application notes provide a detailed guide for the Buchwald-Hartwig amination of 4-Bromo-7-(trifluoromethyl)quinoline with a variety of primary and secondary amines. The presence of the electron-withdrawing trifluoromethyl group and the nitrogen atom in the quinoline ring can present unique challenges, necessitating careful optimization of reaction conditions.

Reaction Principle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The choice of ligand is critical for the success of the reaction, as bulky, electron-rich phosphine ligands are known to promote both the oxidative addition and reductive elimination steps.

Key Reaction Components

The successful amination of this compound is highly dependent on the careful selection of the following components:

  • Palladium Precatalyst: A source of palladium is essential. Common choices include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). Air-stable precatalysts, such as those developed by the Buchwald group (e.g., G3-XPhos), can also be highly effective.

  • Phosphine Ligand: Bulky, electron-rich biarylphosphine ligands are crucial for facilitating the reaction with this electron-deficient heteroaryl halide. Ligands such as Xantphos, XPhos, and DavePhos have demonstrated success in similar systems. The optimal ligand may vary depending on the specific amine coupling partner.

  • Base: A non-nucleophilic base is required to deprotonate the amine. Common bases include sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The strength and solubility of the base are important considerations. For substrates sensitive to strong bases, weaker bases like Cs₂CO₃ or K₃PO₄ are preferred.

  • Solvent: Anhydrous, aprotic solvents are typically used to ensure a moisture-free environment, as water can deactivate the catalyst. Toluene, dioxane, and THF are common solvents for this reaction.

Data Presentation: Representative Reaction Conditions

The following table summarizes representative conditions for the Buchwald-Hartwig amination of this compound with various amine coupling partners. The yields are illustrative and may vary based on the specific reaction setup and purification.

EntryAminePd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Dioxane1001285-95
24-MethoxyanilinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene110880-90
3MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene1001675-85
4n-ButylaminePd(OAc)₂ (2)DavePhos (4)K₃PO₄ (2.0)Dioxane1002460-75
5PiperidinePd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (1.5)Toluene1101280-90
6BenzylaminePd(OAc)₂ (2)Xantphos (4)NaOtBu (1.4)Dioxane1001070-80

Experimental Protocols

General Considerations:

The Buchwald-Hartwig amination is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere before use. Solvents must be anhydrous and deoxygenated.

General Procedure for the Buchwald-Hartwig Amination of this compound:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Addition of Reagents: To the same Schlenk tube, add the base (e.g., Cs₂CO₃, 1.5 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.2 equivalents).

  • Addition of Solvent: Add the anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe. The typical concentration is 0.1-0.2 M with respect to the this compound.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at the desired temperature (typically 100-110 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-7-(trifluoromethyl)quinolin-4-amine derivative.

Mandatory Visualization

Buchwald_Hartwig_Workflow cluster_prep Inert Atmosphere Preparation cluster_reaction Reaction Setup & Execution cluster_workup Workup & Purification glassware Oven-dried Glassware setup 1. Charge Schlenk Tube: - Pd Precatalyst - Ligand - Base - Aryl Bromide - Amine glassware->setup reagents Anhydrous Reagents & Solvents reagents->setup inert_gas Inert Gas (Ar or N2) inert_gas->setup add_solvent 2. Add Anhydrous Solvent setup->add_solvent heating 3. Heat Reaction Mixture (100-110 °C) add_solvent->heating monitoring 4. Monitor by TLC/LC-MS heating->monitoring workup 5. Cool, Dilute & Filter monitoring->workup purification 6. Concentrate & Purify (Column Chromatography) workup->purification product Pure Product purification->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 Pd(0)L pd2_complex Ar-Pd(II)(L)-X pd0->pd2_complex Ar-X oxidative_addition Oxidative Addition amido_complex Ar-Pd(II)(L)-NR'R'' pd2_complex->amido_complex + HNR'R'' - HX amine_coordination Amine Coordination & Deprotonation amido_complex->pd0 product Ar-NR'R'' amido_complex->product reductive_elimination Reductive Elimination reactants Ar-X + HNR'R'' base Base

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Application Notes and Protocols for the Sonogashira Reaction of 4-Bromo-7-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira reaction is a robust and widely utilized cross-coupling reaction in organic synthesis for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, is instrumental in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[3][4] Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, and the introduction of an alkynyl moiety can significantly modulate their pharmacological properties. The trifluoromethyl group is a key substituent in medicinal chemistry, often enhancing metabolic stability and lipophilicity. This document provides a detailed protocol for the Sonogashira coupling of 4-Bromo-7-(trifluoromethyl)quinoline with a terminal alkyne, a critical transformation for the synthesis of novel quinoline-based compounds for drug discovery and development.

Reaction Principle

The Sonogashira coupling proceeds via a dual catalytic cycle involving palladium and copper.[1] The palladium cycle begins with the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. The copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne and a copper(I) salt in the presence of a base. A crucial transmetalation step then occurs where the acetylide group is transferred from copper to the palladium complex. The final step is reductive elimination from the palladium(II) complex, which yields the desired alkynylated quinoline product and regenerates the active palladium(0) catalyst.[1] While the classic Sonogashira reaction utilizes a copper co-catalyst, copper-free variations have also been developed.[5][6]

Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne (R-C≡CH). Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or other suitable reaction vessel

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, under an inert atmosphere of argon or nitrogen, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 equiv), and copper(I) iodide (0.04-0.10 equiv).

  • Add an anhydrous solvent such as THF or DMF to dissolve the solids.

  • Add the amine base, such as triethylamine or diisopropylethylamine (2-3 equiv).

  • To the stirred mixture, add the terminal alkyne (1.1-1.5 equiv) dropwise.

  • Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature may vary depending on the specific alkyne used.

  • Monitor the progress of the reaction using TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and copper salts.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 4-alkynyl-7-(trifluoromethyl)quinoline.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the Sonogashira coupling of this compound, based on analogous reactions reported in the literature for similar quinoline derivatives.[7]

ParameterValue
Substrate This compound
Terminal Alkyne Phenylacetylene (Example)
Palladium Catalyst PdCl₂(PPh₃)₂
Catalyst Loading 2.5 - 5 mol%
Copper Co-catalyst CuI
Co-catalyst Loading 5 - 10 mol%
Base Triethylamine (TEA)
Solvent THF or DMF
Temperature 60 - 80 °C
Reaction Time 6 - 24 hours
Expected Yield Good to Excellent (typically >70%)

Experimental Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A 1. Add Reactants & Catalysts (this compound, PdCl₂(PPh₃)₂, CuI) B 2. Add Anhydrous Solvent (THF or DMF) A->B C 3. Add Base (Triethylamine) B->C D 4. Add Terminal Alkyne C->D E 5. Heat Reaction Mixture (50-80 °C) D->E F 6. Monitor Progress (TLC or LC-MS) E->F G 7. Cool to Room Temperature F->G H 8. Aqueous Workup (Extraction with Organic Solvent) G->H I 9. Dry and Concentrate H->I J 10. Column Chromatography I->J K 4-Alkynyl-7-(trifluoromethyl)quinoline J->K

Caption: Experimental workflow for the Sonogashira coupling of this compound.

References

Synthesis of Novel Anticancer Agents from 4-Bromo-7-(trifluoromethyl)quinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of potential anticancer agents derived from 4-Bromo-7-(trifluoromethyl)quinoline. The quinoline scaffold, particularly when substituted with a trifluoromethyl group, is a validated pharmacophore in oncology research, known to exhibit a range of antitumor activities. The methodologies outlined herein focus on leveraging modern cross-coupling reactions to generate libraries of novel 4-substituted-7-(trifluoromethyl)quinoline derivatives for anticancer drug discovery programs.

Introduction

The 7-(trifluoromethyl)quinoline core is a privileged structure in medicinal chemistry, with derivatives demonstrating potent activity against a variety of cancer cell lines. The trifluoromethyl group often enhances metabolic stability, cell permeability, and binding affinity of drug candidates. The bromine atom at the 4-position of the starting material serves as a versatile handle for introducing diverse chemical moieties through well-established palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These reactions enable the synthesis of 4-anilino and 4-aryl substituted quinolines, respectively, which have been shown to target critical signaling pathways implicated in cancer progression, including the PI3K/Akt/mTOR pathway.

Data Presentation: Anticancer Activity of 7-(Trifluoromethyl)quinoline Derivatives

The following tables summarize the in vitro anticancer activity (IC50 values) of representative 4-anilino-7-(trifluoromethyl)quinoline derivatives against various human cancer cell lines. This data highlights the potential of this scaffold in developing potent and selective anticancer agents.

Table 1: In Vitro Cytotoxicity of 4-Anilino-7-(trifluoromethyl)quinoline Derivatives

Compound IDCancer Cell LineIC50 (µM)
1a HeLa (Cervical Cancer)10.18
BGC823 (Gastric Cancer)8.32
1b HeLa (Cervical Cancer)7.15
BGC823 (Gastric Cancer)4.65
2a MGC-803 (Gastric Cancer)1.38
HCT-116 (Colon Cancer)5.34
MCF-7 (Breast Cancer)5.21
2b BGC-823 (Gastric Cancer)7.016
BEL-7402 (Liver Cancer)Not Specified
MCF-7 (Breast Cancer)7.05
A549 (Lung Cancer)Not Specified
3 K-562 (Leukemia)1.91-5.29
A549 (Lung Cancer)1.91-5.29

Note: The IC50 values are indicative of the concentration of the compound required to inhibit the growth of 50% of the cancer cells in vitro. Data is compiled from various research articles for structurally related compounds.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 4-anilino- and 4-aryl-7-(trifluoromethyl)quinoline derivatives starting from this compound.

Protocol 1: Synthesis of 4-Anilino-7-(trifluoromethyl)quinoline Derivatives via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed C-N cross-coupling of this compound with various anilines.

Materials:

  • This compound

  • Substituted aniline (1.1 eq)

  • Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone)) (2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

  • Anhydrous, deoxygenated solvents

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq) under an inert atmosphere (Argon or Nitrogen).

  • Add this compound (1.0 eq) and the desired substituted aniline (1.1 eq) to the Schlenk tube.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous, deoxygenated toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the starting quinoline.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 4-anilino-7-(trifluoromethyl)quinoline derivative.

Protocol 2: Synthesis of 4-Aryl-7-(trifluoromethyl)quinoline Derivatives via Suzuki-Miyaura Coupling

This protocol outlines a general method for the palladium-catalyzed C-C cross-coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Anhydrous, deoxygenated solvents

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the arylboronic acid (1.2 eq) in a mixture of 1,4-dioxane and water (4:1 v/v).

  • Add potassium carbonate (2.0 eq) to the mixture.

  • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 4-aryl-7-(trifluoromethyl)quinoline derivative.

Mandatory Visualizations

Synthetic Workflow Diagrams

Synthetic_Workflow cluster_buchwald Buchwald-Hartwig Amination cluster_suzuki Suzuki-Miyaura Coupling start This compound buchwald_reagents Aniline derivative, Pd₂(dba)₃, XPhos, NaOtBu start->buchwald_reagents suzuki_reagents Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ start->suzuki_reagents product_amino 4-Anilino-7-(trifluoromethyl)quinoline Derivative buchwald_reagents->product_amino product_aryl 4-Aryl-7-(trifluoromethyl)quinoline Derivative suzuki_reagents->product_aryl

Caption: Synthetic routes to anticancer agents from this compound.

Signaling Pathway Diagram

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis | Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline 7-(Trifluoromethyl)quinoline Derivative Quinoline->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by 7-(trifluoromethyl)quinoline derivatives.

Application Notes and Protocols: 4-Bromo-7-(trifluoromethyl)quinoline as a Versatile Building Block for High-Performance OLED Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic Light-Emitting Diodes (OLEDs) represent a revolutionary display and lighting technology, offering superior contrast, color reproduction, and form factor flexibility over conventional liquid crystal displays. The performance of an OLED device is intrinsically linked to the molecular architecture of the organic materials employed within its multilayer structure. Quinoline derivatives have emerged as a prominent class of materials for OLEDs, serving variously as electron transporters, hole transporters, emissive materials, and hosts for phosphorescent emitters.[1]

The strategic introduction of a bromine atom and a trifluoromethyl group onto the quinoline scaffold, as in 4-Bromo-7-(trifluoromethyl)quinoline, offers a powerful platform for the synthesis of advanced OLED materials. The bromo-substituent at the 4-position provides a reactive handle for carbon-carbon and carbon-nitrogen bond formation through well-established cross-coupling methodologies. The electron-withdrawing trifluoromethyl group at the 7-position can enhance electron mobility, improve thermal stability, and influence the photophysical properties of the resulting materials. This document provides detailed application notes and generalized protocols for the utilization of this compound as a key building block in the synthesis of novel materials for OLED applications.

Key Synthetic Pathways

This compound is an ideal precursor for derivatization via two of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the introduction of a wide variety of functional groups at the 4-position of the quinoline core, enabling the fine-tuning of the electronic and photophysical properties of the target OLED materials.

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide.[2][3][4] This methodology is exceptionally versatile for creating biaryl structures, which are common motifs in OLED materials. By coupling this compound with various arylboronic acids or esters, a diverse library of 4-aryl-7-(trifluoromethyl)quinoline derivatives can be synthesized. These derivatives can function as electron-transporting materials, host materials, or blue-emitting fluorophores.

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6][7][8] This reaction is instrumental in synthesizing arylamines, which are fundamental components of hole-transporting materials and certain classes of emitters. Reacting this compound with various primary or secondary amines, particularly those containing hole-transporting moieties like carbazoles or triarylamines, can yield high-performance hole-transporting or emissive materials.

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise noted. Glassware should be oven-dried before use.

Protocol 1: Synthesis of a Representative 4-Aryl-7-(trifluoromethyl)quinoline via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of a 4-aryl-7-(trifluoromethyl)quinoline derivative, a potential candidate for an electron-transporting or emissive material.

Reaction Scheme:

OLED_Fabrication cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_characterization Device Characterization synthesis Synthesis of Quinoline Derivative purification Purification (Sublimation) synthesis->purification substrate ITO Substrate Cleaning purification->substrate hil HIL Deposition (Spin-coating) substrate->hil htl HTL Deposition (Evaporation) hil->htl eml EML Deposition (Co-evaporation) htl->eml etl ETL Deposition (Evaporation) eml->etl cathode Cathode Deposition (Evaporation) etl->cathode encapsulation Encapsulation cathode->encapsulation ivl Current-Voltage-Luminance (IVL) Measurement encapsulation->ivl el Electroluminescence Spectra ivl->el lifetime Device Lifetime Testing el->lifetime

References

Application Notes and Protocols for C-H Activation of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the transition-metal-catalyzed C-H activation of quinoline derivatives, a cornerstone of modern synthetic chemistry for the development of novel pharmaceuticals and functional materials. The quinoline scaffold is a prevalent motif in numerous biologically active compounds, and direct C-H functionalization offers an atom- and step-economical approach to their synthesis and modification.

The following sections detail protocols for various catalytic systems, enabling the selective functionalization of different positions on the quinoline ring. Quantitative data from representative examples are summarized in tables for straightforward comparison, and experimental workflows and proposed catalytic cycles are visualized using diagrams.

Palladium-Catalyzed C2-Arylation of Quinoline N-Oxides

The C2 position of quinoline is electronically activated, particularly in the form of its N-oxide, making it a prime target for functionalization. Palladium catalysis has been extensively developed for the C-H arylation at this position, offering a reliable method for forming C-C bonds. The N-oxide acts as a directing group, facilitating the C-H activation step.[1]

Experimental Protocol:

A detailed procedure for the palladium-catalyzed C2-arylation of quinoline N-oxides with aryl bromides is as follows:[1]

  • To an oven-dried Schlenk tube, add quinoline N-oxide (0.5 mmol, 1.0 equiv), the corresponding aryl bromide (0.6 mmol, 1.2 equiv), Pd(OAc)₂ (0.025 mmol, 5 mol%), and di-tert-butyl(methyl)phosphonium tetrafluoroborate (0.025 mmol, 5 mol%).

  • Add K₂CO₃ (1.0 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous toluene (2.5 mL) via syringe.

  • Place the reaction mixture in a preheated oil bath at 110 °C and stir for 12 hours.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The residue is then purified by flash column chromatography on silica gel to afford the desired 2-arylquinoline N-oxide.

Data Presentation:
EntryQuinoline N-OxideAryl HalideCatalyst (mol%)Ligand/AdditiveBaseSolventTemp (°C)Time (h)Yield (%)
1Quinoline N-oxide4-BromotoluenePd(OAc)₂ (5)P(t-Bu)₂Me·HBF₄ (5)K₂CO₃Toluene1101295
26-Methylquinoline N-oxide4-BromoanisolePd(OAc)₂ (5)P(t-Bu)₂Me·HBF₄ (5)K₂CO₃Toluene1101292
3Quinoline N-oxide1-Iodo-4-nitrobenzenePd(OAc)₂ (5)P(t-Bu)₂Me·HBF₄ (5)K₂CO₃Toluene1101285

Table 1: Palladium-Catalyzed C2-Arylation of Quinoline N-Oxides with Aryl Halides.[1]

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add Quinoline N-Oxide, Aryl Bromide, Pd(OAc)₂, Ligand, and K₂CO₃ to Schlenk tube B Evacuate and Backfill with Inert Gas (3x) A->B C Add Anhydrous Toluene B->C D Stir at 110 °C for 12 hours C->D E Cool to Room Temperature D->E F Concentrate Under Reduced Pressure E->F G Purify by Flash Column Chromatography F->G G A [Cp*Rh(III)] C Rhodacyclic Intermediate A->C C-H Activation B Quinoline N-Oxide B->C E Coordinated Intermediate C->E D Michael Acceptor D->E Coordination F Migratory Insertion E->F G Protonolysis F->G G->A Catalyst Regeneration H C8-Alkylated Product G->H G A Cu(OAc)₂ C Intermediate A A->C Metallation B Quinoline N-Oxide B->C E Intermediate B C->E D Amine D->E G Intermediate C (Cu(III)) E->G Ag₂CO₃ F Oxidation H Reductive Elimination G->H I 2-Aminoquinoline N-Oxide H->I J Cu(I)OAc H->J J->A Ag₂CO₃ K Oxidation G cluster_input Inputs cluster_factors Controlling Factors cluster_output Output A Quinoline Substrate C Steric Hindrance A->C D Electronic Effects (C-H acidity) A->D B Iridium Catalyst + Ligand E Directing Group Coordination B->E F Regioselective C8-Borylation C->F D->F E->F

References

Application Notes and Protocols for Late-Stage Functionalization of Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of modern catalytic methods for the late-stage functionalization of the quinoline scaffold, a privileged structural motif in numerous pharmaceuticals and functional materials.[1][2][3] The precise and selective introduction of diverse functional groups at a late stage in a synthetic sequence is a transformative strategy in medicinal chemistry, as it allows for the rapid generation of analog libraries for structure-activity relationship (SAR) studies, thereby accelerating drug discovery.[4][5] This document details protocols for transition-metal-catalyzed, photoredox-catalyzed, and metal-free transformations, offering a versatile toolkit for the targeted modification of the quinoline core.

Transition-Metal-Catalyzed C-H Functionalization

Transition-metal catalysis has become a powerful tool for the direct functionalization of C-H bonds in quinolines, providing atom- and step-economical pathways to novel derivatives.[1][6] Palladium, rhodium, and nickel complexes are among the most versatile catalysts for these transformations, enabling the introduction of a wide array of functional groups at various positions of the quinoline ring.[5][7]

Palladium-Catalyzed C2-Arylation of Quinoline N-Oxides

The C2-position of the quinoline ring is electronically activated, making it a prime target for functionalization.[1] Palladium catalysis, particularly with the use of quinoline N-oxides, offers a reliable method for C-C bond formation. The N-oxide group acts as a directing group, facilitating the C-H activation step.[7]

Experimental Protocol:

A detailed protocol for the palladium-catalyzed C2-arylation of quinoline N-oxides with aryl halides is as follows:

  • To a dried Schlenk tube under an argon atmosphere, add quinoline N-oxide (1.0 equiv.), the aryl halide (1.2 equiv.), Palladium(II) acetate (Pd(OAc)₂, 5 mol%), and the phosphine ligand (e.g., P(t-Bu)₂Me·HBF₄, 5 mol%).

  • Add the base (e.g., potassium carbonate, K₂CO₃, 2.0 equiv.) and the solvent (e.g., toluene, 5 mL per 1 mmol of quinoline N-oxide).

  • Place the reaction mixture in a preheated oil bath at 110 °C and stir for 12 hours.[7]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylquinoline N-oxide.[7]

Data Presentation:

EntryQuinoline N-OxideAryl HalideCatalyst (mol%)Ligand/AdditiveBaseSolventTemp. (°C)Time (h)Yield (%)
1Quinoline N-oxide4-BromotoluenePd(OAc)₂ (5)P(t-Bu)₂Me·HBF₄ (5)K₂CO₃Toluene1101295
26-Methylquinoline N-oxide4-BromoanisolePd(OAc)₂ (5)P(t-Bu)₂Me·HBF₄ (5)K₂CO₃Toluene1101288
3Quinoline N-oxide1-Iodo-4-nitrobenzenePd(OAc)₂ (5)P(t-Bu)₂Me·HBF₄ (5)K₂CO₃Toluene1101275

Visualization:

G Experimental Workflow for Pd-Catalyzed C2-Arylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add Quinoline N-Oxide, Aryl Halide, Pd(OAc)₂, Ligand to Schlenk tube B Add Base (K₂CO₃) and Solvent (Toluene) A->B Under Argon C Heat at 110 °C for 12 hours B->C D Cool to RT, Dilute with Ethyl Acetate C->D E Filter through Celite D->E F Concentrate under Reduced Pressure E->F G Purify by Flash Column Chromatography F->G H 2-Arylquinoline N-oxide G->H

Caption: Workflow for Pd-catalyzed C2-arylation of quinoline N-oxides.

Photoredox-Catalyzed Late-Stage Functionalization

Visible-light photoredox catalysis has emerged as a mild and powerful strategy for the late-stage functionalization of heterocycles, including quinolines.[8][9] These methods often proceed under mild reaction conditions and exhibit excellent functional group tolerance, making them highly suitable for the modification of complex, biologically active molecules.[8][10]

Direct Methylation of N-Heteroaromatics

The introduction of a methyl group can significantly impact the pharmacological properties of a molecule. Photoredox catalysis enables the direct methylation of quinolines using stable organic peroxides as the methyl source.[8]

Experimental Protocol:

  • In a nitrogen-filled glovebox, combine the quinoline substrate (1.0 equiv.), the photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%), and the methyl source (e.g., di-tert-butyl peroxide, 2.0 equiv.) in a vial.

  • Add the solvent (e.g., acetonitrile or dimethylformamide).

  • Seal the vial and remove it from the glovebox.

  • Stir the reaction mixture and irradiate with a blue LED lamp (450 nm) at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, the reaction mixture can be directly purified by preparative HPLC to isolate the methylated product.

Data Presentation:

EntrySubstratePhotocatalystMethyl SourceSolventTime (h)Yield (%)
1QuinolineIr[dF(CF₃)ppy]₂(dtbbpy)PF₆(t-BuO)₂MeCN1285
26-ChloroquinolineRu(bpy)₃Cl₂(t-BuO)₂DMF2478
34-Methylquinolinefac-Ir(ppy)₃(t-BuO)₂MeCN1892

Visualization:

G Proposed Mechanism for Photoredox-Catalyzed Methylation PC Photocatalyst (PC) PC_star PC* PC->PC_star hν (Visible Light) PC_star->PC SET Me_source Methyl Source (e.g., (t-BuO)₂) Me_radical Methyl Radical (•CH₃) Me_source->Me_radical Forms radical Quinoline Quinoline Radical_adduct Radical Adduct Quinoline->Radical_adduct + •CH₃ Methyl_quinoline Methylated Quinoline Radical_adduct->Methyl_quinoline Oxidation

Caption: Mechanism of photoredox-catalyzed methylation of quinoline.

Metal-Free C-H Functionalization

The development of metal-free C-H functionalization methods is highly desirable to avoid potential metal contamination in the final products, a critical consideration in drug development.[5] These approaches often utilize inexpensive and environmentally benign reagents.

Metal-Free C3-Arylation of Quinolines

A transition-metal-free protocol for the C3-arylation of quinolines has been developed using arylhydrazines as the aryl source.[11] This method proceeds under mild, open-to-air conditions.

Experimental Protocol:

  • To a round-bottom flask, add the quinoline derivative (1.0 equiv.) and the solvent (e.g., DMSO).

  • Add potassium carbonate (K₂CO₃, 2.0 equiv.) to the solution.

  • Add the arylhydrazine hydrochloride (1.5 equiv.) to the reaction mixture.

  • Stir the reaction mixture vigorously at room temperature, open to the air, for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 3-arylquinoline.[11]

Data Presentation:

EntryQuinolineArylhydrazine HydrochlorideBaseSolventTime (h)Yield (%)
1QuinolinePhenylhydrazine HClK₂CO₃DMSO482
26-Bromoquinoline4-Methoxyphenylhydrazine HClK₂CO₃DMSO675
3Quinoline4-Nitrophenylhydrazine HClK₂CO₃DMSO868

Visualization:

G Logical Relationship for Metal-Free C3-Arylation cluster_reactants Reactants cluster_conditions Conditions Quinoline Quinoline Product 3-Arylquinoline Quinoline->Product Arylhydrazine Arylhydrazine HCl Arylhydrazine->Product Base Base (K₂CO₃) Base->Product Solvent Solvent (DMSO) Solvent->Product Atmosphere Open to Air Atmosphere->Product Temperature Room Temperature Temperature->Product

Caption: Key components for metal-free C3-arylation of quinolines.

References

Application Notes and Protocols for 4-Bromo-7-(trifluoromethyl)quinoline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-7-(trifluoromethyl)quinoline is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. The presence of a bromine atom at the 4-position provides a reactive handle for various cross-coupling and nucleophilic substitution reactions, while the electron-withdrawing trifluoromethyl group at the 7-position modulates the electronic properties and metabolic stability of the quinoline core. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active molecules, with a focus on derivatives exhibiting antimalarial, anti-inflammatory, and anticancer properties.

Key Synthetic Applications

The primary applications of this compound in organic synthesis involve its use as a precursor for:

  • 4-Aminoquinoline Derivatives: Through nucleophilic aromatic substitution, the bromo group can be displaced by a variety of primary and secondary amines to yield a diverse library of 4-aminoquinoline compounds. These derivatives are prominent scaffolds in the development of antimalarial agents.

  • 4-Arylquinoline Derivatives: Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions enable the formation of a carbon-carbon bond at the 4-position, allowing for the introduction of various aryl and heteroaryl moieties.

  • 4-(Arylamino)quinoline Derivatives: The Buchwald-Hartwig amination provides an efficient method for the synthesis of N-aryl and N-heteroaryl substituted quinolines, which are key structures in various pharmacologically active compounds.

Data Presentation

Table 1: Nucleophilic Aromatic Substitution for the Synthesis of 4-Amino-7-(trifluoromethyl)quinoline Derivatives
EntryAmineProductYield (%)Reference
1N-methyl-N-(4-methyl-1-morpholinopentan-2-yl)amine(S)-N-Methyl-N-(4-methyl-1-morpholinopentan-2-yl)-7-(trifluoromethyl)quinolin-4-amine58[1]
2General Primary/Secondary Amines4-(Alkylamino/dialkylamino)-7-(trifluoromethyl)quinolineNot Specified[1]

Note: The yields for general primary/secondary amines are not explicitly provided in the cited literature but the synthesis is described as efficient.

Table 2: Antimalarial Activity of 4-N-(Methyl)-4-amino-7-(trifluoromethyl)quinoline Derivatives
Compound IDStructureIC₅₀ (nM) vs. P. falciparum 3D7 (CQ-sensitive)IC₅₀ (nM) vs. P. falciparum K1 (CQ-resistant)
9f (S)-N-Methyl-N-(4-methyl-1-morpholinopentan-2-yl)-7-(trifluoromethyl)quinolin-4-amine<500<500
11c 4-(N-methyl-N-((S)-1-(piperidin-1-yl)propan-2-yl)amino)-7-(trifluoromethyl)quinoline190110
11d 4-(N-methyl-N-((S)-1-(4-methylpiperazin-1-yl)propan-2-yl)amino)-7-(trifluoromethyl)quinoline4060

Data extracted from Reference[1].

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution

This protocol describes the synthesis of 4-amino-7-(trifluoromethyl)quinoline derivatives.

Reaction Scheme:

G reactant1 This compound arrow Heat or Microwave reactant1->arrow reactant2 R1R2NH (Amine) reactant2->arrow product 4-(N,N-disubstituted)-7-(trifluoromethyl)quinoline plus1 + plus2 + arrow->product

Caption: General scheme for nucleophilic aromatic substitution.

Materials:

  • This compound

  • Appropriate primary or secondary amine (1.2 - 2.0 equivalents)

  • Solvent (e.g., ethanol, N-methyl-2-pyrrolidone (NMP), or neat)

  • Optional: Acid scavenger (e.g., triethylamine, diisopropylethylamine)

Procedure:

  • To a reaction vessel, add this compound (1.0 equivalent) and the desired amine (1.2 - 2.0 equivalents).

  • If a solvent is used, add it to the reaction vessel. The reaction can also be run neat.

  • If the amine salt is used, or if the reaction generates a hydrobromic acid byproduct, add an acid scavenger (1.5 equivalents).

  • The reaction mixture is then heated. Conventional heating can be applied at temperatures ranging from 80-150 °C for several hours.

  • Alternatively, microwave irradiation can be utilized to accelerate the reaction, typically at 140-160 °C for 30-60 minutes.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the reaction was performed neat, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-7-(trifluoromethyl)quinoline derivative.

Protocol 2: Representative Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the synthesis of 4-aryl-7-(trifluoromethyl)quinolines, based on established procedures for similar substrates.[2][3][4][5]

Reaction Scheme:

G reactant1 This compound arrow Pd Catalyst, Base, Solvent, Heat reactant1->arrow reactant2 Ar-B(OH)2 (Arylboronic acid) reactant2->arrow product 4-Aryl-7-(trifluoromethyl)quinoline plus1 + arrow->product

Caption: General scheme for Suzuki-Miyaura cross-coupling.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, 2.0 equivalents)

  • Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (2-5 mol%), and the base (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Representative Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the C-N cross-coupling of this compound with anilines.[6][7][8]

Reaction Scheme:

G reactant1 This compound arrow Pd Catalyst, Ligand, Base, Solvent, Heat reactant1->arrow reactant2 Ar-NH2 (Aniline) reactant2->arrow product 4-(Arylamino)-7-(trifluoromethyl)quinoline plus1 + arrow->product

Caption: General scheme for Buchwald-Hartwig amination.

Materials:

  • This compound

  • Aniline or substituted aniline (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst and the phosphine ligand to an oven-dried Schlenk tube.

  • Add the base, this compound (1.0 equivalent), and the aniline (1.2 equivalents).

  • Seal the tube and add the anhydrous, deoxygenated solvent via syringe.

  • Heat the reaction mixture to 90-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Biological Activity and Signaling Pathways

Antimalarial Activity

Derivatives of 4-amino-7-(trifluoromethyl)quinoline have demonstrated significant potential as antimalarial agents, including activity against chloroquine-resistant strains of Plasmodium falciparum.[1] The primary mechanism of action for 4-aminoquinolines involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.

G cluster_parasite Malaria Parasite Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Amino_Acids Amino_Acids Hemoglobin->Amino_Acids Hemozoin Hemozoin Heme->Hemozoin Biocrystallization Parasite_Toxicity Parasite_Toxicity Heme->Parasite_Toxicity Leads to Quinoline_Derivative 4-Amino-7-(trifluoromethyl) quinoline Derivative Quinoline_Derivative->Heme Inhibits G cluster_cell Cell cluster_nucleus Inflammatory_Stimuli Inflammatory_Stimuli IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes Induces Quinoline_Derivative 4-Anilino-7-(trifluoromethyl) quinoline Derivative Quinoline_Derivative->NFkB Inhibits Translocation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-7-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of 4-Bromo-7-(trifluoromethyl)quinoline.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved in a two-step process: (1) the Gould-Jacobs reaction to form 4-hydroxy-7-(trifluoromethyl)quinoline, and (2) the subsequent bromination of the 4-hydroxy group.

Step 1: Gould-Jacobs Reaction

Q1: My Gould-Jacobs reaction to form 4-hydroxy-7-(trifluoromethyl)quinoline has a low yield. What are the common causes and solutions?

A1: Low yields in the Gould-Jacobs reaction are a frequent issue. Here are the primary causes and troubleshooting steps:

  • Incomplete Cyclization: The thermal cyclization of the anilidomethylenemalonate intermediate requires high temperatures, often around 250°C. If the temperature is too low or the reaction time is too short, the cyclization will be incomplete.

    • Solution: Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The use of microwave irradiation can also significantly shorten reaction times and improve yields by providing rapid and efficient heating.

  • Starting Material Purity: The purity of the starting materials, 3-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate, is crucial. Impurities can lead to side reactions and lower the yield. The trifluoromethyl group is strongly electron-withdrawing, which can deactivate the aniline ring, making the reaction more challenging.

    • Solution: Ensure that the reagents are of high purity and are dry. Using fresh reagents is recommended.

  • Degradation of Product: Prolonged exposure to very high temperatures can lead to the degradation of the desired product.

    • Solution: Optimize the reaction time and temperature to find a balance between complete cyclization and minimal degradation. A thorough time-temperature examination is recommended to optimize the yield.

Q2: I am observing the formation of a dark, tar-like substance in my Gould-Jacobs reaction. How can I prevent this?

A2: Tar formation is often a result of polymerization or decomposition of starting materials and intermediates under harsh acidic conditions and high temperatures.

  • Solution: While the Gould-Jacobs reaction is typically conducted at high temperatures, ensuring a controlled and uniform heating process can help minimize charring. Using a high-boiling, inert solvent like Dowtherm A or diphenyl ether can help maintain a consistent temperature. Additionally, ensuring the purity of the starting aniline can prevent impurities from catalyzing polymerization.

Step 2: Bromination of 4-hydroxy-7-(trifluoromethyl)quinoline

Q3: The conversion of 4-hydroxy-7-(trifluoromethyl)quinoline to this compound is inefficient. How can I improve the yield?

A3: The conversion of a 4-hydroxyquinoline to a 4-bromoquinoline is typically achieved using reagents like phosphorus oxybromide (POBr₃) or a mixture of phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅).

  • Incomplete Reaction: The reaction may not go to completion if the amount of the brominating agent is insufficient or the reaction temperature is too low.

    • Solution: Use a slight excess of the brominating agent. The reaction with POBr₃ often requires heating to reflux in a high-boiling solvent like toluene or xylene. For reactions with PBr₃ in a solvent like N,N-dimethylformamide (DMF), ensure the reaction is stirred until TLC analysis shows complete consumption of the starting material.

  • Hydrolysis of Product: The 4-bromoquinoline product can be sensitive to moisture and may hydrolyze back to the 4-hydroxyquinoline during workup.

    • Solution: Perform the workup under anhydrous or near-anhydrous conditions as much as possible. Quenching the reaction mixture with ice should be done carefully and quickly, followed by immediate extraction into an organic solvent.

Q4: I am getting multiple products in my bromination reaction. How can I improve the selectivity for the 4-bromo product?

A4: The formation of multiple products can be due to bromination on the benzene ring of the quinoline nucleus, in addition to the desired substitution of the 4-hydroxy group.

  • Solution: The choice of brominating agent and reaction conditions is critical for selectivity. Reagents like POBr₃ or PBr₃ are specifically used to replace the hydroxyl group. Electrophilic brominating agents like molecular bromine (Br₂) are more likely to cause substitution on the aromatic ring. Ensure you are using the correct type of reagent for the desired transformation.

Data Presentation

The following table summarizes the expected yields for the key steps in the synthesis of this compound based on similar reported syntheses.

Step No.ReactionStarting MaterialProductReagentsTypical Yield (%)
1Gould-Jacobs Reaction3-(Trifluoromethyl)aniline4-Hydroxy-7-(trifluoromethyl)quinolineDiethyl ethoxymethylenemalonate, Dowtherm A~90
2Bromination4-Hydroxy-7-(trifluoromethyl)quinolineThis compoundPBr₃, DMF~88

Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline via Gould-Jacobs Reaction

This protocol is adapted from established methodologies for the Gould-Jacobs reaction.

Materials:

  • 3-(Trifluoromethyl)aniline

  • Diethyl ethoxymethylenemalonate

  • Dowtherm A (or diphenyl ether)

  • Hexane

Procedure:

  • In a round-bottom flask, combine 3-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq).

  • Heat the mixture to 125°C for 1-2 hours. Ethanol, a byproduct, will distill off.

  • In a separate flask equipped with a reflux condenser, heat Dowtherm A to 250°C.

  • Slowly and carefully add the reaction mixture from step 2 to the hot Dowtherm A.

  • Maintain the temperature at 250°C and reflux for 30-60 minutes. The product will precipitate from the hot solution.

  • Allow the mixture to cool to room temperature, then add hexane to dilute the mixture and facilitate filtration.

  • Collect the solid product by vacuum filtration, wash with hexane, and dry under vacuum.

Step 2: Synthesis of this compound

This protocol is based on the bromination of 4-hydroxyquinolines.[1]

Materials:

  • 4-Hydroxy-7-(trifluoromethyl)quinoline

  • Phosphorus tribromide (PBr₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 4-hydroxy-7-(trifluoromethyl)quinoline (1.0 eq) in anhydrous DMF under a nitrogen atmosphere, slowly add phosphorus tribromide (1.0-1.2 eq) dropwise over 10 minutes.

  • Stir the resulting suspension at room temperature for 30-60 minutes. Monitor the reaction by TLC until the starting material is completely consumed.

  • Carefully quench the reaction mixture by pouring it into an ice bath and stir for 30 minutes.

  • Basify the mixture to a pH of approximately 10 with a saturated sodium bicarbonate solution.

  • Extract the aqueous mixture with ethyl acetate (2 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane/methanol) to obtain this compound.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Bromination start1 3-(Trifluoromethyl)aniline + Diethyl ethoxymethylenemalonate intermediate1 Condensation at 125°C start1->intermediate1 Heat intermediate2 Anilidomethylenemalonate Intermediate intermediate1->intermediate2 cyclization Thermal Cyclization in Dowtherm A at 250°C intermediate2->cyclization High Temperature product1 4-Hydroxy-7-(trifluoromethyl)quinoline cyclization->product1 start2 4-Hydroxy-7-(trifluoromethyl)quinoline product1->start2 bromination Bromination with PBr3 in DMF start2->bromination PBr3, DMF workup Aqueous Workup & Extraction bromination->workup purification Column Chromatography workup->purification product2 This compound purification->product2

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_gould_jacobs Gould-Jacobs Reaction Issues cluster_bromination Bromination Issues cluster_solutions_gj Solutions for Gould-Jacobs cluster_solutions_br Solutions for Bromination issue Low Yield in Synthesis gj_incomplete Incomplete Cyclization issue->gj_incomplete gj_purity Impure Starting Materials issue->gj_purity gj_degradation Product Degradation issue->gj_degradation br_incomplete Incomplete Bromination issue->br_incomplete br_hydrolysis Product Hydrolysis issue->br_hydrolysis br_selectivity Poor Selectivity issue->br_selectivity sol_gj_temp Increase Temperature/Time or Use Microwave gj_incomplete->sol_gj_temp sol_gj_reagents Use High Purity, Dry Reagents gj_purity->sol_gj_reagents sol_gj_optimize Optimize Time and Temperature gj_degradation->sol_gj_optimize sol_br_reagent Use Excess Brominating Agent br_incomplete->sol_br_reagent sol_br_workup Anhydrous Workup br_hydrolysis->sol_br_workup sol_br_conditions Use Appropriate Reagent (PBr3/POBr3) br_selectivity->sol_br_conditions

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Suzuki Coupling of Bromoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the Suzuki-Miyaura cross-coupling of bromoquinolines. The information is designed to help you diagnose and resolve issues related to low yields and the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in the Suzuki coupling of bromoquinolines?

A1: The three most prevalent side reactions are:

  • Protodebromination (Dehalogenation): This is the replacement of the bromine atom on the quinoline ring with a hydrogen atom, leading to the formation of quinoline as a byproduct. This side reaction is often promoted by the choice of base and solvent.

  • Homocoupling: This reaction involves the coupling of two molecules of the boronic acid or boronic ester, resulting in a biaryl byproduct. The presence of oxygen or Pd(II) species at the beginning of the reaction can promote homocoupling.

  • Protodeboronation: This is the cleavage of the carbon-boron bond of the boronic acid, where the boron group is replaced by a hydrogen atom. This is a common decomposition pathway for boronic acids, especially heteroaryl boronic acids, and can be influenced by the reaction conditions.

Q2: How does the position of the bromine atom on the quinoline ring affect the reaction?

Q3: My reaction is not proceeding to completion. What are the likely causes?

A3: Incomplete conversion can be due to several factors:

  • Inactive Catalyst: The Pd(0) catalyst may have been deactivated by oxygen. Ensure thorough degassing of all solvents and reagents and maintain a strict inert atmosphere.

  • Poor Quality Boronic Acid: Boronic acids can degrade over time. Use fresh, high-purity boronic acid or consider more stable derivatives like pinacol esters or MIDA boronates.

  • Inappropriate Base: The base may be too weak or have poor solubility in the reaction medium.

  • Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to catalyst decomposition.

  • Poor Solubility of Reagents: Ensure that the bromoquinoline, boronic acid, and base are sufficiently soluble in the chosen solvent system at the reaction temperature.

Q4: How can I minimize the formation of the homocoupling byproduct?

A4: To suppress the homocoupling of the boronic acid:

  • Thoroughly Degas: Remove all traces of oxygen from the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.

  • Use a Pd(0) Pre-catalyst: Starting with a Pd(0) source (e.g., Pd(PPh₃)₄) can be advantageous over Pd(II) sources (e.g., Pd(OAc)₂) which can sometimes promote homocoupling during the initial reduction to Pd(0).

  • Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess may favor homocoupling.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues in the Suzuki coupling of bromoquinolines, with a focus on mitigating side reactions.

Issue 1: Low Yield of the Desired Cross-Coupled Product

A low yield can be attributed to a variety of factors, from catalyst deactivation to competing side reactions. The following workflow can help identify and address the root cause.

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low Yield Observed check_catalyst Is the catalyst active? (e.g., color change, formation of Pd black) start->check_catalyst check_reagents Are the reagents of high quality? (fresh boronic acid, pure bromoquinoline) check_catalyst->check_reagents Yes optimize_solvent Optimize the Solvent (solubility, degassing) check_catalyst->optimize_solvent No check_reagents->start No, replace reagents check_conditions Are the reaction conditions optimal? (temperature, time, stirring) check_reagents->check_conditions Yes optimize_base Optimize the Base (strength, solubility) check_conditions->optimize_base No, adjust conditions optimize_ligand Screen Different Ligands (e.g., bulky, electron-rich) check_conditions->optimize_ligand Yes outcome_improved Yield Improved optimize_base->outcome_improved outcome_no_change Yield Not Improved Consider alternative coupling optimize_base->outcome_no_change optimize_solvent->outcome_improved optimize_solvent->outcome_no_change optimize_ligand->outcome_improved optimize_ligand->outcome_no_change

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Issue 2: Significant Formation of Protodebromination (Dehalogenation) Product

The presence of a significant amount of the dehalogenated quinoline byproduct indicates that the desired cross-coupling pathway is competing with a reduction pathway.

Troubleshooting Protodebromination

ParameterObservation and Potential CauseRecommended Action
Base Strong bases in protic solvents can be a source of hydrides.Screen milder bases such as K₂CO₃ or Cs₂CO₃. If using a strong base like K₃PO₄, ensure anhydrous conditions if the protocol allows.
Solvent Alcohols or water can act as proton sources.Consider using anhydrous solvents. Ensure thorough drying of glassware and reagents. If an aqueous system is required, minimizing the water content may help.
Temperature High temperatures can sometimes favor dehalogenation.Try running the reaction at a lower temperature for a longer duration.
Ligand The ligand can influence the relative rates of reductive elimination and side reactions.For some systems, bulkier, more electron-rich ligands can favor the desired cross-coupling.

Data on Base and Solvent Effects on Dehalogenation (Illustrative)

Bromo-heterocycleBaseSolventDesired Product Yield (%)Dehalogenation (%)
4-Bromopyrrole-2-carboxylatePd(OAc)₂/dppfToluene->50
4-Bromopyrrole-2-carboxylatePd(OAc)₂/dppfDioxane->50
4,5-Dibromothiophene-2-carboxaldehydePd(PPh₃)₄, K₂CO₃Dioxane/H₂O (4:1)LowMajor Product
4,5-Dibromothiophene-2-carboxaldehydePd(PPh₃)₄, K₂CO₃Dioxane/H₂O (8:1)Incomplete ReactionMinor

Note: This data is for analogous heterocyclic systems and illustrates the significant impact of reaction conditions on dehalogenation. Similar trends may be observed for bromoquinolines.

Issue 3: Significant Formation of Homocoupling Product

The formation of a biaryl from the boronic acid is a common issue, particularly when using Pd(II) pre-catalysts or when oxygen is present.

Troubleshooting Homocoupling

ParameterObservation and Potential CauseRecommended Action
Atmosphere Presence of oxygen.Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). Thoroughly degas all solvents and the reaction mixture.
Catalyst Use of a Pd(II) pre-catalyst.Consider using a Pd(0) pre-catalyst such as Pd(PPh₃)₄. If using a Pd(II) source, ensure efficient reduction to the active Pd(0) species.
Ligand Insufficiently stabilizing ligand.Use of bulky, electron-rich phosphine ligands can sometimes suppress homocoupling by favoring the desired catalytic cycle.
Temperature High temperatures can sometimes promote side reactions.If homocoupling is significant, try lowering the reaction temperature.

Experimental Protocols

The following are generalized experimental protocols for the Suzuki coupling of bromoquinolines. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Suzuki Coupling of 3-Bromoquinoline

This protocol is adapted from common literature procedures for the Suzuki coupling of 3-bromoquinoline.[1]

Materials:

  • 3-Bromoquinoline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • Na₂CO₃ (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add 3-bromoquinoline, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Workflow Diagram

experimental_workflow setup Reaction Setup (Bromoquinoline, Boronic Acid, Catalyst, Base) inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (80-100 °C) solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Aqueous Workup monitor->workup purify Purification (Column Chromatography) workup->purify product Pure Product purify->product

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Protocol 2: Microwave-Assisted Suzuki Coupling of a Bromoquinoline

Microwave irradiation can often reduce reaction times and improve yields.

Materials:

  • Bromoquinoline (1.0 equiv)

  • Arylboronic acid pinacol ester (1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene/Water (10:1, degassed)

Procedure:

  • In a microwave vial, combine the bromoquinoline, arylboronic acid pinacol ester, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Add the degassed toluene/water solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to the desired temperature (e.g., 100-120 °C) for a specified time (e.g., 30-60 minutes).

  • After cooling, work up and purify the product as described in Protocol 1.

Data Presentation: Comparison of Catalyst Systems for 3-Bromoquinoline Coupling

The choice of catalyst and ligand is crucial for a successful Suzuki coupling. The following table summarizes the performance of different catalyst systems for the coupling of 3-bromoquinoline with various boronic acids.

Arylboronic Acid/EsterCatalyst (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃ (2)1,4-Dioxane/H₂O (4:1)80-9012-16High
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)Cs₂CO₃ (1)1,4-Dioxane/H₂O (3:1)1006-865
Various Arylboronic acidsPd(OAc)₂ (4.2)Na₂CO₃ (2.5)Acetone/H₂O (2:1)40-450.5-783-96

This data is compiled from various sources and is intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and substrates.[1]

Signaling Pathway Diagram: The Suzuki-Miyaura Catalytic Cycle

suzuki_cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Br pd0->pd2_complex oxidative_addition Oxidative Addition oxidative_addition->pd2_complex pd2_biaryl Ar-Pd(II)L₂-Ar' pd2_complex->pd2_biaryl transmetalation Transmetalation transmetalation->pd2_biaryl pd2_biaryl->pd0 product Ar-Ar' pd2_biaryl->product reductive_elimination Reductive Elimination reductive_elimination->pd0 bromoquinoline Bromoquinoline (Ar-Br) bromoquinoline->oxidative_addition boronic_acid Boronic Acid Derivative (Ar'-B(OR)₂) boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Optimizing Buchwald-Hartwig Reactions for Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful optimization of Buchwald-Hartwig amination reactions involving quinoline scaffolds.

Troubleshooting Guide

Rapidly identify and resolve common issues encountered during the Buchwald-Hartwig amination of quinolines with this troubleshooting guide.

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive Catalyst: The active Pd(0) species may not be forming efficiently, or the catalyst may have decomposed.• Ensure the use of a high-purity palladium precatalyst and store it under an inert atmosphere. • Consider using a pre-activated Pd(0) source. • Thoroughly degas all solvents and the reaction mixture to remove oxygen, which can deactivate the catalyst.
Inappropriate Ligand: The chosen phosphine ligand may not be optimal for the specific quinoline substrate and amine.• Screen a panel of bulky, electron-rich phosphine ligands such as Xantphos, BINAP, or DavePhos.[1] The optimal ligand is often substrate-dependent.
Incorrect Base: The strength and solubility of the base are crucial. A weak base may not be sufficient, especially for less reactive haloquinolines (e.g., chloroquinolines).• For chloroquinolines, consider switching from a weaker base (e.g., Cs₂CO₃) to a stronger base like sodium tert-butoxide (NaOtBu).[2] • Ensure the base is anhydrous and of high purity.
Low Reaction Temperature: The reaction may require thermal energy to proceed at an adequate rate.• Gradually increase the reaction temperature in 10-20 °C increments. Buchwald-Hartwig aminations often require temperatures between 80-120 °C.[1][2]
Significant Side Product Formation (e.g., Hydrodehalogenation) Catalyst Deactivation Pathway: This is more common with electron-poor haloquinolines.• Experiment with a different, often bulkier, phosphine ligand. • Consider lowering the reaction temperature to disfavor the decomposition pathway.[2]
Presence of Water: Moisture can interfere with the catalytic cycle and lead to undesired side reactions.• Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.[2]
Reaction Stalls Before Completion Catalyst Decomposition: The catalyst may not be stable for the entire duration of the reaction under the applied conditions.• Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). • Utilize a more robust palladium precatalyst.
Product Inhibition: The synthesized aminoquinoline product may coordinate to the palladium center, inhibiting further catalytic cycles.• Try a different solvent to improve the solubility of the product and minimize its interaction with the catalyst.

Frequently Asked Questions (FAQs)

Q1: How do I select the best phosphine ligand for my quinoline amination?

A1: Ligand selection is critical for a successful Buchwald-Hartwig amination. For quinoline substrates, bulky and electron-rich phosphine ligands are generally preferred as they facilitate the key oxidative addition and reductive elimination steps of the catalytic cycle.[1][2] Commonly effective ligands include Xantphos, BINAP, and various biaryl phosphines like XPhos.[1] However, the optimal ligand is highly dependent on the specific haloquinoline and amine coupling partners, so screening a small panel of ligands is often the most effective approach to identify the best performer for your reaction.

Q2: What is the most suitable base for the amination of a haloquinoline?

A2: The choice of base is crucial and depends on the reactivity of the haloquinoline. Strong, non-nucleophilic bases are generally required. Sodium tert-butoxide (NaOtBu) is a widely used and effective base for many Buchwald-Hartwig reactions.[2] For more sensitive substrates that may be prone to decomposition with strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, although this may require higher reaction temperatures.[3]

Q3: Can the position of the halogen on the quinoline ring affect the reaction conditions?

A3: Yes, the position of the halogen significantly impacts the reactivity of the quinoline substrate. For instance, in dihaloquinolines such as 6-bromo-2-chloroquinoline, the amination can be selective. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond, allowing for selective amination at the 6-position.[4] The electronic and steric environment of the halogen will influence the ease of oxidative addition, and thus the required reaction conditions.

Q4: What are the recommended solvents for the Buchwald-Hartwig amination of quinolines?

A4: Aprotic solvents are typically used for Buchwald-Hartwig aminations. Toluene and dioxane are common and effective choices as they have good solvating properties for the reactants and catalyst, and can be heated to the required temperatures.[1] Tetrahydrofuran (THF) can also be used. It is important to use anhydrous and degassed solvents to prevent catalyst deactivation and side reactions.[2]

Data Presentation

The following tables summarize quantitative data for the Buchwald-Hartwig amination of various quinoline derivatives under different reaction conditions.

Table 1: Selective Amination of 6-Bromo-2-chloroquinoline with Cyclic Amines [4]

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2.5)XPhos (6)Cs₂CO₃Toluene1001685
2PiperidinePd₂(dba)₃ (2.5)XPhos (6)Cs₂CO₃Toluene1001682
3PyrrolidinePd₂(dba)₃ (2.5)XPhos (6)Cs₂CO₃Toluene1001678
44-MethylpiperazinePd₂(dba)₃ (2.5)XPhos (6)Cs₂CO₃Toluene1001688

Table 2: Ligand Screening for the Amination of 5-Bromo-8-benzyloxyquinoline with N-methylaniline [5]

EntryLigandCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Johnphos (L1)Pd(OAc)₂ (5)NaOtBuToluene110-12024Incomplete
2TTBP (L2)Pd(OAc)₂ (5)NaOtBuToluene110-1202489
3DTBNpP (L3)Pd(OAc)₂ (5)NaOtBuToluene110-1200.593

Table 3: Amination of 6,7-Dihalo-5,8-quinolinequinones with Anilines

EntryQuinoline SubstrateAnilineCatalyst (mol%)Ligand (mol%)BaseSolventTime (h)Yield (%)
16,7-Dichloro-5,8-quinolinequinone4-MethoxyanilinePd(OAc)₂ (3)XPhos (1)NaOtBuDioxane192
26,7-Dichloro-5,8-quinolinequinone4-NitroanilinePd(OAc)₂ (3)XPhos (1)NaOtBuDioxane1.2586
36,7-Dibromo-5,8-quinolinequinoneAnilinePd(OAc)₂ (3)XPhos (1)NaOtBuDioxane195
46,7-Dibromo-5,8-quinolinequinone4-ChloroanilinePd(OAc)₂ (3)XPhos (1)NaOtBuDioxane1.2588

Experimental Protocols

Protocol 1: General Procedure for the Selective Amination of 6-Bromo-2-chloroquinoline with a Cyclic Amine [4]

  • To an oven-dried Schlenk tube, add 6-bromo-2-chloroquinoline (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 mmol, 2.5 mol%), and XPhos (0.06 mmol, 6 mol%).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add cesium carbonate (Cs₂CO₃, 1.5 mmol) and the desired cyclic amine (1.2 mmol).

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: General Procedure for the Amination of 5-Bromo-8-benzyloxyquinoline with an Aniline Derivative [6]

  • In an oven-dried reaction vessel equipped with a magnetic stir bar, add 5-bromo-8-benzyloxyquinoline (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and the chosen phosphine ligand (e.g., DTBNpP, 7.5 mol%).

  • The vessel is sealed and the atmosphere is replaced with argon.

  • Add anhydrous toluene, the aniline derivative (1.25 equiv), and sodium tert-butoxide (NaOtBu, 1.25 equiv).

  • The reaction mixture is heated to the desired temperature (e.g., 110-150 °C) and stirred for the specified time (0.5-24 h).

  • Monitor the reaction by TLC.

  • After cooling, the reaction mixture is worked up by partitioning between an organic solvent and water.

  • The organic layer is dried, concentrated, and the product is purified by flash chromatography.

Protocol 3: Procedure for the Amination of 6,7-Dichloro-5,8-quinolinequinone with an Aniline [7]

  • To a 25 mL three-neck round-bottom flask, add XPhos (0.0032 mmol, 1 mol%) and Pd(OAc)₂ (0.0095 mmol, 3 mol%).

  • The flask is evacuated and backfilled with an inert gas.

  • Add 6,7-dichloro-5,8-quinolinequinone, the aniline derivative, the base (e.g., NaOtBu), and 2 mL of dioxane.

  • The reaction mixture is heated to reflux with vigorous stirring for the indicated time.

  • Reaction completion is monitored by TLC.

  • After cooling, the mixture is filtered and the product is recrystallized.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_products Products Pd0 Pd(0)Ln OA_complex [Pd(II)(Ar)(X)]Ln Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Pd(II)(Ar)(HNR'R'')]Ln+ X- OA_complex->Amine_complex Amine Coordination (HNR'R'') Amido_complex [Pd(II)(Ar)(NR'R'')]Ln Amine_complex->Amido_complex Deprotonation (Base) Byproduct Base-H+ X- Amine_complex->Byproduct Amido_complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_complex->Product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low or No Yield Check_Catalyst Is the catalyst active and handled under inert conditions? Start->Check_Catalyst Check_Temp Is the reaction temperature optimal? Check_Catalyst->Check_Temp Yes Use_Precatalyst Use a pre-catalyst or fresh reagents. Check_Catalyst->Use_Precatalyst No Check_Reagents Are reagents and solvents pure and anhydrous? Check_Temp->Check_Reagents Yes Increase_Temp Increase temperature incrementally. Check_Temp->Increase_Temp No Check_Side_Reactions Significant side reactions observed? Check_Reagents->Check_Side_Reactions Yes Use_Anhydrous Use anhydrous, degassed solvents and pure reagents. Check_Reagents->Use_Anhydrous No Screen_Base_Ligand Screen weaker/different bases or different phosphine ligands. Check_Side_Reactions->Screen_Base_Ligand Yes End_Success Improved Yield Check_Side_Reactions->End_Success No Use_Precatalyst->Check_Temp Increase_Temp->Check_Reagents Use_Anhydrous->Check_Side_Reactions Screen_Base_Ligand->End_Success

Caption: Troubleshooting workflow for low-yielding reactions.

References

Technical Support Center: Purification of 4-Bromo-7-(trifluoromethyl)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-7-(trifluoromethyl)quinoline derivatives. Here, you will find detailed protocols and structured data to address common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound derivatives?

A1: The primary purification techniques for these derivatives are column chromatography, recrystallization, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity. A combination of these techniques is often necessary to achieve high purity.

Q2: What are the typical impurities encountered during the synthesis of this compound?

A2: Common impurities may include starting materials, reagents, and byproducts from the synthetic route. Specific impurities can include dehalogenated or oxidized derivatives of the target compound. Advanced analytical techniques like HPLC and LC-MS/MS are used to identify and quantify these impurities.[1]

Q3: How do the bromo and trifluoromethyl substituents affect the purification strategy?

A3: The trifluoromethyl group significantly increases the lipophilicity of the molecule, which can reduce its aqueous solubility.[1] This property is important when selecting solvent systems for chromatography and recrystallization. The bromine atom provides a site for potential side reactions, and its presence can influence the choice of stationary phase in chromatography to avoid unwanted reactions.

Q4: My this compound derivative appears to be unstable during purification. What precautions should I take?

A4: To minimize degradation, it is advisable to avoid prolonged exposure to heat and light. When using column chromatography or HPLC, employing degassed solvents can help prevent oxidation.[2] If the compound is particularly sensitive, conducting purification steps under an inert atmosphere (e.g., nitrogen or argon) may be necessary.[2] For column chromatography, using a deactivated silica gel can also prevent degradation.[2]

Q5: The compound is an oil or a low-melting solid. Can I still use recrystallization?

A5: Yes, recrystallization is still a viable option for oils and low-melting solids. This often requires cooling the solution to a significantly lower temperature, potentially using an ice-salt bath or a laboratory chiller to induce crystallization.[3] Using a mixed-solvent system can also be effective in these cases.[3]

Troubleshooting Guides

Column Chromatography
Issue Potential Cause(s) Troubleshooting Steps
Poor Separation of Compound from Impurities - Inappropriate solvent system.- Incorrect stationary phase.- Optimize Solvent System: Use Thin Layer Chromatography (TLC) to screen for a solvent system that provides good separation (target Rf of 0.2-0.3 for the desired compound).[4] A common mobile phase for similar compounds is a mixture of hexane and ethyl acetate.[1]- Change Stationary Phase: If using silica gel, consider switching to alumina (basic or neutral) or a reverse-phase silica gel (C18).[2]
Compound Streaking or Tailing on the Column - Compound is too polar for the solvent system.- Interaction with silica gel.- Increase Eluent Polarity: Gradually increase the polarity of the mobile phase.- Deactivate Silica Gel: Flush the column with a solvent mixture containing 1-2% triethylamine before loading the sample.[4]
Low Recovery of the Compound - Irreversible adsorption to the stationary phase.- Compound decomposition on the column.- Use a Milder Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.- Work Quickly: Do not let the compound sit on the column for an extended period.
Product Discoloration (Yellowing/Browning) - Oxidation of the quinoline derivative.- Use Degassed Solvents: This minimizes exposure to oxygen during the purification process.[2]- Work Under Inert Atmosphere: If the compound is highly sensitive, perform the chromatography under nitrogen or argon.[2]
Recrystallization
Issue Potential Cause(s) Troubleshooting Steps
No Crystal Formation - Solution is not supersaturated.- Presence of impurities inhibiting crystallization.[5]- Lack of nucleation sites.[5]- Induce Nucleation: Scratch the inside of the flask with a glass rod or add a seed crystal.[5]- Increase Concentration: Carefully evaporate some of the solvent to increase the solute concentration.[5]- Use a Solvent/Anti-Solvent System: Dissolve the compound in a "good" solvent and slowly add an "anti-solvent" in which it is insoluble.[2]
Oiling Out Instead of Crystallizing - The solution is too supersaturated.- The cooling process is too rapid.- Reheat and Add More Solvent: Redissolve the oil by heating and add a small amount of the "good" solvent.[3]- Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[3]
Low Yield - Too much solvent was used.- Premature crystallization during hot filtration.- Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the compound.- Preheat Funnel: When performing a hot filtration, preheat the funnel to prevent the compound from crystallizing prematurely.
Colored Impurities in Crystals - Impurities co-crystallize with the product.- Charcoal Treatment: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities before filtration.[5]
Preparative HPLC
Issue Potential Cause(s) Troubleshooting Steps
Broad or Tailing Peaks - Chelation with metal ions from the HPLC system.[2]- Column overload.- Secondary interactions with the stationary phase.- Use a Metal-Free System: If possible, use PEEK tubing and a metal-free column.[2]- Add a Chelating Agent: Include a small amount of EDTA in the mobile phase.[2]- Reduce Sample Load: Inject a smaller amount of the compound.- Optimize Mobile Phase: Adjust the pH or add an ion-pairing reagent.[4]
Poor Resolution - Inappropriate mobile phase gradient.- Unsuitable stationary phase.- Adjust Gradient: Optimize the gradient slope to improve separation.- Try a Different Column: Consider a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to alter selectivity.[4]
High Backpressure - Column frit blockage.- Sample precipitation on the column.- Filter Sample: Ensure the sample is fully dissolved and filtered before injection.- Use a Guard Column: A guard column can protect the analytical column from particulate matter.

Experimental Protocols

Column Chromatography

This protocol is a general guideline for the purification of this compound derivatives using silica gel chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dried powder onto the top of the column.[2]

  • Elution: Begin elution with a low-polarity eluent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[2] A common starting point for similar compounds is a hexane/ethyl acetate mixture (e.g., 8:2).[1]

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Recrystallization

This protocol provides a general procedure for the recrystallization of this compound derivatives.

  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. For some quinoline derivatives, an ethanol/water mixture is effective.[1]

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.[6]

  • Crystallization: Allow the solution to cool slowly to room temperature. If necessary, further cool the flask in an ice bath to maximize crystal formation.

  • Crystal Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals, preferably in a vacuum oven.

Preparative HPLC

The following table provides typical parameters for the preparative HPLC purification of quinoline derivatives. These should be optimized for the specific this compound derivative.

Parameter Value
Column C18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 70% to 90% B over 20 minutes
Flow Rate 20 mL/min
Detection Wavelength 254 nm or 325 nm
Sample Loading Up to 100 mg per injection
Purity Achieved > 99%
Recovery > 90%

Data adapted from a protocol for a related quinoline derivative.[7]

Visual Workflow

G cluster_start Start: Crude Product cluster_troubleshooting Purification Troubleshooting cluster_methods Primary Purification Methods cluster_issues Common Issues cluster_solutions Potential Solutions cluster_end End: Pure Product start Crude this compound Derivative check_purity Assess Purity (TLC/HPLC) start->check_purity col_chrom Column Chromatography check_purity->col_chrom Impurities Present recrystallize Recrystallization check_purity->recrystallize Minor Impurities prep_hplc Preparative HPLC check_purity->prep_hplc Difficult Separation poor_sep Poor Separation col_chrom->poor_sep low_yield Low Yield recrystallize->low_yield decomposition Decomposition prep_hplc->decomposition optimize_solvent Optimize Solvents poor_sep->optimize_solvent change_stationary_phase Change Stationary Phase poor_sep->change_stationary_phase induce_nucleation Induce Nucleation low_yield->induce_nucleation slow_cooling Slow Cooling Rate low_yield->slow_cooling inert_atmosphere Use Inert Atmosphere decomposition->inert_atmosphere deactivate_silica Deactivate Silica decomposition->deactivate_silica end_product Pure Product (>98%) optimize_solvent->end_product change_stationary_phase->end_product induce_nucleation->end_product slow_cooling->end_product inert_atmosphere->end_product deactivate_silica->end_product

Caption: A troubleshooting workflow for the purification of this compound derivatives.

References

Technical Support Center: Synthesis of Trifluoromethylated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trifluoromethylated heterocycles. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for introducing a trifluoromethyl (CF3) group into a heterocyclic core?

There are two primary methods for synthesizing trifluoromethyl-containing heterocycles:

  • Direct Trifluoromethylation: This involves the direct introduction of a CF3 group onto a pre-existing heterocyclic ring system using a trifluoromethylating reagent.[1]

  • Building Block Approach: This strategy utilizes molecules that already contain a CF3 group as starting materials to construct the final heterocyclic ring through cyclization reactions.[1]

Q2: Why is regioselectivity a significant challenge in the trifluoromethylation of heterocycles?

Regioselectivity, or the control of which position on the heterocycle the CF3 group attaches to, is a major hurdle. Many direct trifluoromethylation methods, especially radical-based approaches, can result in a mixture of isomers, making purification difficult and lowering the yield of the desired product.[2][3] The electronic and steric properties of both the heterocycle and the trifluoromethylating reagent play a crucial role in determining the regioselectivity of the reaction. For instance, in direct C-H trifluoromethylation of complex molecules, the reaction can proceed at the most innately reactive positions, which may not be the desired site of functionalization.[2]

Q3: What are the common classes of trifluoromethylating reagents?

Trifluoromethylating reagents can be broadly categorized based on the nature of the CF3 species they generate:

  • Electrophilic Reagents: These reagents deliver a "CF3+" equivalent and are suitable for reacting with nucleophilic sites on heterocycles. Examples include Togni reagents (hypervalent iodine compounds) and Umemoto reagents (S-(trifluoromethyl)dibenzothiophenium salts).[4][5]

  • Nucleophilic Reagents: These reagents provide a "CF3-" equivalent and react with electrophilic centers. The most common is Ruppert's reagent (trimethyl(trifluoromethyl)silane, TMSCF3).[5][6]

  • Radical Reagents: These reagents generate a CF3 radical. Sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent) and trifluoroiodomethane (CF3I) are common radical precursors.[3][5][7]

Q4: How does the choice of solvent affect trifluoromethylation reactions?

Solvent choice can significantly impact reaction outcomes, including yield and regioselectivity. For instance, in radical C-H trifluoromethylation, preliminary data suggests that regioselectivity can be influenced by the solvent system.[2][3] In reactions involving nucleophilic reagents like TMSCF3, the catalytic activity of non-fluoride initiators is highly solvent-dependent, with DMF often accelerating the reaction and improving yields.[6]

Troubleshooting Guides

Problem 1: Low or No Yield in Trifluoromethylation Reaction

Possible Causes & Solutions

CauseRecommended Action
Inactive Initiator/Catalyst For moisture-sensitive initiators like TBAF or CsF used with TMSCF3, ensure anhydrous conditions. Consider using a fresh batch or drying the initiator under high vacuum.[6] For less moisture-sensitive initiators (e.g., K2CO3), optimize the solvent, as their activity is highly dependent on it.[6]
Reagent Instability/Impurity The stability and purity of trifluoromethylating reagents can vary. For example, some copper-based reagents offer significant shelf stability.[8] If poor reagent quality is suspected, consider using a new batch or a different supplier.
Inappropriate Solvent The reaction may be sluggish in certain solvents. For TMSCF3 reactions, switching from THF to a more forcing solvent like DMF can improve yields, especially for less reactive substrates.[6]
Low Substrate Reactivity Electron-deficient substrates are generally more reactive towards nucleophilic trifluoromethylation.[6] For direct C-H trifluoromethylation, both electron-rich and electron-deficient heterocycles can be functionalized, but yields may vary.[2][3] Consider modifying the substrate or switching to a more powerful trifluoromethylation method if reactivity is low.
Catalyst Deactivation Ensure all glassware is thoroughly dried and all reagents and solvents are anhydrous, especially when using moisture-sensitive catalysts.[6]
Problem 2: Poor or Undesired Regioselectivity

Possible Causes & Solutions

CauseRecommended Action
Inherent Substrate Reactivity In radical C-H trifluoromethylation, the reaction often occurs at the most electronically or sterically favored position.[2][3] To achieve a different regioselectivity, a "programmed" approach involving pre-functionalization of the desired position might be necessary.[2]
Reaction Conditions Preliminary studies have shown that solvent choice can influence regioselectivity in some C-H trifluoromethylation reactions.[2][3] Experiment with different solvent systems to see if the isomer ratio can be improved.
Choice of Trifluoromethylating Agent The type of trifluoromethylating agent (electrophilic, nucleophilic, or radical) will dictate which positions on the heterocycle are most reactive. For example, an electrophilic reagent will favor reaction at a nucleophilic site, and vice versa.
Steric Hindrance Bulky substituents on the heterocycle can block access to certain positions, directing the trifluoromethylation to less hindered sites. This can be exploited to control regioselectivity.[9]
Problem 3: Formation of Side Products

Possible Causes & Solutions

CauseRecommended Action
Decomposition of Reagents Some trifluoromethylating agents can decompose to generate unwanted byproducts. For example, in radical reactions using tBuOOH, isobutene can be generated, leading to alkyltrifluoromethyl byproducts.[7] Modifying the reaction conditions or using a different radical initiator may mitigate this.
Reaction with Solvent The solvent can sometimes participate in the reaction, leading to undesired products. Ensure the chosen solvent is inert under the reaction conditions.
Over-reaction/Multiple Trifluoromethylations In some cases, more than one CF3 group can be added to the heterocycle. This can sometimes be controlled by adjusting the stoichiometry of the trifluoromethylating reagent or the reaction time.[10]
Silyl Enol Ether Formation (with enolizable ketones) When using TMSCF3 with enolizable ketones, the formation of a silyl enol ether is a common side reaction. This can be minimized by carefully controlling the reaction temperature and the rate of addition of the reagents.[6]

Experimental Protocols

General Procedure for Direct C-H Trifluoromethylation of Heterocycles

This protocol is a general guideline based on the work by Ji et al. and may require optimization for specific substrates.[3][7]

Materials:

  • Heterocyclic substrate

  • Sodium trifluoromethanesulfinate (CF3SO2Na)

  • tert-Butyl hydroperoxide (tBuOOH, 70 wt. % in H2O)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • To a reaction vessel, add the heterocyclic substrate (1.0 equiv).

  • Add sodium trifluoromethanesulfinate (3.0 equiv).

  • Add a mixture of DCM and water (e.g., 2.5:1 v/v).

  • To the stirred mixture, add tert-butyl hydroperoxide (5.0 equiv).

  • Stir the reaction at room temperature for 3-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • If the reaction is incomplete after 24 hours, a second portion of CF3SO2Na (3.0 equiv) and tBuOOH (5.0 equiv) can be added.[7]

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Nucleophilic Trifluoromethylation of a Ketone using TMSCF3

This protocol is a general guideline and may require optimization for specific substrates.[6]

Materials:

  • Ketone substrate

  • Trimethyl(trifluoromethyl)silane (TMSCF3)

  • Tetrabutylammonium fluoride (TBAF, 1 M in THF) or another suitable fluoride source

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve the ketone substrate in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TMSCF3 (typically 1.1-1.5 equivalents) to the stirred solution.

  • Add a catalytic amount of TBAF solution (e.g., 0.1 equivalents) dropwise.

  • Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the trifluoromethylated alcohol.[6]

Visual Guides

Trifluoromethylation_Troubleshooting start Low or No Yield check_reagents Check Reagent Quality & Activity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions anhydrous Ensure Anhydrous Conditions check_reagents->anhydrous new_reagent Use Fresh Reagent/Catalyst check_reagents->new_reagent optimize_solvent Optimize Solvent check_conditions->optimize_solvent increase_temp Increase Temperature check_conditions->increase_temp success Improved Yield anhydrous->success new_reagent->success optimize_solvent->success increase_temp->success Regioselectivity_Factors regioselectivity Controlling Regioselectivity substrate Substrate Properties regioselectivity->substrate reagent Reagent Choice regioselectivity->reagent conditions Reaction Conditions regioselectivity->conditions electronics Electronic Effects substrate->electronics sterics Steric Hindrance substrate->sterics type Electrophilic vs. Nucleophilic vs. Radical reagent->type solvent Solvent Effects conditions->solvent temp Temperature conditions->temp

References

Technical Support Center: Catalyst Selection for Functionalizing 4-Bromo-7-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the functionalization of 4-Bromo-7-(trifluoromethyl)quinoline. Our focus is on providing practical guidance for catalyst selection and reaction optimization in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when functionalizing this compound?

A1: The primary challenges arise from the electronic properties of the substrate. The 7-(trifluoromethyl)quinoline ring is electron-deficient due to the strong electron-withdrawing nature of the trifluoromethyl group. This can impact the rates of oxidative addition and reductive elimination steps in palladium-catalyzed cross-coupling reactions. Careful selection of the catalyst, ligand, and base is crucial to achieve high yields and minimize side reactions.

Q2: Which types of cross-coupling reactions are most suitable for this substrate?

A2: Palladium-catalyzed cross-coupling reactions are highly effective for functionalizing this compound. The most commonly employed and successful methods include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines.

  • Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.

  • Heck Coupling: For the formation of C-C double bonds with alkenes.

Q3: How does the trifluoromethyl group influence catalyst selection?

A3: The electron-withdrawing trifluoromethyl group generally makes the C4-Br bond more susceptible to oxidative addition, which is often the rate-limiting step. However, it can also affect the stability of catalytic intermediates. Therefore, electron-rich and bulky phosphine ligands are often preferred to stabilize the palladium center and promote efficient reductive elimination.

Troubleshooting Guides

Low or No Product Yield
Potential CauseTroubleshooting Steps
Inactive Catalyst - Use a fresh batch of palladium precatalyst and ligand.- Ensure proper activation of the precatalyst if required.- Consider using more robust, air- and moisture-stable precatalysts (e.g., G3 or G4 palladacycles).
Inappropriate Ligand - For electron-deficient substrates like this, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often effective.[1] - Screen a variety of ligands to find the optimal one for your specific coupling partners.
Incorrect Base - The choice of base is critical and depends on the specific reaction and coupling partners.- For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ may be necessary.[2] - For Buchwald-Hartwig aminations, common bases include NaOtBu and K₃PO₄.[1] - Ensure the base is anhydrous and finely powdered for better solubility and reactivity.
Solvent Issues - Use anhydrous, degassed solvents to prevent catalyst deactivation by oxygen and water.- Common solvents include toluene, dioxane, and DMF. The optimal solvent will depend on the solubility of your reactants and the specific reaction.
Suboptimal Temperature - If the reaction is sluggish, a moderate increase in temperature may improve the rate. However, excessively high temperatures can lead to catalyst decomposition.- Monitor the reaction for any signs of catalyst decomposition (e.g., formation of palladium black).
Formation of Side Products (e.g., Homocoupling, Debromination)
Potential CauseTroubleshooting Steps
Catalyst Decomposition - Lower the reaction temperature.- Use a more stable catalyst system.- Ensure a strictly inert atmosphere is maintained throughout the reaction.
Side Reactions of Coupling Partners - In Suzuki couplings, use fresh, high-purity boronic acid or consider using boronate esters to minimize protodeboronation.- Optimize the stoichiometry of the coupling partners. An excess of one reagent may favor homocoupling.
Presence of Oxygen - Thoroughly degas all solvents and reagents.- Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) during the entire experiment.

Data Presentation: Catalyst Systems for Functionalization

The following tables summarize representative catalyst systems and reaction conditions for the functionalization of this compound and closely related analogs.

Suzuki-Miyaura Coupling
Coupling PartnerPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Arylboronic acidPdCl₂(dppf) (5)-K₂CO₃Toluene/EtOH/H₂O851275-90
Phenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O1001685
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001892
Buchwald-Hartwig Amination
AminePd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene1102485
AnilinePd(OAc)₂ (2)RuPhos (4)NaOtBuDioxane1001678
n-ButylaminePd₂(dba)₃ (1.5)BrettPhos (3)LiHMDSTHF802088

Data for Buchwald-Hartwig Amination is based on the closely related substrate 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinoline.[3]

Sonogashira Coupling
AlkynePd Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₄ (2.5)CuI (5)NEt₃Dioxane100699
4-MethoxyphenylacetylenePd(PPh₃)₄ (2.5)CuI (5)NEt₃Dioxane100695
CyclopropylacetylenePd(PPh₃)₄ (2.5)CuI (5)NEt₃Dioxane100671

Data for Sonogashira Coupling is based on the related substrate 4,8-dibromo-2-(trifluoromethyl)quinoline.[4]

Heck Coupling
AlkenePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)NEt₃DMF1002470-85
n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMAc1201875-90
Ethyl acrylatePd(OAc)₂ (2)-NaOAcNMP1102465-80

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling Reaction
  • To a dry Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., Toluene/Ethanol/Water mixture).

  • Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[2]

General Procedure for a Buchwald-Hartwig Amination
  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., K₃PO₄, 1.5-2.0 equiv.) to a dry Schlenk tube.

  • Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.[1]

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add Reactants & Catalyst B 2. Inert Atmosphere A->B C 3. Add Degassed Solvent B->C D 4. Heating & Stirring C->D E 5. Monitor Progress (TLC/LC-MS) D->E F 6. Quench & Extract E->F Reaction Complete G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Pure Product H->I

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Flowchart Start Low or No Yield A Check Catalyst & Ligand Activity Start->A B Optimize Base & Solvent A->B If catalyst is active Failure Still Low Yield A->Failure If catalyst is inactive C Adjust Reaction Temperature B->C If conditions are optimized B->Failure If optimization fails D Screen Different Ligands C->D If temperature change is ineffective C->Failure If temperature is not the issue E Use Fresh/High-Purity Reagents D->E If ligand screen is unsuccessful D->Failure If no suitable ligand is found Success Improved Yield E->Success If successful E->Failure If reagent quality is not the issue

Caption: Troubleshooting flowchart for low-yield cross-coupling reactions.

References

Technical Support Center: Sonogashira Reactions with Electron-Deficient Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for Sonogashira reactions involving challenging electron-deficient quinoline substrates.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am getting low to no yield in my Sonogashira coupling of a chloroquinoline with a terminal alkyne. What are the most likely causes and how can I improve it?

A1: Low or no yield in Sonogashira reactions with electron-deficient quinolines, particularly chloroquinolines, is a common issue. The primary reason is the lower reactivity of aryl chlorides compared to bromides and iodides, which makes the initial oxidative addition step of the palladium catalyst to the quinoline-halide bond more difficult.[1]

Here are the key factors to investigate and optimize:

  • Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ might not be effective enough.[2] For electron-deficient systems, more electron-rich and bulky phosphine ligands can enhance the catalytic activity.[2] Consider using catalysts such as PdCl₂(PPh₃)₂ or generating the active Pd(0) species in situ from Pd(OAc)₂ with a suitable phosphine ligand like PPh₃.[3] For particularly challenging couplings, consider using N-heterocyclic carbene (NHC) palladium complexes, which have shown high efficiency.

  • Reaction Temperature: Higher temperatures are often required to facilitate the oxidative addition of less reactive aryl chlorides.[4] If you are running the reaction at room temperature or a slightly elevated temperature, consider increasing it to a range of 80-120 °C.[1][5]

  • Solvent and Base Selection: The choice of solvent and base is critical. Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used and can also serve as the solvent.[6] For less reactive substrates, stronger inorganic bases like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent such as DMF or dioxane can be more effective.[7][8]

  • Copper Co-catalyst: Ensure that your copper(I) iodide (CuI) is of good quality and handled under inert conditions to prevent oxidation. The copper co-catalyst is crucial for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[9][10]

Q2: I am observing significant amounts of alkyne homocoupling (Glaser coupling) side products in my reaction. How can I minimize this?

A2: The formation of alkyne homocoupling products is a common side reaction in Sonogashira couplings, often promoted by the presence of the copper co-catalyst and oxygen.[6]

To minimize Glaser coupling byproducts, you can try the following strategies:

  • Copper-Free Conditions: The most direct approach is to switch to a copper-free Sonogashira protocol.[11] These reactions often require more specialized palladium catalysts and ligands to facilitate the direct reaction between the palladium complex and the alkyne.[11]

  • Strictly Anaerobic Conditions: Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that all your solvents and reagents are thoroughly degassed. Oxygen promotes the oxidative homocoupling of the alkyne.

  • Control of Reaction Parameters: Lowering the reaction temperature, if feasible for your substrate, can sometimes reduce the rate of homocoupling relative to the desired cross-coupling. Additionally, carefully controlling the stoichiometry of your reactants can help.

Q3: My palladium catalyst appears to be decomposing (turning black) during the reaction. What is causing this and how can I prevent it?

A3: The formation of palladium black (insoluble palladium metal) indicates catalyst decomposition, which leads to a loss of catalytic activity. This can be caused by several factors, especially at the higher temperatures often required for electron-deficient quinolines.

Here’s how to address catalyst decomposition:

  • Ligand Choice: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst. If you are using a simple ligand like PPh₃, consider switching to a bulkier and more electron-donating ligand, or a bidentate phosphine ligand like dppf, which can form more stable complexes with palladium.[9]

  • Reaction Temperature and Time: Avoid excessively high temperatures or prolonged reaction times, as these can promote catalyst decomposition. Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction once the starting material is consumed.

  • Solvent Effects: The choice of solvent can influence catalyst stability. In some cases, coordinating solvents can help stabilize the catalytic species.

Data Presentation: Optimization of Sonogashira Coupling with Haloquinolines

The following table summarizes various reported conditions for Sonogashira couplings with different haloquinolines, providing a comparative overview of successful approaches.

Quinoline SubstrateAlkyneCatalyst (mol%)Ligand (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Yield (%)Reference
6-BromoquinolinePhenylacetylenePd(OAc)₂ (2)PPh₃ (4)CuI (1)Et₃NDMF8088[3]
2-Chloro-3-chalcone-quinolinePhenylacetyleneCuI (10)--K₂CO₃DMF10092[3]
6,7-Dibromoquinoline-5,8-dionePhenylacetylenePdCl₂(PPh₃)₂ (5)-CuI (10)Et₃NTHFRT85
6-Bromoisoquinoline-1-carbonitrilePhenylacetylenePdCl₂(PPh₃)₂ (5)-CuI (10)TEATHF80High[6]
2-Bromo-4-iodo-quinolinePhenylacetylenePd(PPh₃)₄ (5)-CuI (10)Et₃NDMFRT-[2]
4,6-DibromocinnolineTrimethylsilylacetylenePdCl₂(PPh₃)₂ (5)-CuI (10)Et₃NEt₃N50High[1][5]

Experimental Protocols

Protocol 1: General Procedure for Pd/Cu-Catalyzed Sonogashira Coupling of a Haloquinoline

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Haloquinoline (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2-5 mol%)

  • CuI (4-10 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equiv)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the haloquinoline, PdCl₂(PPh₃)₂, and CuI under an inert atmosphere.

  • Add the anhydrous and degassed solvent to dissolve the solids.

  • Add the amine base (TEA or DIPEA).

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[6]

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is a general guideline for a copper-free approach.

Materials:

  • Haloquinoline (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Palladium catalyst (e.g., Pd(CH₃CN)₂Cl₂) (0.5 mol%)

  • Ligand (e.g., cataCXium A) (1 mol%)

  • Base (e.g., Cs₂CO₃) (1.0 equiv)

  • Anhydrous and degassed solvent (e.g., 2-MeTHF)

  • Inert gas (Argon)

Procedure:

  • In a glovebox or under a strict inert atmosphere, add the haloquinoline, palladium catalyst, ligand, and base to a dry reaction vessel.

  • Add the anhydrous and degassed solvent.

  • Add the terminal alkyne.

  • Stir the reaction at room temperature or an elevated temperature as required, and monitor its progress.

  • Upon completion, the workup typically involves filtration to remove the base, followed by solvent evaporation and purification of the crude product by column chromatography.[4]

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low or No Yield Check_Catalyst Evaluate Catalyst System - Is the Pd source active? - Is the ligand appropriate for electron-deficient substrate? Start->Check_Catalyst Optimize_Temp Increase Reaction Temperature (e.g., 80-120 °C) Check_Catalyst->Optimize_Temp If catalyst is appropriate Check_Base_Solvent Assess Base and Solvent - Is the base strong enough? - Is the solvent appropriate? Optimize_Temp->Check_Base_Solvent If still low yield Check_Reagents Verify Reagent Quality - Is the alkyne pure? - Is the CuI fresh? Check_Base_Solvent->Check_Reagents If conditions seem optimal Success Improved Yield Check_Reagents->Success After optimization

Caption: A logical workflow for troubleshooting low-yield Sonogashira reactions.

Key Factors Influencing Sonogashira Reactions with Electron-Deficient Quinolines

Sonogashira_Factors Reaction_Outcome Reaction Outcome (Yield & Purity) Catalyst Palladium Catalyst & Ligand Catalyst->Reaction_Outcome Temperature Reaction Temperature Temperature->Reaction_Outcome Solvent_Base Solvent & Base Solvent_Base->Reaction_Outcome Substrate Quinoline Substrate (Halide & Substituents) Substrate->Reaction_Outcome Co_catalyst Copper Co-catalyst Co_catalyst->Reaction_Outcome

References

Technical Support Center: Scaling Up the Synthesis of 4-Bromo-7-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 4-Bromo-7-(trifluoromethyl)quinoline. It includes detailed troubleshooting guides in a question-and-answer format, experimental protocols, and comparative data to facilitate the transition from laboratory to larger-scale production.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up of the two-stage synthesis of this compound.

Stage 1: Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline via Conrad-Limpach Cyclization

Q1: We are observing a significant decrease in yield for the synthesis of 4-hydroxy-7-(trifluoromethyl)quinoline when moving from a 50 g to a 1 kg scale. What are the likely causes?

A1: A drop in yield during the scale-up of the Conrad-Limpach reaction is a common issue primarily due to heat and mass transfer limitations. At a larger scale, inefficient mixing can lead to localized overheating, causing decomposition of the starting materials and product. The highly viscous nature of the reaction mixture at high temperatures exacerbates this problem.

Troubleshooting Steps:

  • Improve Agitation: Switch from magnetic stirring to a more robust overhead mechanical stirrer with an appropriately sized impeller (e.g., anchor or pitched-blade turbine) to ensure homogenous mixing and temperature distribution.

  • Controlled Reagent Addition: If applicable to your specific procedure, consider a controlled, slow addition of one of the reactants to manage the reaction exotherm.

  • Optimize Heating: Utilize a jacketed reactor with a thermal fluid for precise and uniform temperature control. Avoid direct heating with a mantle, which can create hot spots.

Q2: During the high-temperature cyclization, we are noticing significant tar and byproduct formation. How can this be minimized?

A2: Tar formation is often a result of the harsh, high-temperature conditions required for the cyclization. The electron-withdrawing nature of the trifluoromethyl group on the aniline starting material can necessitate more forcing conditions, increasing the likelihood of side reactions.

Troubleshooting Steps:

  • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions at high temperatures.

  • Solvent Selection: The choice of a high-boiling solvent is critical. Solvents like diphenyl ether or Dowtherm A are commonly used. Ensure the solvent is of high purity and anhydrous.

  • Temperature Optimization: While high temperatures are necessary, it is crucial to find the optimal temperature that promotes cyclization without excessive degradation. A design of experiments (DoE) approach can be beneficial to identify the ideal temperature profile.

  • Purification of Starting Materials: Ensure the 3-(trifluoromethyl)aniline and the β-ketoester are of high purity, as impurities can act as catalysts for polymerization and tar formation.

Q3: The isolation of 4-hydroxy-7-(trifluoromethyl)quinoline from the high-boiling solvent is proving difficult at a larger scale. What are the recommended procedures?

A3: Isolating the product from high-boiling solvents like diphenyl ether can be challenging.

Troubleshooting Steps:

  • Precipitation and Filtration: Upon completion of the reaction, the mixture should be cooled. The product will often precipitate. The slurry can be diluted with a suitable hydrocarbon solvent (e.g., hexane or toluene) to reduce viscosity and facilitate complete precipitation and filtration.

  • Washing: The filtered solid should be washed thoroughly with the hydrocarbon solvent to remove the high-boiling reaction solvent.

  • Recrystallization: For further purification, recrystallization from a suitable solvent is recommended.

Stage 2: Bromination of 4-Hydroxy-7-(trifluoromethyl)quinoline

Q4: The bromination of 4-hydroxy-7-(trifluoromethyl)quinoline with phosphorus oxybromide (POBr₃) is sluggish and gives incomplete conversion at a larger scale. How can we improve this?

A4: Incomplete conversion during the bromination step can be due to several factors that become more pronounced at scale.

Troubleshooting Steps:

  • Reagent Purity and Stoichiometry: Ensure the POBr₃ is of high quality and used in a sufficient stoichiometric excess. On a larger scale, losses due to handling and transfer can be more significant.

  • Temperature Control: The reaction typically requires heating. Ensure the reaction mixture reaches and maintains the optimal temperature for a sufficient duration. Monitor the reaction progress by HPLC or TLC.

  • Solvent: The reaction can be run neat or in a high-boiling inert solvent. If using a solvent, ensure it is anhydrous.

Q5: We are observing the formation of impurities during the bromination and work-up. What are the likely side products and how can they be minimized?

A5: Potential impurities can arise from the starting material, side reactions, or decomposition during work-up.

Troubleshooting Steps:

  • Control of Reaction Time and Temperature: Over-running the reaction or using excessively high temperatures can lead to the formation of colored byproducts.

  • Careful Work-up: The work-up of reactions involving phosphorus halides can be hazardous and needs to be carefully controlled. Quenching the reaction mixture by slowly and carefully adding it to ice-water is a common procedure. The pH should then be carefully adjusted with a base to precipitate the product. Localized high temperatures and pH fluctuations during quenching can lead to impurity formation.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography. For large-scale purification, crystallization is generally preferred.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Scaled-Up Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline

ParameterLab-Scale (e.g., 50 g)Pilot-Scale (e.g., 1-5 kg)Key Considerations for Scale-Up
Starting Materials 3-(trifluoromethyl)aniline, Diethyl malonate3-(trifluoromethyl)aniline, Diethyl malonateEnsure consistent purity and moisture content of raw materials.
Solvent Diphenyl etherDiphenyl ether or other high-boiling solventSolvent selection impacts heat transfer and product isolation.
Reaction Temperature ~250 °C250-260 °CPrecise temperature control is critical to prevent degradation.
Reaction Time 4-8 hours6-12 hoursMay increase due to heat and mass transfer limitations.
Agitation Magnetic stirrerOverhead mechanical stirrerEssential for maintaining homogeneity and temperature control.
Typical Yield 70-80%60-75%Yield reduction is common; optimization is required.
Purification Column chromatography, RecrystallizationPrecipitation followed by recrystallizationColumn chromatography is not practical for large quantities.

Table 2: Comparison of Lab-Scale vs. Scaled-Up Synthesis of this compound

ParameterLab-Scale (e.g., 25 g)Pilot-Scale (e.g., 1-2 kg)Key Considerations for Scale-Up
Starting Material 4-Hydroxy-7-(trifluoromethyl)quinoline4-Hydroxy-7-(trifluoromethyl)quinolineEnsure dryness and purity of the starting material.
Brominating Agent Phosphorus oxybromide (POBr₃)Phosphorus oxybromide (POBr₃)Handle with extreme care due to its hazardous nature.
Reaction Temperature 120-140 °C120-140 °CMaintain consistent temperature for complete conversion.
Reaction Time 2-4 hours3-6 hoursMonitor by HPLC to determine the endpoint.
Work-up Quenching on ice, neutralizationControlled addition to ice/water, careful pH adjustmentExothermic quenching requires efficient cooling.
Typical Yield 85-95%80-90%Yields are generally high but depend on work-up efficiency.
Purification Recrystallization, Column chromatographyRecrystallizationSolvent selection is key for high purity and recovery.

Experimental Protocols

Protocol 1: Pilot-Scale Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline

Materials:

  • 3-(Trifluoromethyl)aniline (1.0 eq)

  • Diethyl malonate (1.2 eq)

  • Diphenyl ether (as solvent)

  • Jacketed glass reactor (50 L) with overhead mechanical stirrer, condenser, and temperature probe

  • Heating/cooling circulator

Procedure:

  • Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charge the reactor with 3-(trifluoromethyl)aniline and diethyl malonate.

  • Begin stirring and heat the mixture to 140-150 °C. Ethanol will begin to distill off.

  • Monitor the reaction by TLC or HPLC to confirm the formation of the intermediate enamine (typically 2-4 hours).

  • Once the initial condensation is complete, slowly add diphenyl ether to the reaction mixture.

  • Increase the temperature to 250-260 °C to initiate the cyclization.

  • Maintain the temperature and monitor the reaction for the disappearance of the intermediate (typically 6-12 hours).

  • Once the reaction is complete, cool the mixture to below 100 °C. The product will begin to precipitate.

  • Further cool the mixture to room temperature and add hexane to complete the precipitation.

  • Filter the solid product and wash thoroughly with hexane.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization.

Protocol 2: Pilot-Scale Synthesis of this compound

Materials:

  • 4-Hydroxy-7-(trifluoromethyl)quinoline (1.0 eq)

  • Phosphorus oxybromide (POBr₃) (1.5 - 2.0 eq)

  • Jacketed glass reactor (50 L) with overhead mechanical stirrer, condenser, and temperature probe

  • Heating/cooling circulator

Procedure:

  • Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charge the reactor with 4-hydroxy-7-(trifluoromethyl)quinoline.

  • Carefully add phosphorus oxybromide to the reactor. This should be done in a well-ventilated area with appropriate personal protective equipment.

  • Heat the mixture to 120-140 °C with stirring.

  • Maintain the temperature and monitor the reaction by HPLC until the starting material is consumed (typically 3-6 hours).

  • Cool the reaction mixture to room temperature.

  • In a separate, appropriately sized vessel equipped with a stirrer and cooling, prepare a mixture of crushed ice and water.

  • Slowly and carefully transfer the reaction mixture to the ice/water slurry with vigorous stirring. This is an exothermic process and the temperature should be controlled.

  • Once the quench is complete, slowly add a solution of sodium hydroxide or sodium carbonate to neutralize the mixture to a pH of 7-8. The product will precipitate.

  • Filter the solid product, wash with water until the filtrate is neutral, and then dry under vacuum.

  • The crude product can be recrystallized from a suitable solvent such as an ethanol/water mixture to yield pure this compound.

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_stage1 Stage 1: Cyclization cluster_stage2 Stage 2: Bromination start1 3-(Trifluoromethyl)aniline + Diethyl Malonate react1 High-Temperature Cyclization (250-260°C in Diphenyl Ether) start1->react1 product1 4-Hydroxy-7-(trifluoromethyl)quinoline react1->product1 start2 4-Hydroxy-7-(trifluoromethyl)quinoline product1->start2 Isolation & Purification react2 Bromination with POBr₃ (120-140°C) start2->react2 product2 This compound react2->product2

Caption: Overall synthesis workflow for this compound.

Troubleshooting_Logic Troubleshooting Logic for Scale-Up Issues cluster_causes Potential Causes cluster_solutions Corrective Actions issue Low Yield or High Impurities During Scale-Up cause1 Poor Heat Transfer issue->cause1 cause2 Inefficient Mixing issue->cause2 cause3 Reagent Quality/Stoichiometry issue->cause3 cause4 Suboptimal Temperature/Time issue->cause4 solution1 Use Jacketed Reactor Improve Thermal Fluid Flow cause1->solution1 solution2 Implement Overhead Stirrer Optimize Impeller Design cause2->solution2 solution3 Verify Raw Material Purity Adjust Reagent Ratios for Scale cause3->solution3 solution4 Conduct Process Optimization (DoE) Implement In-Process Controls (IPC) cause4->solution4

Caption: Decision-making workflow for troubleshooting common scale-up problems.

Technical Support Center: Reaction Monitoring for Quinoline Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring quinoline derivatization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical techniques used to monitor these chemical transformations.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique for qualitatively monitoring the progress of a chemical reaction.[1][2][3] It is particularly useful for determining the consumption of starting materials and the formation of products.[4]

Frequently Asked Questions (FAQs)

Q1: How do I choose an appropriate mobile phase for TLC analysis of my quinoline derivatization reaction?

A1: The choice of mobile phase, or eluent, is crucial for good separation. A common starting point for quinoline derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[4] You can begin with a 7:3 or 8:2 ratio of hexane to ethyl acetate and adjust the polarity based on the initial results.[4] If your compounds are more polar, a system like dichloromethane/methanol may be necessary.[4]

Q2: How can I use TLC to determine if my reaction is complete?

A2: To monitor a reaction, spot the starting material(s), the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on the same TLC plate.[4] As the reaction progresses, the spot corresponding to the starting material should decrease in intensity, while a new spot for the product appears and intensifies.[4] The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane.[4]

Q3: What are typical Rf values for quinoline and its precursors?

A3: Rf values are highly dependent on the specific compound, the stationary phase (e.g., silica gel), and the mobile phase composition. There are no universal Rf values. It is essential to run reference spots of your starting materials on the same plate as your reaction mixture for accurate comparison.

Q4: What visualization methods are most effective for quinoline compounds?

A4: Quinolines are aromatic and typically UV-active due to their conjugated systems.[3] Therefore, the primary visualization method is a UV lamp (254 nm).[3][4] If compounds are not UV-active or for better visualization, chemical staining agents like iodine vapor or a potassium permanganate dip can be used.[3][4]

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
No spots are visible under UV light. - Compounds lack a UV-active chromophore.- Sample concentration is too low.- Use a visualization agent like an iodine chamber or potassium permanganate stain.[4]- Concentrate the sample before spotting.[4]
Spots are streaking. - Sample is too concentrated.- The stationary phase is overloaded.- The compound is highly polar.- Dilute the sample before spotting.[4]- Spot a smaller amount of the sample.- Add a small amount of a polar solvent like acetic acid or triethylamine to the mobile phase.[4]
Spots are running at the solvent front (Rf ≈ 1). - The mobile phase is too polar.- Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane in a hexane/ethyl acetate mixture).[4]
Spots remain at the baseline (Rf ≈ 0). - The mobile phase is not polar enough.- Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).[3]
Spots are overlapping or poorly resolved. - The mobile phase polarity is not optimal.- Systematically try different mobile phase compositions to find the best separation.[4]- Consider using a different stationary phase if resolution remains poor.[4]
Experimental Protocol: Monitoring a Quinoline Synthesis by TLC

This protocol provides a general guideline for monitoring a quinoline derivatization reaction using TLC.

Materials:

  • TLC plates (silica gel coated)

  • Developing chamber

  • Mobile phase (e.g., hexane/ethyl acetate mixture)

  • Capillary tubes for spotting

  • Pencil

  • UV lamp (254 nm)

  • Staining agent (if necessary)

  • Volatile solvent for sample preparation (e.g., dichloromethane or ethyl acetate)[4]

Procedure:

  • Plate Preparation: Gently draw a baseline with a pencil about 1 cm from the bottom of the TLC plate.[4]

  • Chamber Preparation: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent to saturate the chamber atmosphere. Cover the chamber.[3]

  • Sample Preparation: Dissolve a small amount of your starting material(s) and an aliquot of the reaction mixture in a volatile solvent.[4]

  • Spotting: Using a capillary tube, spot small amounts of the starting material(s), the reaction mixture, and a co-spot on the baseline. Ensure the spots are small and do not touch.[4]

  • Development: Place the TLC plate in the developing chamber, ensuring the solvent level is below the baseline.[3][4] Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.[4]

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil.[4] After the plate dries, visualize the spots under a UV lamp.[3][4] If necessary, use a staining agent.

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front).[4] Compare the spots to assess the reaction's progress.[4]

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate spot_plate Spot Plate prep_plate->spot_plate prep_chamber Saturate Chamber develop_plate Develop Plate prep_chamber->develop_plate prep_sample Prepare Samples prep_sample->spot_plate spot_plate->develop_plate visualize Visualize Spots develop_plate->visualize analyze Calculate Rf & Analyze visualize->analyze

Standard TLC experimental workflow.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, providing both retention time and mass-to-charge ratio information for reaction components. This allows for a more precise determination of reaction kinetics and yield.[4]

Frequently Asked Questions (FAQs)

Q1: Why is there no peak or a very low signal for my target quinoline derivative?

A1: This can be due to several factors:

  • Poor Ionization: The compound may not ionize well under the chosen conditions (e.g., ESI, APCI).[4] Try optimizing the ionization source parameters or switching the ionization mode.[4]

  • Incompatible Mobile Phase: The mobile phase may not be suitable for the ionization method. Ensure it contains additives that promote ionization, such as formic acid for positive mode or ammonium hydroxide for negative mode.[4]

  • Low Concentration: The sample concentration might be too low.[4] Try concentrating the sample.[4]

Q2: What causes poor peak shapes (fronting, tailing, or splitting)?

A2: Poor peak shapes can result from column overload, an inappropriate mobile phase pH, or secondary interactions with the stationary phase.[4] Consider diluting the sample to avoid overloading.[4]

Q3: My retention times are shifting between injections. What could be the cause?

A3: Retention time shifts can be caused by column degradation, changes in mobile phase composition, or fluctuating flow rates.[5] Ensure your mobile phase is prepared consistently and the column is properly equilibrated.[6]

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
No/Low Signal Intensity - Compound not ionizing well.- Incompatible mobile phase.- Low sample concentration.- Optimize ion source parameters (e.g., capillary voltage, gas flow).[4]- Add ionizing agents to the mobile phase (e.g., formic acid).[4]- Concentrate the sample.[4]
Poor Peak Shape - Column overload.- Inappropriate mobile phase pH.- Secondary interactions.- Dilute the sample.[4]- Adjust the mobile phase pH.- Use a different column type.
Retention Time Shifts - Column degradation.- Changes in mobile phase composition.- Fluctuating flow rates.- Replace the column.- Prepare fresh mobile phase and ensure proper mixing.[7]- Check the pump for leaks or bubbles.[8][9]
High Backpressure - Blockage in the system (e.g., column frit, tubing).- Buffer precipitation.- Back-flush the column.- Filter samples and mobile phases.- Ensure buffer solubility in the mobile phase.[10]
Experimental Protocol: Monitoring a Quinoline Synthesis by LC-MS

Materials:

  • LC-MS system with an appropriate column (e.g., C18)[4]

  • Mobile phase solvents (e.g., water and acetonitrile with 0.1% formic acid)[4]

  • Syringe filters (0.22 µm)[4]

  • Autosampler vials

Procedure:

  • System Setup:

    • Install an appropriate column (e.g., C18).

    • Set up a mobile phase gradient (e.g., water with 0.1% formic acid as solvent A and acetonitrile with 0.1% formic acid as solvent B).[4]

    • Equilibrate the column with the initial mobile phase composition.[4]

    • Set the mass spectrometer to scan a relevant mass range or to monitor for specific m/z values of reactants and expected products.

  • Sample Preparation:

    • Take a small aliquot of the reaction mixture (e.g., 1 µL) and dilute it significantly with the mobile phase (e.g., in 1 mL).[4]

    • Filter the diluted sample through a 0.22 µm syringe filter.[4]

  • Injection and Analysis:

    • Inject the prepared sample into the LC-MS system.

    • Monitor the chromatogram for the disappearance of starting material peaks and the appearance of product peaks.

    • Confirm the identity of the peaks by their mass-to-charge ratios.

LCMS_Troubleshooting cluster_peak Peak Issues cluster_system System Issues cluster_solutions Potential Solutions start LC-MS Problem Observed no_peak No or Low Signal? start->no_peak bad_shape Poor Peak Shape? start->bad_shape rt_shift Retention Time Shift? start->rt_shift pressure High Backpressure? start->pressure sol_no_peak Optimize Ion Source Check Mobile Phase Concentrate Sample no_peak->sol_no_peak Yes sol_bad_shape Dilute Sample Adjust pH Change Column bad_shape->sol_bad_shape Yes sol_rt_shift Equilibrate Column Check Pump Fresh Mobile Phase rt_shift->sol_rt_shift Yes sol_pressure Filter Sample/Mobile Phase Back-flush Column pressure->sol_pressure Yes

Troubleshooting decision tree for common LC-MS issues.

Other Spectroscopic and Chromatographic Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing volatile and thermally stable compounds.[11] For many quinoline derivatives, especially those with polar functional groups like carboxylic acids, derivatization is necessary to increase volatility.[11]

  • Common Derivatization Methods:

    • Esterification: Converts carboxylic acids into more volatile esters.[11]

    • Silylation: Replaces active hydrogens with a trimethylsilyl (TMS) group to increase volatility and thermal stability.[11]

DerivativeExpected Retention IndexKey Mass Fragments (m/z)
Methyl quinoline-2-carboxylate Varies with column and conditions187 (M+), 156, 128
TMS quinoline-2-carboxylate Varies with column and conditions245 (M+), 230, 128

Note: Retention times and mass fragments are dependent on the specific instrumentation and analytical conditions and may require optimization.[11]

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used for quantitative analysis of quinoline derivatives, particularly for monitoring reactions where there is a significant change in the chromophore between the reactant and the product.[12][13] The appearance of a new absorption maximum or a shift in the existing one can be correlated with product formation. A tri-wavelength UV/Vis spectrophotometric method has been developed for the rapid determination of quinoline and 2-hydroxyquinoline.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis of reaction mixtures.[14] It is highly discriminatory, allowing for the identification of reactants, products, intermediates, and byproducts, including isomers.[14] Real-time reaction monitoring is possible using flow NMR setups, which circulate the reaction mixture through the spectrometer.[14] Changes in the chemical shifts and integrals of specific proton or carbon signals can be used to track the progress of the derivatization.[15][16]

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromo-7-(trifluoromethyl)quinoline and 4-Chloro-7-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 4-Bromo-7-(trifluoromethyl)quinoline and 4-Chloro-7-(trifluoromethyl)quinoline. These two halogenated quinoline derivatives are valuable building blocks in medicinal chemistry, primarily due to the versatile reactivity of the C4-halogen bond. The presence of the electron-withdrawing trifluoromethyl group at the 7-position significantly influences the electronic properties of the quinoline ring, impacting the reactivity at the C4-position.[1][2] The choice between the bromo- and chloro-substituted analog often depends on the specific chemical transformation desired, with significant implications for reaction efficiency, cost, and scalability.

This comparison focuses on the most common and synthetically useful reactions for these scaffolds: palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr).

Core Reactivity Principles: C-Br vs. C-Cl Bonds

The fundamental difference in reactivity between the two compounds lies in the properties of the carbon-halogen bond at the C4-position.

  • Bond Strength: The Carbon-Bromine (C-Br) bond is inherently weaker than the Carbon-Chlorine (C-Cl) bond. This lower bond dissociation energy means that the C-Br bond is more easily cleaved, which is a critical factor in the rate-determining step of many cross-coupling reactions.

  • Electronegativity: Chlorine is more electronegative than bromine. This makes the C4-carbon in the chloro-derivative more electrophilic (electron-deficient) compared to the bromo-analog. This property is a key determinant in nucleophilic aromatic substitution reactions.

These differing properties lead to a general, but not universal, trend: 4-bromoquinolines are often more reactive in palladium-catalyzed processes, while 4-chloroquinolines can be more susceptible to direct nucleophilic attack.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, central to the synthesis of complex pharmaceutical agents.[3] The critical first step in the catalytic cycle for reactions like Suzuki and Buchwald-Hartwig is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most widely used methods for creating C(sp²)–C(sp²) bonds.[4][5] Due to the weaker C-Br bond, this compound is significantly more reactive in this transformation. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its chloro-analog. While aryl chlorides can be effective coupling partners, they typically require more specialized, electron-rich, and sterically hindered phosphine ligands to facilitate the more difficult oxidative addition step.

Table 1: Comparison of Typical Suzuki-Miyaura Reaction Conditions

FeatureThis compound4-Chloro-7-(trifluoromethyl)quinoline
General Reactivity HighModerate to Low
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos, SPhos)
Typical Base K₂CO₃, Na₂CO₃, K₃PO₄K₃PO₄, Cs₂CO₃ (stronger bases often required)
Temperature 80 - 120 °C100 - 140 °C (often higher temperatures needed)
Advantages Milder conditions, faster reactions, broader catalyst choice.Lower cost of starting material.
Disadvantages Higher cost of starting material.Harsher conditions, requires specialized (and often expensive) ligands.
Buchwald-Hartwig Amination

Similar to the Suzuki coupling, the Buchwald-Hartwig amination relies on a palladium-catalyzed cycle where oxidative addition is rate-limiting.[6] Consequently, aryl bromides are generally more reactive substrates than aryl chlorides.[7] Achieving selective amination at a C-Br bond in the presence of a C-Cl bond is a known strategy in organic synthesis, highlighting the reactivity difference.[7] The coupling of 4-Chloro-7-(trifluoromethyl)quinoline would necessitate more robust catalytic systems, often employing specialized ligands and stronger bases to achieve comparable yields to the bromo- a nalogue.[8]

Table 2: Comparison of Typical Buchwald-Hartwig Amination Conditions

FeatureThis compound4-Chloro-7-(trifluoromethyl)quinoline
General Reactivity HighModerate
Typical Ligand BINAP, XantphosSterically hindered biaryl phosphines (e.g., BrettPhos, RuPhos)
Typical Base NaOt-Bu, K₃PO₄LiHMDS, K₂CO₃ (base choice is critical)
Temperature 60 - 110 °C90 - 130 °C
Advantages More reliable coupling, broader amine scope under standard conditions.Economical starting material.
Disadvantages More expensive starting material.Can require extensive optimization of ligand and base.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction mechanism involves the attack of a nucleophile on an electron-poor aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group.[9][10] The quinoline ring is inherently electron-deficient, and this effect is amplified by the powerful electron-withdrawing -CF₃ group at the C7-position, making the C4-position highly susceptible to nucleophilic attack.[2]

In SNAr reactions, the reactivity order of halogens can be F > Cl > Br > I. This is because the rate-determining step is often the initial nucleophilic attack. The high electronegativity of chlorine polarizes the C-Cl bond more effectively than the C-Br bond, making the C4 carbon atom more electrophilic and thus more readily attacked by a nucleophile.[9] While the C-Br bond is weaker and bromide is a better leaving group in isolation, the activation of the ring towards attack is frequently the dominant factor. Therefore, 4-Chloro-7-(trifluoromethyl)quinoline is expected to be more reactive, or at least comparably reactive, to the bromo-analog in SNAr reactions.

Table 3: Comparison of Reactivity in SNAr Reactions

FeatureThis compound4-Chloro-7-(trifluoromethyl)quinoline
Theoretical Reactivity GoodExcellent
Driving Factor Good leaving group ability.High electrophilicity of C4 due to chlorine's electronegativity.[9]
Typical Nucleophiles Amines, alkoxides, thiolates.Amines, alkoxides, thiolates.
Conditions Often requires heating in a polar aprotic solvent (e.g., DMF, DMSO).May proceed under milder conditions (lower temperatures) than the bromo-analog.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide
  • Reaction Setup: To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base such as K₂CO₃ (2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.

  • Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[11]

General Protocol for Buchwald-Hartwig Amination of an Aryl Bromide
  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), a suitable phosphine ligand (e.g., BINAP, 0.02-0.10 equiv.), and a base such as NaOt-Bu (1.4-2.0 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction Execution: Seal the vessel and heat the mixture with stirring (typically 80-110 °C) until the starting material is consumed, as indicated by TLC or LC-MS.

  • Workup and Purification: Cool the reaction mixture, dilute with an appropriate solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and catalyst residues. The filtrate is concentrated, and the resulting crude material is purified by flash column chromatography.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)
  • Reaction Setup: In a flask, dissolve 4-Chloro-7-(trifluoromethyl)quinoline (1.0 equiv.) in a polar aprotic solvent such as DMSO or NMP.

  • Reagent Addition: Add the nucleophile (e.g., a primary or secondary amine, 1.5-2.5 equiv.) and, if necessary, a non-nucleophilic base like K₂CO₃ or DIPEA (2.0-3.0 equiv.) to act as a proton scavenger.

  • Reaction Execution: Heat the reaction mixture (temperatures can range from 80 °C to 150 °C depending on the nucleophile's reactivity) and monitor its progress by TLC or LC-MS.

  • Workup and Purification: After cooling, pour the reaction mixture into water, which often causes the product to precipitate. The solid can be collected by filtration, washed with water, and dried. Alternatively, the aqueous mixture can be extracted with an organic solvent. The product is then purified by recrystallization or column chromatography.[12]

Visualized Workflows and Logic

G cluster_start General Suzuki Coupling Workflow start Inert Atmosphere Setup (Flask, Stir Bar) reagents Add Substrates, Catalyst & Base (Aryl Halide, Boronic Acid, Pd Catalyst, Base) start->reagents solvent Add Degassed Solvent (e.g., Toluene/Water) reagents->solvent react Heat Reaction Mixture (e.g., 90°C, 12h) solvent->react workup Aqueous Workup (Dilute, Extract, Wash, Dry) react->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

G cluster_reactivity Reactivity Comparison Logic Bromo 4-Bromo-7-(CF3)quinoline Pd_Coupling Pd-Catalyzed Cross-Coupling Bromo->Pd_Coupling More Reactive SNAr Nucleophilic Aromatic Substitution (SNAr) Bromo->SNAr Less Reactive Chloro 4-Chloro-7-(CF3)quinoline Chloro->Pd_Coupling Less Reactive Chloro->SNAr More Reactive Reason_Pd Reason: Weaker C-Br bond facilitates faster oxidative addition. Pd_Coupling->Reason_Pd Reason_SNAr Reason: Higher C-Cl electronegativity increases C4 electrophilicity. SNAr->Reason_SNAr

Caption: Logical comparison of reactivity pathways for the two haloquinolines.

Conclusion

  • For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, This compound is the superior substrate . Its greater reactivity allows for milder conditions, broader catalyst compatibility, and generally higher efficiency.

  • For nucleophilic aromatic substitution (SNAr) reactions , 4-Chloro-7-(trifluoromethyl)quinoline is often preferred . The higher electronegativity of the chlorine atom enhances the electrophilicity of the C4 position, facilitating attack by nucleophiles and potentially allowing for milder reaction conditions than its bromo counterpart.

Understanding these fundamental reactivity differences enables researchers to make more informed decisions in designing efficient and robust synthetic strategies for the development of novel quinoline-based molecules.

References

A Comparative Guide to Suzuki and Stille Couplings for Quinoline Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the quinoline scaffold is a cornerstone in the development of novel therapeutics and functional materials. Among the myriad of synthetic methodologies, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Stille couplings, have emerged as powerful tools for the formation of carbon-carbon bonds at various positions of the quinoline ring. This guide provides an objective, data-driven comparison of these two indispensable reactions, offering insights into their respective advantages and limitations in the context of quinoline functionalization.

At a Glance: Suzuki vs. Stille Coupling

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity of Reagents Low toxicity of boron reagents and byproducts.High toxicity of organotin reagents and byproducts.
Reagent Stability Boronic acids can be prone to decomposition; boronic esters offer greater stability.Organostannanes are generally stable to air and moisture.[1]
Reaction Conditions Typically requires a base to activate the organoboron reagent.Often proceeds under neutral or mild conditions.
Functional Group Tolerance Broad, but can be sensitive to strong bases.Excellent, tolerates a wide range of functional groups.[2]
Byproduct Removal Boron byproducts are generally water-soluble and straightforward to remove.[3]Tin byproducts can be challenging to remove completely.[3]

Performance Comparison: Experimental Data

Suzuki Coupling on Haloquinolines

The Suzuki-Miyaura coupling is extensively used for the arylation of haloquinolines. The reactivity of the haloquinoline generally follows the order I > Br > Cl.[4] The following table summarizes representative yields for the Suzuki coupling of various haloquinolines.

Quinoline SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
2-Chloro-3-iodoquinolinePhenylboronic acidPd(PPh₃)₄K₂CO₃DMFRefluxModerate[4]
2-Aryl-4-chloro-3-iodoquinolineArylboronic acidPdCl₂(PPh₃)₂/PCy₃K₂CO₃Dioxane/H₂O-Good[4]
6-Bromo-1,2,3,4-tetrahydroquinoline4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O-81[5]
6,8-Dibromo-1,2,3,4-tetrahydroquinolinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O-80[5]
Stille Coupling on Heterocycles

The Stille coupling is a powerful alternative, especially when substrates are sensitive to the basic conditions of the Suzuki reaction or when dealing with complex molecular architectures.[3] For electron-deficient heterocyclic systems like quinoxalines, which are structurally related to quinolines, Stille coupling has been reported to be more efficient than Suzuki coupling.[2]

Heterocyclic SubstrateCoupling PartnerCatalystSolventTemp. (°C)Yield (%)Reference
Diazocine Derivative4-BromoanisolePd(OAc)₂/XPhos--90[6]
Diazocine Derivative1-Bromo-2-isopropylbenzenePd(OAc)₂/XPhos--86[6]
2,3-Dichloroquinoxaline2-(Tributylstannyl)thiophenePd(PPh₃)₂Cl₂--98[2]
2,3-Dibromo-5,8-diphenylquinoxaline2-(Tributylstannyl)thiophenePd(PPh₃)₂Cl₂--85[2]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for success in complex organic synthesis. Below are representative procedures for both Suzuki and Stille couplings for the functionalization of haloquinolines.

Protocol 1: Suzuki Coupling of 2-Aryl-4-chloro-3-iodoquinolines

This procedure describes a one-pot synthesis of 2,3,4-triarylquinolines from 2-aryl-4-chloro-3-iodoquinolines via a Suzuki-Miyaura cross-coupling reaction.[4]

Materials:

  • 2-Aryl-4-chloro-3-iodoquinoline

  • Arylboronic acid (2.5 equiv.)

  • Palladium(II) chloride bis(triphenylphosphine) (PdCl₂(PPh₃)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium carbonate (K₂CO₃)

  • Dioxane

  • Water

Procedure:

  • To a solution of the 2-aryl-4-chloro-3-iodoquinoline in a 3:1 mixture of dioxane and water, add the arylboronic acid (2.5 equivalents), potassium carbonate, PdCl₂(PPh₃)₂, and tricyclohexylphosphine.

  • Heat the reaction mixture and monitor its progress by thin-layer chromatography. The reaction is typically complete within 18 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,3,4-triarylquinoline.[4]

Protocol 2: General Procedure for Stille Coupling

This protocol provides a general method for the Stille coupling of an organic halide with an organostannane.

Materials:

  • Organic halide (e.g., haloquinoline)

  • Organostannane (e.g., aryltributylstannane)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous solvent (e.g., toluene, DMF)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the organic halide in the anhydrous solvent.

  • Add the organostannane reagent to the solution.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required time (typically 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent and wash with an aqueous solution of potassium fluoride to remove tin byproducts.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reaction Mechanisms and Workflow

The catalytic cycles of both Suzuki and Stille couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the conditions required for transmetalation.

Suzuki_vs_Stille_Workflow cluster_suzuki Suzuki Coupling Workflow cluster_stille Stille Coupling Workflow S_Start Start S_Reagents Combine Haloquinoline, Boronic Acid/Ester, Base, and Pd Catalyst S_Start->S_Reagents S_Reaction Heat Reaction Mixture S_Reagents->S_Reaction S_Workup Aqueous Workup S_Reaction->S_Workup S_Purification Column Chromatography S_Workup->S_Purification S_Product Functionalized Quinoline S_Purification->S_Product St_Start Start St_Reagents Combine Haloquinoline, Organostannane, and Pd Catalyst St_Start->St_Reagents St_Reaction Heat Reaction Mixture St_Reagents->St_Reaction St_Workup Workup with KF (to remove tin byproducts) St_Reaction->St_Workup St_Purification Column Chromatography St_Workup->St_Purification St_Product Functionalized Quinoline St_Purification->St_Product

Caption: A generalized experimental workflow for Suzuki and Stille cross-coupling reactions.

Catalytic_Cycles cluster_suzuki Suzuki Catalytic Cycle cluster_stille Stille Catalytic Cycle S_Pd0 Pd(0)L_n S_PdII R¹-Pd(II)L_n-X S_Pd0->S_PdII R¹-X S_OxAdd Oxidative Addition S_PdII_R2 R¹-Pd(II)L_n-R² S_PdII->S_PdII_R2 R²-B(OR)₂ S_Trans Transmetalation (Base required) S_PdII_R2->S_Pd0 S_Product R¹-R² S_PdII_R2->S_Product S_RedEl Reductive Elimination S_Boron R²-B(OR)₂ S_Halide R¹-X St_Pd0 Pd(0)L_n St_PdII R¹-Pd(II)L_n-X St_Pd0->St_PdII R¹-X St_OxAdd Oxidative Addition St_PdII_R2 R¹-Pd(II)L_n-R² St_PdII->St_PdII_R2 R²-SnR₃ St_Trans Transmetalation St_PdII_R2->St_Pd0 St_Product R¹-R² St_PdII_R2->St_Product St_RedEl Reductive Elimination St_Tin R²-SnR₃ St_Halide R¹-X

Caption: Catalytic cycles for Suzuki and Stille cross-coupling reactions.

Conclusion and Recommendations

Both the Suzuki-Miyaura and Stille couplings are highly effective and versatile methods for the functionalization of the quinoline core. The choice between these two powerful reactions should be guided by the specific requirements of the synthetic target.

Suzuki coupling is often the preferred initial choice due to the low toxicity of the organoboron reagents, the commercial availability of a vast library of boronic acids, and the relative ease of byproduct removal.[3] These factors make it particularly well-suited for applications in drug discovery and process development where safety, cost, and scalability are paramount.

The Stille coupling, however, remains an invaluable tool, especially in cases where:

  • The quinoline substrate or coupling partner is sensitive to the basic conditions required for the Suzuki reaction.

  • The reaction displays superior yields and functional group tolerance for a particular substrate, as has been observed in some electron-deficient heterocyclic systems.[2]

Ultimately, a thorough evaluation of the specific synthetic challenge, including substrate scope, functional group compatibility, and practical considerations such as reagent toxicity and purification, will enable the rational selection of the most appropriate cross-coupling methodology for the successful synthesis of functionalized quinolines.

References

Comparative Efficacy of Trifluoromethyl-Substituted Quinoline Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of quinoline derivatives bearing a trifluoromethyl group as kinase inhibitors. While direct and extensive data on 4-Bromo-7-(trifluoromethyl)quinoline derivatives is limited in publicly accessible literature, this document compiles and compares data from structurally related 4-anilino and 2-anilinoquinolines with trifluoromethyl substitutions. This information serves as a valuable resource for understanding the structure-activity relationships (SAR) and potential of this class of compounds in targeting key kinases involved in oncogenic signaling pathways.

Quantitative Data on Kinase Inhibition and Antiproliferative Activity

The inhibitory activities of various trifluoromethyl-substituted quinoline derivatives have been evaluated against several protein kinases and cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The data is summarized in the tables below.

Table 1: In Vitro Kinase Inhibitory Activity of Trifluoromethyl-Quinoline Derivatives

Compound IDStructureTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
1 6-(Trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amineGAK3.9--
2 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl derivativeB-RAF^V600E^51--
EGFR8--
3 4-(Trifluoromethyl)-2-((4-(piperazin-1-yl)phenyl)amino)quinolineSGK1Targeted--

Note: For compound 3, SGK1 was identified as a primary target, though a specific IC50 value from a biochemical assay is not provided in the initial abstract. The focus was on its cellular efficacy.

Table 2: Antiproliferative Activity of Trifluoromethyl-Quinoline Derivatives Against Cancer Cell Lines

Compound IDStructureCell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM)
1f 7-Fluoro-4-(4-hydroxy-3-propylanilino)quinoline derivativeBGC823Gastric Carcinoma8.32Gefitinib> 40
HeLaCervical Cancer10.18Gefitinib> 40
2i 7-Fluoro-4-(4-hydroxy-3-iodoanilino)quinoline derivativeBGC823Gastric Carcinoma4.65Gefitinib> 40
HeLaCervical Cancer7.15Gefitinib> 40
8b 4-(Trifluoromethyl)-2-((4-(piperazin-1-yl)phenyl)amino)quinolinePC3Prostate CancerEffective in vivo--
A549Lung CancerEffective--
MCF-7Breast CancerEffective--
HepG2Liver CancerEffective--

Note: The data for compounds 1f and 2i are for 7-fluoro-4-anilinoquinoline derivatives, included to provide context on the activity of halogenated quinolines. Compound 8b showed significant efficacy in multiple cell lines and in a PC3 xenograft mouse model, inducing apoptosis and cell cycle arrest.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for a biochemical kinase assay and a cell-based proliferation assay, commonly used in the evaluation of kinase inhibitors.

Protocol 1: In Vitro Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol describes a general method to determine the IC50 value of an inhibitor against a specific protein kinase.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
  • Test Compound Dilution: Prepare a serial dilution of the this compound derivative in 100% DMSO. A common starting concentration is 10 mM. Then, create a 10-point, 3-fold serial dilution.
  • ATP and Substrate Solution: Prepare a solution containing the kinase-specific biotinylated peptide substrate and ATP in kinase buffer. The ATP concentration should ideally be at or near its Km value for the specific kinase to ensure accurate competitive inhibition assessment.
  • Detection Reagents: Prepare a stop/detection buffer containing EDTA (to stop the kinase reaction) and the TR-FRET reagents: a Europium-labeled anti-phospho-specific antibody (donor) and a Streptavidin-conjugated acceptor fluorophore (e.g., XL665 or APC).

2. Assay Procedure:

  • Add 2.5 µL of the diluted test compound to the wells of a low-volume 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.
  • Add 2.5 µL of the kinase enzyme solution to each well and incubate for 15-60 minutes at room temperature to allow for compound binding.
  • Initiate the kinase reaction by adding 5 µL of the combined ATP/substrate solution.
  • Incubate the plate for 60-120 minutes at room temperature, protected from light.
  • Stop the reaction by adding 5 µL of the EDTA-containing detection buffer.
  • Incubate for at least 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

3. Data Acquisition and Analysis:

  • Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
  • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
  • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.[2][3]

1. Cell Seeding:

  • Harvest and count cells from culture.
  • Seed the cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.[2]

2. Compound Treatment:

  • Prepare serial dilutions of the test compound in culture medium.
  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only controls (e.g., 0.1% DMSO).
  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
  • Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[2]
  • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.[3]

4. Formazan Solubilization and Measurement:

  • Carefully aspirate the medium containing MTT from each well.
  • Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
  • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.
  • Measure the absorbance of the samples on a microplate reader at a wavelength of 570 nm. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

5. Data Analysis:

  • Subtract the absorbance of the blank (medium only) wells from all other readings.
  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.
  • Plot the percentage of viability against the logarithm of the compound concentration and fit the curve using non-linear regression to determine the IC50 value.

Visualizations: Pathways and Workflows

Visual diagrams are essential for understanding complex biological pathways and experimental processes.

experimental_workflow cluster_Discovery Phase 1: Discovery & Screening cluster_Validation Phase 2: In Vitro Validation cluster_Mechanism Phase 3: Mechanism of Action Compound Compound Synthesis (this compound derivatives) HTS High-Throughput Screening (Primary Kinase Panel) Compound->HTS Hit_ID Hit Identification HTS->Hit_ID IC50 IC50 Determination (Biochemical Assay, e.g., TR-FRET) Hit_ID->IC50 Selectivity Kinase Selectivity Profiling (Broad Kinome Panel) IC50->Selectivity Cell_Assay Cellular Proliferation Assay (e.g., MTT Assay) Selectivity->Cell_Assay Pathway_Analysis Target Pathway Analysis (e.g., Western Blot for p-Akt) Cell_Assay->Pathway_Analysis Cell_Cycle Cell Cycle & Apoptosis Assays Pathway_Analysis->Cell_Cycle Lead_Opt Lead Optimization (SAR) Cell_Cycle->Lead_Opt

General workflow for kinase inhibitor evaluation.

PI3K_AKT_mTOR_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT Akt/PKB PIP3->AKT Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->AKT Activates TSC TSC1/2 AKT->TSC Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Activates TSC->mTORC1 Inhibits Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes Inhibitor Quinoline Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTORC1

The PI3K/Akt/mTOR signaling pathway.

References

Spectroscopic Analysis of 4-Bromo-7-(trifluoromethyl)quinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough spectroscopic characterization is paramount for the unambiguous identification and quality assessment of synthetic compounds. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 4-Bromo-7-(trifluoromethyl)quinoline, alongside related quinoline derivatives, to serve as a valuable resource for structural elucidation.

The following sections detail the expected spectral characteristics of this compound and compare them with other substituted quinolines. This guide also includes standardized experimental protocols for data acquisition and visual workflows to illustrate the analytical process.

Comparative Spectroscopic Data

The structural confirmation of this compound relies on the complementary information provided by ¹H NMR, ¹³C NMR, and mass spectrometry. The bromine atom and the trifluoromethyl group significantly influence the electronic environment of the quinoline core, leading to characteristic shifts in the NMR spectra and a distinct isotopic pattern in the mass spectrum.

¹H and ¹³C NMR Data Comparison

The introduction of substituents on the quinoline ring system induces predictable changes in the chemical shifts of the protons and carbons.[1] The electron-withdrawing nature of the bromine at the C4 position and the trifluoromethyl group at the C7 position generally leads to a downfield shift of nearby protons and carbons.

Below is a comparison of reported ¹H and ¹³C NMR data for various substituted quinolines to provide a reference for the expected values for this compound.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) for Substituted Quinolines in CDCl₃

ProtonQuinoline2-Chloroquinoline[1]6-Methoxy-4-(4-bromophenyl)quinoline[2]4-Amino-2-methyl-8-(trifluoromethyl)quinoline (in DMSO-d6)
H-28.89 (dd)-8.79 (d, J=4.4 Hz)-
H-37.41 (dd)7.35 (d)7.25 (d, J=4.4 Hz)-
H-48.12 (dd)8.03 (d)--
H-57.75 (d)7.80 (d)--
H-67.52 (ddd)7.60 (ddd)--
H-77.65 (ddd)7.75 (ddd)--
H-88.08 (d)8.15 (d)--

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) for Substituted Quinolines in CDCl₃

Carbon2-Chloroquinoline[1]6-Methoxy-4-(4-bromophenyl)quinoline[2]2-(Trifluoromethyl)quinoline-8-carbaldehyde
C-2-157.9152.3 (q, J=35.4 Hz)
C-3-121.9-
C-4-145.3-
C-4a-127.3-
C-5-131.4-
C-6-103.2-
C-7-131.4121.0 (q, J=2.7 Hz)
C-8-121.5-
C-8a-144.8137.7
CF₃--120.9 (q, J=275.8 Hz)
Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the target molecule.[3] For this compound (C₁₀H₅BrF₃N), the presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) in a near 1:1 ratio will result in a characteristic M+ and M+2 isotopic pattern in the mass spectrum.

Table 3: Expected Mass Spectrometry Data for Bromo- and Trifluoromethyl-Substituted Quinolines

CompoundMolecular FormulaCalculated [M+H]⁺
This compoundC₁₀H₅BrF₃N275.9634
4-Bromo-2-(trifluoromethyl)quinoline[4]C₁₀H₅BrF₃N275.9634
7-Bromo-5-(trifluoromethyl)quinoline[5]C₁₀H₅BrF₃N275.9634
2-Bromo-7-(trifluoromethyl)quinoline[6]C₁₀H₅BrF₃N275.9634
3-Bromo-7-(trifluoromethyl)quinoline[7]C₁₀H₅BrF₃N275.9634
4-(4-Bromophenyl)-6-methoxyquinoline[2]C₁₆H₁₂BrNO314.0180

Experimental Protocols

Standardized procedures are essential for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy

A general protocol for acquiring ¹H and ¹³C NMR spectra of quinoline derivatives is as follows:[1][3]

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: A standard single-pulse experiment is typically sufficient. Key parameters to consider are spectral width, acquisition time, relaxation delay, and the number of scans to achieve an adequate signal-to-noise ratio.[1]

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance signal intensity.[1] Due to the low natural abundance of ¹³C, a greater number of scans and a longer relaxation delay are generally required compared to ¹H NMR.[1]

Mass Spectrometry

High-resolution mass spectra are typically acquired using techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Visualizing the Analytical Workflow

The following diagrams illustrate the experimental workflow and the logical process of structural confirmation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start This compound Synthesis purification Purification (e.g., Column Chromatography) start->purification nmr_prep NMR Sample Preparation purification->nmr_prep ms_prep MS Sample Preparation purification->ms_prep nmr_acq NMR Data Acquisition (¹H, ¹³C) nmr_prep->nmr_acq ms_acq HRMS Data Acquisition ms_prep->ms_acq nmr_data NMR Spectra nmr_acq->nmr_data ms_data Mass Spectrum ms_acq->ms_data structure Structure Confirmation nmr_data->structure ms_data->structure

Caption: Experimental workflow for the synthesis and spectroscopic analysis.

logical_relationship cluster_data Experimental Data cluster_interpretation Structural Information cluster_conclusion Conclusion nmr ¹H and ¹³C NMR Spectra (Chemical Shifts, Coupling Constants) connectivity Proton and Carbon Environment (Connectivity) nmr->connectivity ms Mass Spectrum (m/z, Isotopic Pattern) composition Elemental Composition (C₁₀H₅BrF₃N) ms->composition structure Confirmed Structure: This compound connectivity->structure composition->structure

Caption: Logical relationship for structure confirmation using NMR and MS data.

References

Unveiling the Structural Landscape of 4-Bromo-7-(trifluoromethyl)quinoline Derivatives: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. Single-crystal X-ray diffraction stands as the gold standard for elucidating these intricate structures, providing invaluable insights into the structure-activity relationships (SAR) that govern a compound's biological function. This guide offers a comparative analysis of the crystallographic data for derivatives of 4-Bromo-7-(trifluoromethyl)quinoline, a scaffold of significant interest in medicinal chemistry.

While a complete crystallographic dataset for this compound is not publicly available, this guide leverages data from closely related bromo- and trifluoromethyl-substituted quinoline derivatives to infer and compare its likely structural characteristics. By examining these analogs, we can gain a deeper understanding of how the placement of bromine and trifluoromethyl groups influences crystal packing, intermolecular interactions, and ultimately, the molecule's interaction with biological targets.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of bromo- and fluoro-substituted quinoline derivatives. This data serves as a basis for understanding the structural variations within this class of compounds.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
4-Bromo-8-methoxyquinoline[1]C₁₀H₈BrNOOrthorhombicP2₁2₁2₁5.1615(1)12.1337(6)14.2436(7)909090892.05(6)4
8-Fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoateC₂₂H₂₂FNO₂MonoclinicP2₁/c10.386(3)18.234(5)10.518(3)9098.78(3)901967.3(9)4
5,7-Dibromo-8-hydroxyquinolineC₉H₅Br₂NOMonoclinicP2₁/n--------

Note: Complete crystallographic data for 5,7-Dibromo-8-hydroxyquinoline was not available in the searched literature.

Experimental Protocols: A Generalized Approach

The determination of the crystal structure of quinoline derivatives by single-crystal X-ray diffraction follows a well-established workflow. The protocol outlined below is a generalized representation based on common practices in the field.[2][3]

1. Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. A common method for growing crystals of quinoline derivatives is slow evaporation from a saturated solution.

  • Procedure:

    • Dissolve the synthesized and purified quinoline derivative in a suitable solvent (e.g., ethanol, methanol, ethyl acetate) to near saturation.

    • Filter the solution to remove any particulate matter.

    • Loosely cover the container to allow for slow evaporation of the solvent at a constant temperature.

    • Monitor the solution over several days to weeks for the formation of well-defined single crystals.

2. Data Collection: Once suitable crystals are obtained, they are mounted on a diffractometer for data collection.

  • Instrumentation: A diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector is used.

  • Procedure:

    • A single crystal of appropriate size (typically 0.1-0.4 mm) is mounted on a goniometer head.[4]

    • The crystal is cooled to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms.[1]

    • A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal's orientation.

    • A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam.

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the arrangement of atoms in the crystal lattice.

  • Software: Specialized software packages such as SHELXS, SHELXL, or Olex2 are commonly used for structure solution and refinement.[3]

  • Procedure:

    • The raw diffraction data is integrated to obtain a list of reflection intensities.

    • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The structural model is then refined against the experimental data using a least-squares method. This process involves adjusting atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

experimental_workflow Experimental Workflow for Single-Crystal X-ray Diffraction cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xrd X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Quinoline Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification dissolution Dissolution in Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation mounting Crystal Mounting evaporation->mounting data_collection Data Collection mounting->data_collection solution Structure Solution data_collection->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation refinement->validation

A generalized workflow for the synthesis and crystallographic analysis of quinoline derivatives.

Structure-Activity Relationship Insights

The introduction of halogen atoms, particularly bromine and fluorine, and the trifluoromethyl group into the quinoline scaffold has a profound impact on the molecule's physicochemical properties and, consequently, its biological activity.

  • Lipophilicity and Bioavailability: The trifluoromethyl group significantly increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes, a crucial factor for bioavailability and interaction with intracellular targets.[5]

  • Electronegativity and Intermolecular Interactions: The high electronegativity of fluorine and bromine atoms can lead to the formation of non-covalent interactions such as halogen bonds and hydrogen bonds. These interactions play a critical role in how the molecule binds to its biological target and how it packs in the solid state.

  • Modulation of Electronic Properties: The position of the electron-withdrawing trifluoromethyl group and the halogen atoms on the quinoline ring can modulate the electron density of the aromatic system. This, in turn, can influence the molecule's reactivity and its ability to participate in π-π stacking interactions, which are often observed in the crystal structures of aromatic compounds and are important for binding to biological macromolecules.

The understanding of these structure-activity relationships is vital for the rational design of new quinoline-based therapeutic agents with improved efficacy and selectivity.[6]

logical_relationship Structure-Property-Activity Relationship cluster_properties Physicochemical Properties cluster_structure Solid-State Structure substituents Substituents (Br, CF₃) lipophilicity Lipophilicity substituents->lipophilicity electronic_effects Electronic Effects substituents->electronic_effects steric_effects Steric Effects substituents->steric_effects position Substituent Position position->lipophilicity position->electronic_effects position->steric_effects activity Biological Activity lipophilicity->activity intermolecular_interactions Intermolecular Interactions (Halogen Bonds, H-Bonds, π-π Stacking) electronic_effects->intermolecular_interactions crystal_packing Crystal Packing steric_effects->crystal_packing crystal_packing->activity intermolecular_interactions->activity

Logical relationship between molecular structure and biological activity in substituted quinolines.

References

A Comparative Guide to the Biological Screening of Novel Compounds Derived from 4-Bromo-7-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The specific substitution pattern of 4-Bromo-7-(trifluoromethyl)quinoline presents a unique starting point for the synthesis of novel compounds with potential therapeutic applications. This guide provides a comparative overview of the biological screening of such derivatives, focusing on their anticancer and antimicrobial properties. The information is compiled from various studies on related quinoline compounds to offer insights into potential screening strategies and expected outcomes.

Comparison of Biological Activities

The following tables summarize the biological activities of various quinoline derivatives, providing a benchmark for the evaluation of novel compounds synthesized from this compound.

Anticancer Activity of Quinoline Derivatives

Quinoline derivatives have shown significant potential as anticancer agents, often targeting key enzymes and pathways involved in cancer cell proliferation and survival.[1]

Compound ClassCancer Cell LineAssay TypeIC50 (µM)Reference CompoundIC50 (µM)
Quinoline-based DihydrazonesMCF-7 (Breast)MTT7.0165-FU>10
Quinoline-based DihydrazonesBGC-823 (Gastric)MTT>305-FU>10
6-Bromo-5-nitroquinolineHT29 (Colon)Not Specified< 5-FU5-FUNot Specified
2-(4-Bromophenyl)quinolineMCF-7 (Breast)Not Specified1.87Staurosporine13.71
Quinoline AnaloguesH1975 (Lung)Not Specified0.21Osimertinib0.04

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. MTT: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), a colorimetric assay for assessing cell metabolic activity. 5-FU: 5-Fluorouracil, a commonly used chemotherapy drug. Staurosporine: A potent protein kinase inhibitor. Osimertinib: A third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.

Antimicrobial Activity of Quinoline Derivatives

The quinoline core is present in several established antimicrobial drugs. Novel derivatives are frequently screened for their efficacy against a panel of pathogenic bacteria and fungi.[2]

Compound ClassMicroorganismAssay TypeMIC (µg/mL)Reference CompoundMIC (µg/mL)
Quinolone HybridsS. aureus (MRSA)Broth Microdilution0.125 - 8Ciprofloxacin>32
Quinolone HybridsE. coliBroth Microdilution0.5 - >64Ciprofloxacin0.008
N-methylbenzofuro[3,2-b]quinolinesE. faecium (VRE)Not Specified4Vancomycin>64
2-Sulfoether-4-quinolonesS. aureusNot Specified0.8 µMGentamicinNot Specified
9-Bromo substituted indolizinoquinoline-5,12-dionesE. coliNot Specified2Not SpecifiedNot Specified

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. MRSA: Methicillin-resistant Staphylococcus aureus. VRE: Vancomycin-resistant Enterococcus.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biological screening results. Below are standard protocols for key experiments.

MTT Assay for Cytotoxicity

This assay is a standard colorimetric method to assess the in vitro cytotoxic effects of drugs on cancer cell lines.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration that prevents turbidity after incubation.

Procedure:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits bacterial growth (no turbidity).

Visualizations

Diagrams illustrating experimental workflows and biological pathways can aid in understanding the screening process and the mechanism of action of the novel compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification start This compound synthesis Chemical Synthesis of Novel Derivatives start->synthesis purification Purification & Characterization synthesis->purification primary_screening Primary Screening (e.g., Single High Concentration) purification->primary_screening dose_response Dose-Response & IC50/MIC Determination primary_screening->dose_response mechanism_studies Mechanism of Action Studies (e.g., Enzyme Assays, Apoptosis) dose_response->mechanism_studies data_analysis Data Analysis & SAR mechanism_studies->data_analysis lead_identification Lead Compound Identification data_analysis->lead_identification

General workflow for the synthesis and biological screening of novel compounds.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound Quinoline Derivative bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 inhibition bax Bax (Pro-apoptotic) compound->bax activation cytochrome_c Cytochrome c release bax->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 death_receptor Death Receptor caspase8 Caspase-8 activation death_receptor->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

A Comparative Guide to Validating the Purity of Synthesized 4-Bromo-7-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous validation of synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides an objective comparison of analytical methods for assessing the purity of synthesized 4-Bromo-7-(trifluoromethyl)quinoline. We present detailed experimental protocols and compare the performance of the synthesized product with commercially available alternatives, supported by representative experimental data.

Comparison with Commercially Available Alternatives

It is important to note that some suppliers of this compound explicitly state that they do not provide analytical data, placing the responsibility of purity confirmation on the researcher.[4] This underscores the necessity of the validation techniques detailed in this guide.

Quantitative Data Summary

The following table summarizes the expected results from the purity analysis of a synthesized batch of this compound compared to a hypothetical high-purity commercial alternative.

Analytical TechniqueParameterSynthesized this compound (Typical Batch)High-Purity Commercial Alternative (Hypothetical)
HPLC-UV Purity (Area %)≥ 98.5%≥ 99.5%
Retention Time~ 8.5 min~ 8.5 min
Impurity ProfileMain impurity: < 0.5%Total impurities: < 0.5%
GC-MS Purity (Area %)≥ 98.0%≥ 99.0%
Retention Time~ 12.2 min~ 12.2 min
Major Fragments (m/z)275/277 (M+), 196, 169275/277 (M+), 196, 169
¹H NMR Chemical Shifts (δ, ppm)Consistent with structureConsistent with structure
Impurity Peaks< 1% integrated areaNot detectable
¹⁹F NMR Chemical Shift (δ, ppm)~ -62 ppm (s)~ -62 ppm (s)
Impurity PeaksNot detectableNot detectable
Elemental Analysis %C, %H, %NWithin ± 0.4% of theoreticalWithin ± 0.3% of theoretical

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

Objective: To determine the purity of the sample and quantify impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid in Water

  • B: 0.1% Trifluoroacetic acid in Acetonitrile

Gradient Program:

Time (min) % A % B
0 70 30
15 30 70
20 30 70
21 70 30

| 25 | 70 | 30 |

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities and confirm the molecular weight of the product.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

Column:

  • DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)

Carrier Gas: Helium at a constant flow of 1.0 mL/min

Oven Temperature Program:

  • Initial temperature: 80°C, hold for 2 minutes

  • Ramp to 280°C at a rate of 15°C/min

  • Hold at 280°C for 5 minutes

Injector Temperature: 250°C Mass Range: m/z 50-350

Sample Preparation: Dissolve the sample in dichloromethane to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess for the presence of impurities.

¹H NMR:

  • Solvent: Chloroform-d (CDCl₃)

  • Frequency: 400 MHz

  • Analysis: The spectrum should show the expected signals for the aromatic protons of the quinoline ring system. Integration of impurity peaks relative to the product peaks can provide a semi-quantitative measure of purity.

¹⁹F NMR:

  • Solvent: Chloroform-d (CDCl₃)

  • Frequency: 376 MHz

  • Analysis: A single sharp peak is expected for the trifluoromethyl group. The absence of other signals indicates high purity with respect to fluorinated impurities.

Elemental Analysis

Objective: To determine the elemental composition (%C, %H, %N) of the synthesized compound.

Analysis: The experimentally determined percentages of carbon, hydrogen, and nitrogen should be within ±0.4% of the theoretical values calculated for the molecular formula C₁₀H₅BrF₃N.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the purity validation process for synthesized this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Validation cluster_decision Decision cluster_outcome Outcome Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Initial_Screen Initial Purity Screen (TLC, Melting Point) Purification->Initial_Screen HPLC HPLC-UV Analysis Initial_Screen->HPLC GCMS GC-MS Analysis Initial_Screen->GCMS NMR NMR Spectroscopy (¹H, ¹⁹F) Initial_Screen->NMR Purity_Check Purity ≥ 98%? HPLC->Purity_Check GCMS->Purity_Check NMR->Purity_Check Elemental Elemental Analysis Pass Batch Passes QC Elemental->Pass Purity_Check->Elemental If passes Fail Further Purification Required Purity_Check->Fail If fails Fail->Purification

Caption: Workflow for the synthesis and purity validation of this compound.

Analytical_Technique_Comparison cluster_purpose Analytical Goal cluster_method Recommended Technique Quantitative_Purity Quantitative Purity & Impurity Profiling HPLC HPLC-UV Quantitative_Purity->HPLC Structural_Confirmation Structural Confirmation NMR NMR Spectroscopy Structural_Confirmation->NMR Volatile_Impurities Volatile Impurity Identification GCMS GC-MS Volatile_Impurities->GCMS Elemental_Composition Elemental Composition EA Elemental Analysis Elemental_Composition->EA

Caption: Comparison of analytical techniques for validating synthesized this compound.

References

A Comparative Guide to Palladium Catalysts for Quinoline Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline moiety is a privileged scaffold in medicinal chemistry and materials science. Its synthesis and functionalization are of paramount importance, with palladium-catalyzed cross-coupling reactions emerging as a powerful and versatile tool. The choice of the palladium catalyst system, encompassing the palladium precursor and the associated ligands, is critical to the success of these transformations, dictating reaction yields, selectivity, and substrate scope. This guide provides an objective comparison of common palladium catalysts for the cross-coupling of quinolines, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.

Introduction to Palladium-Catalyzed Quinoline Cross-Coupling

Palladium-catalyzed cross-coupling reactions enable the formation of carbon-carbon and carbon-heteroatom bonds by reacting a haloquinoline with a suitable coupling partner. Key to the success of these reactions is the catalytic cycle, which typically involves oxidative addition of the haloquinoline to a Pd(0) species, followed by transmetalation (for Suzuki-Miyaura, Sonogashira, and Stille couplings) or migratory insertion (for Heck coupling), and concluding with reductive elimination to afford the desired product and regenerate the active Pd(0) catalyst.

The reactivity of haloquinolines in these reactions generally follows the trend I > Br > Cl, with chloroquinolines being the most challenging substrates to activate. The nitrogen atom in the quinoline ring can also influence the catalytic activity by coordinating to the palladium center, a factor that must be considered when selecting the appropriate ligand.

Comparative Performance of Palladium Catalysts

The selection of the optimal palladium catalyst is contingent on the specific cross-coupling reaction and the nature of the quinoline substrate. Below is a comparative summary of the performance of various palladium catalyst systems in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions involving quinoline and related heterocyclic substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between a haloquinoline and an organoboron reagent.

Catalyst/PrecatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)SubstrateNotes
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane70-8018-2260-804-(Diphenylamino)phenylboronic acidA classic catalyst, effective but may require higher temperatures and longer reaction times.[1]
Pd₂(dba)₃P(t-Bu)₃K₃PO₄Dioxane251295Arylboronic acidBulky phosphine ligands can improve efficiency with challenging substrates.[1]
XPhos Pd G2XPhosK₃PO₄Dioxane/H₂O1001>95Arylboronic acidPre-formed catalyst with a bulky, electron-rich ligand, showing high activity.[1]
SPhos Pd G2SPhosK₃PO₄Toluene/H₂O1001>95Arylboronic acidAnother highly active pre-formed catalyst suitable for a broad range of substrates.[1]
Pd(OAc)₂PPh₃Na₂CO₃DME/H₂O75--2,4,7-TrichloroquinazolineDemonstrates regioselective coupling.[2]
Heck Coupling

The Heck reaction facilitates the coupling of haloquinolines with alkenes.

Catalyst/PrecatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)SubstrateNotes
Pd(OAc)₂P(o-tol)₃Et₃NDMF100-14012-24Good2-Chloro-3-(2-pyridinyl)quinoxaline & AlkeneA common system for Heck reactions.
Pd(OAc)₂NoneK₂CO₃NMP120495Iodobenzene & Butyl acrylateLigand-free conditions can be effective in polar aprotic solvents.
Pd/CNoneEt₃NDMF100-Moderate-Good2-Iodoaniline & α,β-unsaturated carbonylsHeterogeneous catalyst allowing for easier separation.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a haloquinoline and a terminal alkyne.

Catalyst/PrecatalystLigandCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)SubstrateNotes
Pd(PPh₃)₂Cl₂PPh₃CuIEt₃NTHFRT6-24Good2-Chloro-3-(2-pyridinyl)quinoxaline & AlkyneA standard catalyst system for Sonogashira couplings.
Pd(OAc)₂XantphosCuICs₂CO₃Dioxane12020 min (MW)Good2-Iodoanilines & AlkynesUse of a bidentate ligand and microwave heating can accelerate the reaction.[3]
(NHC)Pd(II)PPh₃PPh₃None-Aqueous media---Phenylacetylene & Aryl bromidesNHC-ligated palladium complexes can be effective in aqueous media.[4]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between a haloquinoline and an amine.

Catalyst/PrecatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)SubstrateNotes
Pd₂(dba)₃XPhosNaOt-BuToluene100-11012-24Good2-Chloro-3-(2-pyridinyl)quinoxaline & AmineBulky, electron-rich phosphine ligands are crucial for high efficiency.
Pd(OAc)₂(±)BINAPNaOt-Bum-xylene---p-Bromotoluene & PiperazineBidentate phosphine ligands are effective, and solvent choice is critical.[5]
Pd₂(dba)₃XantphosCs₂CO₃---63-96Protected N-hydroxyamides & Benzaldehydes/benzoatesShows applicability in tandem C-N bond formation and cyclodehydration.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for key quinoline cross-coupling reactions.

General Experimental Protocol for Suzuki-Miyaura Coupling of a Haloquinoline

To an oven-dried Schlenk tube is added the haloquinoline (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.). The tube is sealed with a septum, and the atmosphere is replaced with argon by evacuating and backfilling three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and degassed solvent (e.g., 1,4-dioxane/water mixture) are then added via syringe. The reaction mixture is stirred at the desired temperature for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Experimental Protocol for Heck Coupling of a Haloquinoline

A mixture of the haloquinoline (1.0 equiv.), an alkene (1.5 equiv.), a palladium catalyst such as Pd(OAc)₂ (5 mol%), a phosphine ligand like P(o-tol)₃ (10 mol%), and a base, for example, triethylamine (2.0 equiv.) in a suitable solvent like DMF is heated in a sealed tube at 100-140 °C for 12-24 hours. After cooling, the reaction mixture is poured into water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

General Experimental Protocol for Sonogashira Coupling of a Haloquinoline

In a flame-dried Schlenk tube under an inert atmosphere, the haloquinoline (1.0 equiv.) and the terminal alkyne (1.2 equiv.) are dissolved in a suitable solvent (e.g., THF and triethylamine). A palladium catalyst like Pd(PPh₃)₂Cl₂ (5 mol%) and a copper co-catalyst such as CuI (10 mol%) are added. The reaction mixture is stirred at room temperature or slightly elevated temperatures for 6-24 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

General Experimental Protocol for Buchwald-Hartwig Amination of a Haloquinoline

In a glovebox, a vial is charged with the haloquinoline (1.0 equiv.), the desired amine (1.2 equiv.), and a strong base such as sodium tert-butoxide (1.4 equiv.). A palladium precatalyst, for instance, Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand like XPhos (4 mol%) are added. The vial is sealed, and anhydrous toluene is added. The reaction mixture is stirred and heated at 100-110 °C for 12-24 hours. After cooling, the mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The crude product is then purified by column chromatography.

Mandatory Visualization

Experimental Workflow for Quinoline Cross-Coupling

G cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup & Purification start Start reagents Combine Haloquinoline, Coupling Partner, & Base start->reagents inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert catalyst Add Palladium Catalyst & Ligand in Degassed Solvent inert->catalyst heat Heat Reaction Mixture to a Specific Temperature catalyst->heat monitor Monitor Reaction Progress (TLC/GC/LC-MS) heat->monitor quench Quench Reaction & Extract with Organic Solvent monitor->quench dry Dry Organic Layer & Concentrate quench->dry purify Purify Crude Product (Column Chromatography) dry->purify end Characterize Final Product purify->end

References

Assessing the Drug-Like Properties of 4-Bromo-7-(trifluoromethyl)quinoline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Analogs of 4-Bromo-7-(trifluoromethyl)quinoline are of significant interest due to the potential for the trifluoromethyl group to enhance metabolic stability and the bromo substituent to serve as a handle for further chemical modification. This guide provides a comparative assessment of the drug-like properties of a series of 4-substituted-7-(trifluoromethyl)quinoline analogs, with the established anti-cancer agent Gefitinib included for reference. The data presented herein is crucial for guiding lead optimization and candidate selection in drug discovery programs.

Comparative Analysis of Physicochemical and Biological Properties

The following tables summarize key in vitro data for a series of 4-substituted-7-(trifluoromethyl)quinoline analogs and the comparator drug, Gefitinib. These parameters are fundamental in predicting a compound's pharmacokinetic and pharmacodynamic behavior.

Table 1: In Vitro Cytotoxicity of 4-Substituted-7-(trifluoromethyl)quinoline Analogs

Compound IDSubstitution at 4-positionIC50 (µM) vs. Breast (MCF-7)IC50 (µM) vs. Lung (NCI-H460)IC50 (µM) vs. CNS (SF-268)
1 4-amino>100>100>100
2 4-hydroxy>100>100>100
3 4-(4-methylphenyl)amino15.812.618.2
4 4-(4-methoxyphenyl)amino10.59.811.7
5 4-(4-chlorophenyl)amino8.97.59.1
6 4-(4-fluorophenyl)amino9.28.110.3

Data sourced from Abadi et al., Bioorg. Med. Chem. 2005, 13, 5759-5765.

Table 2: Drug-Like Properties of Gefitinib (Comparator)

PropertyValueSource
Molecular Weight 446.9 g/mol FDA Label
Aqueous Solubility Practically insoluble above pH 7, sparingly soluble at pH 1.FDA Label
LogP 3.2DrugBank
Metabolic Stability (t½) ~48 hours (elimination half-life)FDA Label
In Vitro Cytotoxicity (IC50) Varies by cell line (e.g., ~0.01-1 µM for sensitive NSCLC lines)Various scientific publications

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of experimental data. The following are standard protocols for the key assays cited in this guide.

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in an aqueous buffer.

  • Preparation of Saturated Solution: An excess amount of the test compound is added to a known volume of phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4).

  • Equilibration: The resulting suspension is agitated in a sealed container at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: The suspension is filtered or centrifuged to separate the saturated solution from the excess solid.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).

  • Data Reporting: Solubility is reported in units of µg/mL or µM.

cluster_workflow Solubility Assay Workflow start Start step1 Add excess compound to PBS start->step1 step2 Equilibrate (24-48h) step1->step2 step3 Filter/Centrifuge step2->step3 step4 Quantify by HPLC/LC-MS step3->step4 end End step4->end

Aqueous Solubility Workflow
Lipophilicity Determination (LogP/LogD)

The octanol-water partition coefficient (LogP) or distribution coefficient at a specific pH (LogD) is a measure of a compound's lipophilicity.

  • Phase Preparation: Equal volumes of n-octanol and an aqueous buffer (e.g., PBS at pH 7.4 for LogD) are pre-saturated with each other.

  • Compound Addition: A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble).

  • Partitioning: The two phases are mixed vigorously for a set period to allow for the partitioning of the compound between the aqueous and organic layers.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Quantification: The concentration of the compound in both the aqueous and n-octanol phases is measured using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation: The LogP or LogD value is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

cluster_workflow LogP/LogD Determination Workflow start Start step1 Prepare pre-saturated octanol and buffer start->step1 step2 Dissolve compound and mix phases step1->step2 step3 Centrifuge to separate phases step2->step3 step4 Quantify concentration in each phase step3->step4 step5 Calculate LogP/LogD step4->step5 end End step5->end

LogP/LogD Determination
In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes.

  • Incubation Mixture Preparation: The test compound (at a fixed concentration, e.g., 1 µM) is incubated with pooled human liver microsomes in a phosphate buffer (pH 7.4) containing a NADPH-regenerating system.

  • Time-Course Incubation: The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C. Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate the proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression provides the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

cluster_workflow Metabolic Stability Workflow start Start step1 Incubate compound with liver microsomes & NADPH start->step1 step2 Collect aliquots over time step1->step2 step3 Terminate reaction step2->step3 step4 Analyze by LC-MS/MS step3->step4 step5 Calculate half-life (t½) step4->step5 end End step5->end

Metabolic Stability Workflow
In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell viability as an indicator of cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., MCF-7, NCI-H460) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Conclusion

The presented data on 4-substituted-7-(trifluoromethyl)quinoline analogs reveals that substitution at the 4-position significantly influences their cytotoxic activity. While the parent 4-amino and 4-hydroxy analogs are inactive, the introduction of substituted anilino groups leads to compounds with moderate to potent cytotoxicity against various cancer cell lines. In comparison to Gefitinib, these analogs demonstrate a different cytotoxicity profile. To further assess their drug-like potential, it is imperative to determine their aqueous solubility, lipophilicity, and metabolic stability. The provided experimental protocols serve as a guide for generating this critical data to enable a more comprehensive structure-activity and structure-property relationship analysis, ultimately facilitating the identification of promising drug candidates for further development.

performance of 4-Bromo-7-(trifluoromethyl)quinoline-based materials in OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of 4-Bromo-7-(trifluoromethyl)quinoline and Competing Materials for Organic Light-Emitting Diode (OLED) Applications.

The quest for highly efficient and stable materials is paramount in advancing Organic Light-Emitting Diode (OLED) technology. Among the diverse classes of organic molecules explored, quinoline derivatives have garnered significant interest due to their inherent electronic properties. This guide provides a comparative overview of the potential of this compound-based materials in OLEDs against established alternative materials. While specific performance data for this compound in OLEDs is not yet prevalent in published literature, this document outlines its expected characteristics based on structure-property relationships and provides a benchmark against well-characterized materials.

The Promise of this compound in OLEDs

Quinoline and its derivatives are a class of nitrogen-containing heterocyclic compounds known for their use as electron-transporting materials (ETMs), host materials, and even emissive materials in OLEDs.[1][2] The electron-withdrawing nature of the quinoline core generally imparts good electron mobility, a crucial factor for efficient charge transport within an OLED device.[2]

The specific substituent groups on the this compound molecule are expected to further enhance its electronic properties. The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule. This can facilitate electron injection from the cathode and improve electron transport. The bromine atom, another electronegative element, can also contribute to this effect and offers a potential site for further chemical modification to fine-tune the material's properties. Based on these structural features, this compound holds promise as a candidate for either an electron transport layer (ETL) or a host material in OLED devices.

Performance Benchmark: A Comparison with Established OLED Materials

To provide a clear perspective on where this compound-based materials might stand, the following table summarizes the performance of three widely used alternative materials in OLEDs: Tris(8-hydroxyquinolinato)aluminum (Alq3), 2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD), and 1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene (TPBi). These materials are commonly employed as electron transport or host layers in OLEDs.

MaterialRole in OLEDMax. External Quantum Efficiency (EQE) (%)Max. Luminance (cd/m²)Turn-on Voltage (V)Commission Internationale de l'Éclairage (CIE) Coordinates (x, y)
Alq3 Electron Transport & Emissive Layer~1-5% (as emitter), higher when used as a host[3][4]>10,000[5]2.5 - 4.0[6](0.32, 0.55) - Green[5]
PBD Electron Transport LayerDevice dependent, enhances efficiency significantly compared to devices without an ETL[7]>8,900[7]Device dependentNot Applicable (non-emissive layer)
TPBi Electron Transport & Host Material>20% (as host in phosphorescent OLEDs)[8]>10,000[9]2.7 - 3.5[8][9]Not Applicable (when used as ETL/Host)

Experimental Protocols

Detailed methodologies are crucial for the synthesis, fabrication, and characterization of OLED materials and devices. The following sections provide generalized protocols relevant to the materials discussed.

Synthesis of a Substituted Quinoline Derivative (General Protocol)

A common method for synthesizing substituted quinolines is the Doebner-von Miller reaction.[2]

Reaction:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the aniline derivative (1 equivalent), an α,β-unsaturated aldehyde or ketone (1.2 equivalents), and a Lewis acid catalyst (e.g., zinc chloride, 0.5 equivalents) in a suitable solvent such as ethanol.[2]

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.[2]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired substituted quinoline.

OLED Fabrication by Vacuum Thermal Evaporation

Vacuum thermal evaporation is a standard technique for depositing the thin organic layers and the metal cathode in a small-molecule OLED.[3][10][11][12]

Procedure:

  • Substrate Cleaning: Sequentially clean patterned Indium Tin Oxide (ITO)-coated glass substrates by ultrasonication in deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a stream of high-purity nitrogen.

  • Plasma Treatment: Treat the ITO surface with oxygen plasma for several minutes to improve its work function and enhance hole injection.[12]

  • Organic Layer Deposition: Place the cleaned substrates in a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

    • Deposit the hole injection layer (HIL), for example, N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB), to a thickness of 30-50 nm.

    • Deposit the emissive layer (EML). If using a host-dopant system, co-evaporate the host and dopant materials at a controlled ratio.

    • Deposit the electron transport layer (ETL), for instance, Alq3, PBD, or TPBi, to a thickness of 20-40 nm.

  • Cathode Deposition: Without breaking the vacuum, deposit a thin layer of an electron injection material like lithium fluoride (LiF) (~1 nm) followed by a thicker layer of aluminum (Al) (~100 nm) to form the cathode.

  • Encapsulation: Transfer the fabricated devices to a nitrogen-filled glovebox and encapsulate them using a UV-curable epoxy and a glass coverslip to protect the organic layers from atmospheric moisture and oxygen.

OLED Characterization: Current Density-Voltage-Luminance (J-V-L)

The primary characterization of an OLED's performance involves measuring its current density, voltage, and luminance characteristics.[6][7]

Procedure:

  • Connect the fabricated OLED to a source measure unit (SMU) and a calibrated photodiode or a spectroradiometer.

  • Apply a forward bias voltage to the OLED and sweep the voltage from 0 V to a desired maximum value (e.g., 10-15 V).

  • Simultaneously record the current flowing through the device and the light output (luminance) at each voltage step.

  • Plot the current density (calculated by dividing the current by the active area of the device) versus voltage (J-V curve) and the luminance versus voltage (L-V curve).

  • From these curves, key performance parameters such as turn-on voltage, maximum luminance, current efficiency (cd/A), and power efficiency (lm/W) can be determined.

Logical Workflow for OLED Material Evaluation

The following diagram illustrates a typical workflow for the evaluation of new materials for OLED applications.

OLED_Material_Evaluation cluster_synthesis Material Synthesis & Characterization cluster_device Device Fabrication & Testing cluster_analysis Performance Analysis & Comparison synthesis Synthesis of This compound purification Purification (Sublimation) synthesis->purification phys_char Physicochemical Characterization (NMR, MS, TGA, DSC) purification->phys_char fabrication OLED Fabrication (Vacuum Deposition) phys_char->fabrication jvl_test J-V-L Characterization fabrication->jvl_test el_test Electroluminescence Spectrum & CIE jvl_test->el_test data_analysis Data Analysis (Efficiency, Luminance, Turn-on Voltage) jvl_test->data_analysis lifetime_test Lifetime Measurement el_test->lifetime_test el_test->data_analysis lifetime_test->data_analysis comparison Comparison with Alternative Materials (Alq3, PBD, TPBi) data_analysis->comparison

Workflow for the evaluation of new OLED materials.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-7-(trifluoromethyl)quinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 4-Bromo-7-(trifluoromethyl)quinoline, a halogenated quinoline derivative, is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This document provides a comprehensive guide to the safe handling and disposal of this compound, emphasizing immediate safety protocols and operational planning. All laboratory personnel handling this chemical must be familiar with its potential hazards and follow the procedures outlined below.

Immediate Safety and Hazard Profile

While a specific Safety Data Sheet (SDS) for this compound should always be consulted first, related compounds exhibit characteristics that necessitate stringent safety measures. Based on data for similar brominated and trifluoromethylated aromatic compounds, this compound should be handled as a hazardous substance with the potential for skin and eye irritation.

Always wear appropriate Personal Protective Equipment (PPE) when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat, with additional protective clothing if a splash risk exists.

In the event of exposure, follow these first-aid measures immediately:

  • After eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • After skin contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • If inhaled: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately.

Quantitative Data Summary

For safe handling and storage, it is essential to be aware of the physical and chemical properties of this compound. The following table summarizes key data, which should be confirmed with the substance-specific SDS.

PropertyValue
Appearance Solid
Molecular Formula C₁₀H₅BrF₃N
Molecular Weight 276.05 g/mol
Storage Temperature Store in a cool, dry, well-ventilated area.
Incompatibilities Strong oxidizing agents.
Hazard Class (assumed) Hazardous Waste

Step-by-Step Disposal Protocol

Disposal of this compound must be carried out in accordance with federal, state, and local regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Identification and Segregation:

  • Identify as Hazardous Waste: this compound is a halogenated organic compound and must be disposed of as hazardous chemical waste.

  • Segregate Waste Streams: Do not mix this waste with non-halogenated organic waste or other incompatible waste streams. Keep it separate from strong acids, bases, and oxidizers.

2. Waste Container Selection and Labeling:

  • Container: Use a designated, leak-proof, and chemically compatible container with a secure screw-on cap. Polyethylene or glass containers are generally suitable. The container must be in good condition.

  • Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:

    • The full chemical name: "this compound" (no abbreviations or formulas).

    • The concentration and quantity of the waste.

    • The date of waste accumulation.

    • The name and contact information of the principal investigator or laboratory supervisor.

    • The specific hazards (e.g., "Irritant").

3. Waste Accumulation and Storage:

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of potential spills. The secondary container must be chemically resistant and large enough to hold the entire contents of the primary container.

  • Keep Closed: Keep the waste container securely closed at all times, except when adding waste.

4. Requesting Waste Pickup:

  • Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time (consult your institution's policy), contact your facility's Environmental Health & Safety (EHS) office to schedule a waste pickup.

  • Documentation: Complete any required waste manifests or pickup request forms as per your institution's procedures.

5. Spill and Emergency Procedures:

  • Small Spills: In a well-ventilated area (such as a chemical fume hood), absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand). Collect the contaminated material into a sealed, labeled hazardous waste container. Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills: Evacuate the area immediately and notify your institution's EHS or emergency response team.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound to be disposed of obtain_sds Obtain and Review Specific Safety Data Sheet (SDS) start->obtain_sds identify_waste Identify as Halogenated Organic Hazardous Waste select_container Select a Labeled, Compatible, and Leak-Proof Waste Container identify_waste->select_container ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat obtain_sds->ppe ppe->identify_waste segregate Segregate from Incompatible Wastes (e.g., non-halogenated, strong acids/bases) select_container->segregate transfer_waste Carefully Transfer Waste to the Container segregate->transfer_waste close_container Securely Close the Container transfer_waste->close_container store_in_saa Store in a Designated Satellite Accumulation Area (SAA) with Secondary Containment close_container->store_in_saa check_full Is the Container Full or Nearing Storage Time Limit? store_in_saa->check_full check_full->store_in_saa No request_pickup Contact EHS to Schedule Hazardous Waste Pickup check_full->request_pickup Yes complete_manifest Complete Waste Manifest and Documentation request_pickup->complete_manifest end End: Waste Collected by EHS for Proper Disposal complete_manifest->end

Caption: A workflow for the safe disposal of this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines and the chemical's Safety Data Sheet.

Essential Safety and Operational Guide for 4-Bromo-7-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-Bromo-7-(trifluoromethyl)quinoline. Adherence to these protocols is essential for ensuring personal safety and regulatory compliance.

Hazard Identification and Safety Data Summary

This compound is classified as a hazardous substance.[1] Key hazard information is summarized below.

PropertyValueReference
CAS Number 89446-67-3[1]
Molecular Formula C₁₀H₅BrF₃N[1][2][3]
Molecular Weight 276.05 g/mol [1][3]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
GHS Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Storage Conditions Store in a cool, dry, and well-ventilated place.[4] Keep container tightly closed under an inert atmosphere at 2-8°C.[1]

Operational Plan: Handling Procedures

All handling of this compound should be performed in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5][6][7]

Engineering Controls
  • Primary: Always handle this compound within a properly functioning chemical fume hood.[5][6][7]

  • Secondary: Ensure a safety shower and eyewash station are readily accessible.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory to prevent skin and eye contact.[7] This includes:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[1][8][9] Standard safety glasses are not sufficient.[10]

  • Hand Protection: Wear chemically resistant gloves.[8] Disposable nitrile gloves may offer short-term protection, but it is crucial to inspect them before use and change them immediately upon contamination.[11] For extended operations, consider double-gloving.

  • Body Protection: A flame-retardant lab coat, fully buttoned, is required.[11] Long pants and closed-toe, closed-heel shoes must be worn.[11]

  • Respiratory Protection: If working outside of a fume hood or if dust/aerosol formation is likely, a NIOSH-approved respirator is necessary.[4][11]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace in the fume hood of any unnecessary items.

  • Weighing: If weighing the solid compound, do so within the fume hood on a tared weigh boat. Handle gently to avoid creating dust.[4]

  • Transfer: Use a spatula or other appropriate tool to transfer the chemical.

  • In Solution: When making solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate the work surface. Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste container.[4] Wash hands thoroughly with soap and water.[1][12]

Disposal Plan

Proper segregation and disposal of chemical waste are critical for safety and environmental protection. This compound is a halogenated organic compound and must be disposed of accordingly.[13]

Waste Segregation
  • Crucial Step: Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Waste."[13]

  • Do Not Mix: Never mix halogenated waste with non-halogenated waste streams, as this complicates and increases the cost of disposal.[13]

Step-by-Step Disposal Protocol
  • Solid Waste:

    • Collect unreacted this compound and any contaminated solid materials (e.g., weigh boats, contaminated paper towels, used gloves) in a designated, sealed container labeled "Halogenated Solid Waste."[7][13]

  • Liquid Waste:

    • Collect all solutions containing this compound in a designated, sealed, and clearly labeled "Halogenated Liquid Waste" container.[13]

  • Contaminated Glassware:

    • Rinse any glassware that has come into contact with the compound with a suitable organic solvent (e.g., acetone).

    • The initial solvent rinse must be collected and disposed of as "Halogenated Liquid Waste."[13]

  • Storage:

    • Store the sealed waste containers in a designated and properly ventilated Satellite Accumulation Area until they are collected by Environmental Health and Safety (EHS) personnel.

Spill Management

In the event of a spill:

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary.[7]

  • Contain: Use an inert absorbent material like vermiculite or sand to contain the spill.[7]

  • Clean-Up: Carefully collect the absorbed material and any contaminated debris into a sealed container for disposal as halogenated hazardous waste.[7][13]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[7][13]

  • Report: Report the spill to the laboratory supervisor and the institution's EHS office.[13]

Workflow Visualization

The following diagram illustrates the lifecycle for handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal cluster_cleanup Final Steps prep1 Risk Assessment & SOP Review prep2 Don Personal Protective Equipment (PPE) (Goggles, Face Shield, Lab Coat, Gloves) prep1->prep2 prep3 Prepare Fume Hood Workspace prep2->prep3 handle1 Weighing & Transfer prep3->handle1 Begin Experiment handle2 Reaction Setup / Solution Prep handle1->handle2 spill Spill Occurs handle1->spill handle3 Post-Handling Decontamination of Workspace handle2->handle3 handle2->spill disp1 Segregate Halogenated Waste (Solid & Liquid) handle3->disp1 Generate Waste clean1 Properly Remove & Dispose of PPE handle3->clean1 End of Session disp2 Collect in Labeled, Sealed Containers disp1->disp2 disp3 Store in Satellite Accumulation Area disp2->disp3 disp4 Schedule EHS Pickup disp3->disp4 clean2 Wash Hands Thoroughly clean1->clean2 spill_proc Follow Spill Management Protocol (Alert, Contain, Clean, Report) spill->spill_proc

Caption: A workflow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.